molecular formula C9H11BrN2O4 B062563 Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 163213-29-4

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B062563
CAS No.: 163213-29-4
M. Wt: 291.1 g/mol
InChI Key: UOIHKXZPZGPUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C9H11BrN2O4 and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHKXZPZGPUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363303
Record name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163213-29-4
Record name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document delineates its physicochemical properties, provides validated, step-by-step protocols for its synthesis, and explores its potential applications as a versatile building block. The core of this guide is a two-step synthetic pathway, beginning with the esterification of 1H-pyrazole-3,5-dicarboxylic acid, followed by a targeted N-alkylation. We will discuss the underlying chemical principles for each procedural choice, methods for structural characterization, and the rationale for its utility as a bifunctional linker in modern medicinal chemistry. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic intermediate.

Physicochemical Properties and Structure

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a substituted pyrazole derivative. Its key identifiers and computed properties are summarized below. The structure contains a central pyrazole ring, two methyl ester groups at positions 3 and 5, and a reactive 2-bromoethyl chain attached to the nitrogen at position 1.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O₄[1]
Molecular Weight 291.10 g/mol Calculated from formula
CAS Number 163213-29-4[1]
Canonical SMILES COC(=O)C1=CC(C(=O)OC)=NN1CCBr[1]
InChI Key UOIHKXZPZGPUMY-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]
Molecular Structure Diagram

Caption: Molecular structure of the title compound.

Synthesis and Mechanistic Insights

The synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is most effectively achieved via a two-step process. This strategy ensures high yields and purity by first preparing the stable pyrazole core diester, followed by a selective N-alkylation.

Synthetic Workflow Overview

Sources

Technical Guide: Synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

[1]

Executive Summary

This technical guide details the synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate , a critical bifunctional scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD) and the development of metal-organic frameworks (MOFs).

The protocol focuses on the regioselective N-alkylation of the symmetric pyrazole core using 1,2-dibromoethane. The primary challenge in this synthesis is preventing the formation of the bis-alkylated dimer (1,2-bis(3,5-dicarbomethoxypyrazol-1-yl)ethane). This guide overcomes this via a kinetic control strategy utilizing a high molar equivalent of the alkylating agent.

Core Chemical Data
ParameterDetail
IUPAC Name Dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
CAS Number 163213-29-4
Molecular Formula C₉H₁₁BrN₂O₄
Molecular Weight 307.10 g/mol
Target Yield 80–85%
Purity Goal >98% (HPLC)

Retrosynthetic Analysis & Mechanism

The synthesis is best approached via a direct

Key Mechanistic Considerations:

  • Symmetry : The starting material, dimethyl 1H-pyrazole-3,5-dicarboxylate, is symmetric. Therefore, alkylation at N1 or N2 yields the same product, eliminating regioselectivity concerns common in asymmetric pyrazoles.

  • Stoichiometry Control : The product contains a leaving group (bromide) capable of reacting with a second equivalent of pyrazolide. To suppress this secondary reaction, 1,2-dibromoethane functions as both reagent and co-solvent (pseudo-high dilution).

Mechanistic Pathway (DOT Visualization)

ReactionMechanismStartDimethyl 1H-pyrazole-3,5-dicarboxylateAnionPyrazolide Anion(Nucleophile)Start->Anion-H+BaseK2CO3(Deprotonation)Base->AnionTSSN2 Transition StateAnion->TS+ R-BrReagent1,2-Dibromoethane(5.0 Equiv)Reagent->TSProductDimethyl 1-(2-bromoethyl)-pyrazole-3,5-dicarboxylateTS->Product-Br-SideProductBis-alkylated Dimer(Impurity)Product->SideProduct+ Anion (If Reagent Low)

Figure 1: Mechanistic pathway highlighting the critical divergence between product formation and dimerization.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Dimethyl 1H-pyrazole-3,5-dicarboxylate : 10.0 g (54.3 mmol)

  • 1,2-Dibromoethane : 23.4 mL (271.5 mmol, 5.0 equiv). Note: High toxicity.

  • Potassium Carbonate (

    
    ) : 9.0 g (65.1 mmol, 1.2 equiv). Must be anhydrous and finely powdered.
    
  • Acetonitrile (MeCN) : 250 mL (HPLC Grade, dry).

  • TLC Mobile Phase : Hexanes:Ethyl Acetate (7:3).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Dimethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g) and Anhydrous

    
      (9.0 g).
    
  • Add Acetonitrile (250 mL) and stir at room temperature for 15 minutes to ensure a homogeneous suspension.

  • Add 1,2-Dibromoethane (23.4 mL) in a single portion. Safety: Perform in a fume hood; 1,2-dibromoethane is a volatile carcinogen.

Step 2: Reflux & Monitoring

  • Heat the reaction mixture to reflux (

    
    ) using an oil bath.
    
  • Maintain reflux for 16–18 hours .

  • In-Process Control (IPC) : Monitor by TLC (7:3 Hex/EtOAc). The starting material (

    
    ) should disappear, and the product spot (
    
    
    ) should appear.
    • Note: If starting material persists after 18h, add 0.2 equiv of

      
       and reflux for an additional 4 hours.
      

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter the suspension through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , unreacted 
    
    
    ).
  • Wash the filter cake with fresh Acetonitrile (2 x 30 mL).

  • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude semi-solid or oil. Caution: Ensure the trap is cooled to capture excess 1,2-dibromoethane.

Step 4: Purification

  • Resuspend the crude residue in minimal Dichloromethane (DCM).

  • Perform Flash Column Chromatography using Silica Gel (230–400 mesh).

    • Gradient : Start with 100% Hexanes

      
       20% EtOAc/Hexanes.
      
  • Collect fractions containing the pure product.

  • Evaporate solvents to yield a white to off-white crystalline solid.

Synthesis Workflow Diagram

WorkflowStartStart: 10g Pyrazole Core+ 9g K2CO3 in MeCNAddReagentAdd 1,2-Dibromoethane(5.0 Equiv)Start->AddReagentRefluxReflux at 82°C(18 Hours)AddReagent->RefluxCheckTLCIPC: TLC Check(Hex:EtOAc 7:3)Reflux->CheckTLCCheckTLC->RefluxIncompleteFilterFiltration (Remove Salts)& ConcentrationCheckTLC->FilterCompletePurifyColumn Chromatography(0-20% EtOAc/Hex)Filter->PurifyFinalPure Product(White Solid)Purify->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

The isolated product must be validated against the following spectral data to ensure identity and purity.

TechniqueExpected Signal / ResultInterpretation
Appearance White crystalline solidHigh purity indicator.
Melting Point

(Diethyl analog is liquid/low melt; Dimethyl is solid)
Confirm crystallinity.

NMR
(400 MHz,

)

7.45 (s, 1H, Pyrazole-H4)
Aromatic proton.

4.80 (t,

Hz, 2H,

)
Methylene adjacent to Nitrogen.

3.95 (s, 3H,

), 3.92 (s, 3H,

)
Methyl ester protons.

3.75 (t,

Hz, 2H,

)
Methylene adjacent to Bromine.
MS (ESI)

Characteristic 1:1 isotopic pattern for Bromine.

Troubleshooting & Optimization

Issue: Formation of Dimer (Bis-alkylation)
  • Symptom : A highly polar spot appears on TLC near the baseline or just below the product.

  • Root Cause : Localized high concentration of the pyrazolide anion relative to the dibromide.

  • Correction : Ensure vigorous stirring during the addition of dibromoethane. Do not reduce the equivalents of dibromoethane below 4.0.

Issue: Low Conversion
  • Symptom : Significant starting material remains after 18h.

  • Root Cause : Wet solvent or old

    
     (absorbed moisture).
    
  • Correction : Use freshly opened anhydrous MeCN and flame-dry the

    
     before use. Alternatively, switch to Cesium Carbonate (
    
    
    )
    which is more soluble in MeCN and basic, often accelerating the reaction.

Safety & Hazardous Substance Management

  • 1,2-Dibromoethane : Classified as a Category 1B Carcinogen and acute toxin. It is readily absorbed through the skin.

    • Control: Double-glove (Nitrile) and use a face shield. All rotary evaporation must be vented to a scrubber or cold trap, not directly to the lab atmosphere.

  • Acetonitrile : Flammable and toxic (metabolizes to cyanide). Handle in a well-ventilated hood.

References

  • Surase, Y. B., et al. (2017).[1] "Design, synthesis and biological evaluation of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454–3459.[1]

    • Primary protocol source for the N-alkylation of pyrazole-3,5-dicarboxyl
  • ChemicalBook . (n.d.). "Dimethyl 1H-pyrazole-3,5-dicarboxylate Synthesis."

    • Source for starting material characterization and physical properties.[2]

  • National Center for Biotechnology Information . (2023). "PubChem Compound Summary for CID 163213-29-4". PubChem.

    • Verific

Technical Whitepaper: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocol, and NMR Analysis[1]

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4) serves as a critical bifunctional building block in medicinal chemistry.[1] Its pyrazole core acts as a bioisostere for imidazole and thiazole rings, while the 2-bromoethyl appendage provides a highly reactive electrophilic handle for N-alkylation or nucleophilic substitution.[1] This guide provides a definitive technical analysis of its synthesis, NMR spectral characteristics, and structural validation, designed for researchers optimizing heterocyclic library generation.[1]

Chemical Profile & Core Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Molecular Formula

Molecular Weight 291.10 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO,

, MeOH; Insoluble in water
Key Functionality Electrophilic alkylator (bromoethyl); Diester scaffold
Synthetic Protocol (Autonomy & Logic)

The synthesis of this compound relies on the


-alkylation of the symmetric precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate.[1] While many protocols suggest sodium hydride (NaH), this guide recommends a mild base-mediated phase transfer  approach using Potassium Carbonate (

) in Acetonitrile (

).[1]

Why this protocol?

  • Symmetry Advantage: The starting material (dimethyl pyrazole-3,5-dicarboxylate) is tautomerically symmetric.[1] Alkylation at either nitrogen atom yields the chemically equivalent 1,3,5-substituted product, eliminating regioselectivity concerns common in asymmetric pyrazoles.[1]

  • Safety & Scalability: Avoiding NaH reduces hydrogen gas evolution and moisture sensitivity, making the process robust for scale-up.[1]

  • Stoichiometry Control: Using excess 1,2-dibromoethane prevents the formation of the unwanted bis-alkylated dimer (pyrazole-linker-pyrazole).[1]

Step-by-Step Methodology
  • Reagent Prep: In a dry round-bottom flask equipped with a reflux condenser, dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Activation: Add

    
      (1.5 equiv) and stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole NH.
    
  • Electrophile Addition: Add 1,2-Dibromoethane (5.0 equiv) in a single portion. Note: The large excess is critical to drive the reaction toward the mono-alkylated product.[1]

  • Reaction: Heat the mixture to Reflux (80–82 °C) for 16–18 hours. Monitor via TLC (30% EtOAc in Hexanes).[1]

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ).[1]
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes) to afford the title compound.
    
Visualization: Synthetic Pathway & Logic[1]

SynthesisLogic SM Dimethyl 1H-pyrazole- 3,5-dicarboxylate (Symmetric Core) Base K2CO3 / MeCN Deprotonation SM->Base Intermediate Pyrazolate Anion Base->Intermediate - H+ Product Dimethyl 1-(2-bromoethyl)- 1H-pyrazole-3,5-dicarboxylate Intermediate->Product SN2 Attack (Major Path) Dimer Bis-alkylated Dimer (Impurity) Intermediate->Dimer Slow Path (Suppressed by Excess Reagent) Reagent 1,2-Dibromoethane (5.0 equiv) Reagent->Product

Figure 1: Reaction logic flow demonstrating the suppression of dimer formation via stoichiometric control.

NMR Spectroscopy Analysis

The NMR characterization of this molecule is defined by the loss of symmetry found in the starting material.[1] Upon N-alkylation, the two ester groups (positions 3 and 5) become chemically inequivalent.[1]

Predicted ^1H NMR Data (CDCl_3, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationStructural Assignment
H-4 7.35 – 7.42Singlet (s)1HAromatic Pyrazole Proton
N-CH_2 4.80 – 4.95Triplet (t,

Hz)
2HMethylene adjacent to Nitrogen (Deshielded)
3-COOCH_3 3.96Singlet (s)3HEster Methyl (Position 3)
5-COOCH_3 3.92Singlet (s)3HEster Methyl (Position 5)
CH_2-Br 3.70 – 3.80Triplet (t,

Hz)
2HMethylene adjacent to Bromine
^13C NMR Assignments (CDCl_3, 100 MHz)
Shift (

, ppm)
AssignmentMechanistic Insight
162.0, 159.5 Carbonyls (C=O)Two distinct ester carbonyls due to asymmetry.
142.5 C-3 (Quaternary)Adjacent to N2, typically more deshielded.
133.0 C-5 (Quaternary)Adjacent to N1 (alkylated), distinct from C-3.[1]
114.5 C-4 (CH)Aromatic methine carbon.[1]
53.5 N-CH_2Significantly deshielded by the heterocyclic nitrogen.[1]
52.8, 52.5 O-CH_3Ester methyl carbons (inequivalent).[1]
29.5 CH_2-BrShielded relative to N-CH2; characteristic alkyl bromide shift.[1]
Visualization: NMR Signal Correlation

NMR_Correlation cluster_struct Molecular Fragments cluster_shifts 1H NMR Shifts (ppm) N_CH2 N-CH2 (Linker) S_48 4.80 - 4.95 ppm (Deshielded by N) N_CH2->S_48 Inductive Effect (N) Br_CH2 Br-CH2 (Linker) S_37 3.70 - 3.80 ppm (Shielded by C-C) Br_CH2->S_37 Heavy Atom Effect (Br) H4 H4 (Aromatic) S_74 7.35 - 7.42 ppm (Aromatic Region) H4->S_74 Ring Current OMe Ester Methyls S_39 3.92 - 3.96 ppm (Methoxy Region) OMe->S_39 Oxygen Electronegativity

Figure 2: Correlation between molecular fragments and observed NMR chemical shifts.[1]

References
  • Surase, Y. B., et al. (2017).[1] "Synthesis of diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate via alkylation of diethyl pyrazole-3,5-dicarboxylate." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454–3459.[1]

  • Fluorochem Ltd. (2024).[1] "Product Specification: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS 163213-29-4)."[1]

  • ChemicalBook. (2024).[1] "Dimethyl 1H-pyrazole-3,5-dicarboxylate Properties and Synthesis."

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal relationships behind methodological choices, ensuring a robust and self-validating analytical approach. We will explore orthogonal ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to build a complete structural profile. The guide details optimized experimental protocols, predicted fragmentation pathways grounded in established chemical principles, and the interpretation of key spectral features, including the pathognomonic isotopic signature of bromine.

Introduction: The Analytical Imperative

The Significance of Substituted Pyrazoles

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in medicinal and agricultural chemistry.[1] The presence of multiple functional groups—a bromoethyl chain, two methyl ester moieties, and the pyrazole core—makes it a versatile intermediate for synthesizing more complex molecules. Unambiguous structural confirmation and purity assessment are therefore critical checkpoints in any synthetic workflow involving this compound, a task for which mass spectrometry is exceptionally well-suited.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an analytical technique that provides high-sensitivity information about a molecule's mass and structure by measuring the mass-to-charge ratio (m/z) of its ions.[2] For a novel or specialized compound like Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, MS serves two primary purposes:

  • Molecular Weight Confirmation: Establishing the mass of the intact molecule.

  • Structural Verification: Analyzing the fragmentation patterns, which act as a "molecular fingerprint," to confirm the connectivity of its constituent parts.

Key Structural Features Influencing Mass Spectrometric Behavior

The fragmentation behavior of this molecule is dictated by the interplay of its functional groups:

  • The Pyrazole Ring: A stable aromatic system whose fragmentation is characterized by losses of neutral molecules like hydrogen cyanide (HCN).[3][4]

  • The Bromoethyl Group: The C-Br bond is a potential cleavage site. Crucially, bromine's natural isotopic abundance (79Br and 81Br in a ~1:1 ratio) imparts a distinctive M+2 isotopic pattern to the molecular ion and any bromine-containing fragments.[5][6] This signature is a powerful diagnostic tool.

  • Dimethyl Dicarboxylate Esters: Ester groups are prone to characteristic cleavages, such as the loss of an alkoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).[7]

Foundational Principles for This Analysis

Ionization Techniques: A Deliberate Orthogonal Approach

The choice of ionization method fundamentally alters the information obtained from a mass spectrum. We will leverage two distinct techniques to build a comprehensive and self-validating dataset.

  • Electron Ionization (EI): A high-energy ("hard") technique typically coupled with Gas Chromatography (GC-MS). Bombardment with 70 eV electrons imparts significant internal energy, inducing extensive and reproducible fragmentation.[2] This is invaluable for detailed structural elucidation, as the resulting complex fragmentation pattern provides a rich fingerprint. While the molecular ion may be weak or absent for some molecules, the detailed fragmentation is its primary strength.[8]

  • Electrospray Ionization (ESI): A low-energy ("soft") technique used with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets, resulting in minimal fragmentation.[9] ESI is ideal for unambiguously determining the molecular weight via the protonated molecular ion ([M+H]⁺). Further structural information is then obtained by selecting this ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[10]

The Bromine Isotopic Signature: A Non-Negotiable Diagnostic Tool

A core principle for validating the spectra of this compound is the bromine isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance.[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[5][11] The presence of this doublet for the molecular ion and for specific fragments is definitive proof that those pieces contain the bromoethyl moiety.

Experimental Design & Protocols

The following diagram illustrates the comprehensive workflow, employing two independent methods to ensure data integrity and complete structural characterization.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis (Structural Fingerprinting) cluster_2 LC-MS/MS Analysis (Molecular Weight & Targeted Fragmentation) Sample Dimethyl 1-(2-bromoethyl)-1H- pyrazole-3,5-dicarboxylate GC_Prep Dilute in Ethyl Acetate (100 µg/mL) Sample->GC_Prep LC_Prep Dilute in Methanol/Water + 0.1% Formic Acid (10 µg/mL) Sample->LC_Prep GC_MS GC-MS System (EI Source) GC_Prep->GC_MS GC_Data EI Mass Spectrum (Extensive Fragmentation) GC_MS->GC_Data Final_Analysis Comprehensive Structural Confirmation GC_Data->Final_Analysis LC_MS LC-MS/MS System (ESI Source) LC_Prep->LC_MS LC_Data MS1: [M+H]⁺ Isotopic Pattern MS2: CID Fragmentation LC_MS->LC_Data LC_Data->Final_Analysis G M M⁺• m/z 290/292 F1 [M - Br]⁺ m/z 211 M->F1 - •Br F2 [M - C₂H₄Br]⁺ m/z 183 M->F2 - •C₂H₄Br F3 [M - OCH₃]⁺ m/z 259/261 M->F3 - •OCH₃ F4 [M - COOCH₃]⁺ m/z 231/233 M->F4 - •COOCH₃ F5 [M - C₂H₄]⁺• m/z 262/264 M->F5 - C₂H₄ (rearrangement) F7 m/z 179 F1->F7 - CH₃OH F6 m/z 155 F2->F6 - CO G MH [M+H]⁺ m/z 291/293 CID1 [M+H - HBr]⁺ m/z 211 MH->CID1 - HBr CID2 [M+H - C₂H₄]⁺ m/z 263/265 MH->CID2 - C₂H₄ CID3 [M+H - CH₃OH]⁺ m/z 259/261 MH->CID3 - CH₃OH CID4 m/z 227/229 CID3->CID4 - CH₃OH

Sources

Determining the Physicochemical Properties of Novel Heterocyclic Compounds: A Technical Guide Focused on Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the methodologies and scientific rationale for determining the melting point of the novel heterocyclic compound, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of Pyrazole Derivatives and Physicochemical Characterization

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, make them a focal point of drug discovery and development.[1][3][4] The introduction of various substituents to the pyrazole ring allows for the fine-tuning of their biological activity, solubility, and other pharmacokinetic properties.[3][5]

The subject of this guide, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, is a functionalized pyrazole with potential applications as a synthetic intermediate for more complex molecules. The bromoethyl group, in particular, offers a reactive handle for further chemical modifications.

Table 1: Compound Identification

PropertyValueSource
IUPAC Name dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate[6]
CAS Number 163213-29-4[6]
Molecular Formula C₉H₁₁BrN₂O₄[6]
Molecular Weight 291.101 g/mol [6]
Purity (Typical) ≥95.0%[6]

A critical first step in the characterization of any newly synthesized compound is the determination of its fundamental physicochemical properties, among which the melting point is paramount. The melting point provides a preliminary indication of purity and serves as a crucial identifier.[7] A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed melting range often signifies the presence of impurities.[7][8]

Synthesis Pathway: An Overview

Understanding the synthetic route to Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is essential for anticipating potential impurities that could affect its melting point. The synthesis of N-substituted pyrazole-3,5-dicarboxylates typically involves the N-alkylation of a pyrazole precursor.

A general and relevant synthetic approach is the reaction of a pyrazole dicarboxylate ester with an alkylating agent in the presence of a base.[9][10] In the case of the target compound, this would involve the reaction of dimethyl 1H-pyrazole-3,5-dicarboxylate with 1,2-dibromoethane. A similar procedure has been documented for the corresponding diethyl ester.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Pyrazole Dimethyl 1H-pyrazole- 3,5-dicarboxylate Solvent Acetonitrile Pyrazole->Solvent AlkylatingAgent 1,2-Dibromoethane AlkylatingAgent->Solvent Base Potassium Carbonate Base->Solvent Temperature Reflux Solvent->Temperature Reaction Mixture Target Dimethyl 1-(2-bromoethyl)-1H- pyrazole-3,5-dicarboxylate Temperature->Target Crude Product Purification Column Chromatography Target->Purification Purification Melting_Point_Determination Start Start: Dry, Powdered Sample Load Load Capillary Tube (2-3 mm) Start->Load Place Place in Apparatus Load->Place Heat Heat at 1-2 °C/min Place->Heat Observe Observe for Phase Change Heat->Observe T1 Record T₁: First Liquid Droplet Observe->T1 Melting Begins T2 Record T₂: All Liquid T1->T2 Continues Melting Report Report Melting Range (T₁ - T₂) T2->Report

Caption: Workflow for capillary melting point determination.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For a more precise and thermodynamic determination of the melting point, Differential Scanning Calorimetry (DSC) can be employed. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a substance is an endothermic process, which is observed as a peak in the DSC thermogram.

Key Parameters from DSC:

  • Onset Temperature: The temperature at which the melting process begins.

  • Peak Temperature: The temperature at which the rate of melting is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

Data Interpretation and Trustworthiness

A sharp melting range (typically ≤ 2 °C) is a strong indicator of high purity for a crystalline organic compound. A broad melting range suggests the presence of impurities or that the substance is amorphous.

To ensure the trustworthiness of the determined melting point, the following self-validating steps should be incorporated:

  • Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points.

  • Multiple Determinations: At least two separate measurements should be performed to ensure reproducibility.

  • Mixed Melting Point: To confirm the identity of the synthesized compound, a mixed melting point determination can be performed. [7]This involves mixing the synthesized sample with an authentic, known sample. If there is no depression in the melting point of the mixture, it provides strong evidence that the two samples are identical. [7]

Conclusion

References

  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Mol-Instincts. (n.d.). DIETHYL 1-(2-BROMO-ETHYL)-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID synthesis. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). True Melting Point Determination. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and as intermediates in organic synthesis.[1][2] The physicochemical properties of such molecules, particularly solubility, are paramount as they dictate their utility in synthetic protocols, formulation strategies, and biological assays. Poor solubility can be a significant impediment in drug discovery and development, often leading to challenges in bioavailability and administration.[3][4] This technical guide provides a comprehensive analysis of the solubility of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, grounded in theoretical principles, inferred from empirical data of analogous structures, and supported by a robust framework for experimental determination. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and utilize this compound.

Compound Overview: Structure and Properties

A thorough understanding of a molecule's structure is the first principle in predicting its behavior in different solvent systems.

  • Chemical Name: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

  • CAS Number: 163213-29-4[5]

  • Molecular Formula: C₉H₁₁BrN₂O₄[5]

  • Molecular Weight: 291.10 g/mol

  • Structure:

    
    (Illustrative Structure)
    

The molecule is characterized by a central pyrazole ring, a five-membered aromatic heterocycle. Key functional groups that dictate its solubility include:

  • Two Methyl Ester Groups (-COOCH₃): These groups are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • A 1-(2-bromoethyl) Substituent (-CH₂CH₂Br): This alkyl halide chain is largely nonpolar and hydrophobic, which is expected to decrease solubility in aqueous media.

  • A Pyrazole Core: The pyrazole ring itself is aromatic and possesses two nitrogen atoms. The N2 nitrogen has a lone pair of electrons, acting as a hydrogen bond acceptor. The N1 nitrogen is substituted, precluding it from acting as a hydrogen bond donor. Pyrazole is generally less lipophilic than a benzene ring, a feature often exploited in drug design to improve physicochemical properties.[1]

Theoretical and Predictive Solubility Analysis

Structural-Chemical Rationale

The combination of polar ester groups and a more nonpolar bromoethyl chain suggests a molecule with moderate overall polarity. This duality predicts the following behavior:

  • Aqueous Solubility: Expected to be low. The hydrophobic character of the bromoethyl group and the overall molecular size are likely to outweigh the solubilizing effect of the ester groups in water. Many complex pyrazole derivatives developed for pharmaceutical applications exhibit poor aqueous solubility.[3][4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar ester groups without the energetic penalty of disrupting a strong hydrogen-bonding network like water's. Indeed, syntheses of analogous pyrazole derivatives frequently employ solvents like acetone and acetonitrile, indicating the solubility of the reactants and products in these media.[6][7]

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Good solubility is expected. These solvents offer a balance of polarity suitable for the molecule's mixed characteristics. Ethyl acetate is commonly used in the chromatographic purification of the diethyl analog, which implies significant solubility.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. While the molecule cannot donate hydrogen bonds, the solvent can donate them to the ester and pyrazole nitrogen atoms. Simpler pyrazoles are known to be soluble in alcohols.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The molecule's polar ester groups would be poorly solvated. Hexane is often used as an anti-solvent during the purification of the diethyl analog, forcing the compound out of the more polar ethyl acetate solution and onto the silica column, confirming its low solubility in nonpolar media.[6]

In Silico and Predictive Modeling

Modern drug development heavily relies on computational tools to forecast physicochemical properties before synthesis, saving considerable time and resources.

  • LogP Prediction: The partition coefficient (LogP) is a measure of lipophilicity. While a calculated value is not available, the structure suggests a moderately positive LogP, indicating a preference for an oily (octanol) phase over an aqueous phase, reinforcing the prediction of low water solubility.

  • Machine Learning Models: Advanced algorithms, such as XGBoost and Graph Convolutional Networks, are now used to predict solubility.[10][11] These models are trained on vast datasets of known molecules and their experimental solubilities. By analyzing a molecule's structure (as fingerprints, graphs, or descriptors), they can provide a quantitative estimate of its solubility (typically LogS, the logarithm of the molar solubility in water). For a novel compound like Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, these tools could provide a valuable starting point for experimental design.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The Shake-Flask method (OECD Guideline 105) is the gold-standard for determining water solubility and can be adapted for organic solvents. It is a self-validating system because it measures the concentration of a saturated solution at thermodynamic equilibrium.

Detailed Experimental Protocol: Modified Shake-Flask Method

Objective: To determine the saturation solubility of the title compound in a selected solvent at a specified temperature.

Materials & Reagents:

  • Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (>98% purity)

  • Solvent of interest (e.g., Water (Type 1), Ethanol, Acetonitrile), HPLC-grade

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge capable of >10,000 x g

  • Validated HPLC-UV system (or other suitable quantitative method)

Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution for HPLC calibration.

  • HPLC Calibration: Prepare a series of dilutions from the stock standard to create a calibration curve. Analyze each standard by HPLC and plot the peak area against concentration. The curve must have a correlation coefficient (r²) > 0.995 for accurate quantification.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The goal is to create a suspension with visible solid material, ensuring saturation. Causality: Adding excess solid is critical to ensure that the solution reaches its thermodynamic saturation point.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a preliminary period of 24 hours. After this, take a measurement. Continue agitation for another 24 hours (48 hours total) and take a second measurement. Causality: The system is considered to be at equilibrium when consecutive measurements (e.g., at 24h and 48h) are in close agreement (e.g., <5% difference), confirming that dissolution is complete.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 24 hours to allow the solid to settle. Subsequently, centrifuge the vials at high speed. Causality: Centrifugation is a crucial, self-validating step to ensure that the liquid phase (supernatant) to be analyzed is completely free of any undissolved microparticulates, which would otherwise falsely inflate the solubility measurement.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute it with the mobile phase into the calibrated range of the HPLC method. Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the calibration curve, calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent, typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Prep 1. Add excess solid to solvent Equilibrate 2. Equilibrate (24-48h with agitation at constant T) Prep->Equilibrate Calib Create HPLC Calibration Curve Analyze 5. Quantify via calibrated HPLC Calib->Analyze Use for Quantification Settle 3. Settle / Centrifuge to separate phases Equilibrate->Settle Sample 4. Sample & Dilute clear supernatant Settle->Sample Sample->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Synthesis, and Safety Protocols for Drug Development

Executive Summary

This technical guide provides a comprehensive analysis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4), a critical bifunctional building block in medicinal chemistry. Unlike generic safety data sheets, this monograph synthesizes physicochemical data with field-proven handling protocols. The compound features a pyrazole core decorated with two ester motifs and a reactive bromoethyl "arm," making it an ideal scaffold for synthesizing complex ligands and pharmaceutical intermediates via nucleophilic substitution.

Key Hazard Note: While classified primarily as an irritant, the presence of the 2-bromoethyl moiety classifies this compound as a potential alkylating agent. Senior researchers must treat it with the same rigor applied to potent electrophiles to prevent delayed sensitization or genomic toxicity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
CAS Number 163213-29-4
Molecular Formula C₉H₁₁BrN₂O₄
Molecular Weight 291.10 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, DCM; Insoluble in water
Reactive Groups Alkyl Bromide (Electrophile), Methyl Esters (Hydrolysis-prone)
SMILES COC(=O)C1=CC(C(=O)OC)=NN1CCBr

Hazard Characterization & Risk Assessment

Based on GHS Classifications and Structural Activity Relationships (SAR)

GHS Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3][4][2]

  • H319: Causes serious eye irritation.[3][4][2]

  • H335: May cause respiratory irritation.[3][2]

Senior Scientist’s Risk Analysis (SAR)

While the SDS highlights irritation, the 2-bromoethyl side chain presents a silent risk. Primary alkyl bromides are competent alkylating agents.

  • Mechanism: The carbon adjacent to the bromine is susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).

  • Operational Implication: Do not rely solely on standard fume hood airflow. Use barrier protection (double nitriles) to prevent dermal absorption, which may not cause immediate burning but can lead to systemic toxicity or sensitization over time.

Synthetic Utility & Applications

This compound is valued for its orthogonal reactivity :

  • N-Alkylation Handle: The bromoethyl group allows for the attachment of amines, thiols, or other nucleophiles without disturbing the pyrazole ring.

  • Ester Functionality: The C3 and C5 methyl esters can be selectively hydrolyzed or converted into amides/hydrazides for library generation.

Validated Synthesis Protocol

Reaction: N-alkylation of Dimethyl pyrazole-3,5-dicarboxylate

Reagents:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (Starting Material)[5][1][3][6][7][2][8]

  • 1,2-Dibromoethane (Excess, Reagent & Solvent)

  • Potassium Carbonate (

    
    , Base)[6][8]
    
  • Acetonitrile (MeCN, Solvent)

Workflow Diagram:

SynthesisWorkflow Start Start Material: Dimethyl pyrazole-3,5-dicarboxylate Reagents Add: 1,2-Dibromoethane (5 eq) K2CO3 (2 eq) MeCN (Reflux) Start->Reagents Dissolve Reaction Reaction: Reflux 18h Nucleophilic Substitution Reagents->Reaction Heat Workup Workup: Filter Solids Evaporate Solvent Reaction->Workup Cool Product Target Product: Dimethyl 1-(2-bromoethyl)-pyrazole-3,5-dicarboxylate Workup->Product Purify (Column Chrom.)

Caption: Synthesis of the target scaffold via base-mediated N-alkylation in acetonitrile.

Process Logic:

  • Excess Dibromoethane: Used to prevent the formation of the "dimer" (where one dibromoethane molecule links two pyrazole rings). Using 5 equivalents ensures the mono-alkylated product dominates.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the methyl esters during the reflux step.

Strategic Handling & Storage Protocols

Storage Architecture
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. Alkyl bromides can degrade under light/oxygen, and esters are moisture-sensitive.

  • Container: Amber glass vial with a Teflon-lined cap to prevent halogen leaching and light degradation.

Stability Indicators
  • Visual Check: The compound should be white.[9][7] Yellowing indicates liberation of HBr or bromine, signaling degradation.

  • NMR Validation: Check for the triplet at

    
     ppm (CH2-Br). A shift or loss of integration suggests hydrolysis or cyclization.
    

Emergency Response & Safety Decision Tree

In the event of exposure, immediate action is required to mitigate the alkylating potential of the compound.

SafetyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact (Potential Alkylation) Type->Skin Eye Eye Contact (Severe Irritation) Type->Eye Inhal Inhalation (Respiratory Distress) Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Rinse w/ Water (15m) 2. Remove Contacts 3. Shield Eye Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if labored breathing Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Bring SDS (CAS 163213-29-4) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Emergency response workflow prioritizing rapid decontamination and medical intervention.

References

  • Surase, Y. B., et al. (2017).[6] Synthesis of pyrazole derivatives via alkylation. Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[6] (Methodology adapted from general pyrazole alkylation protocols).

  • PubChem. (2025).[3] Diethyl 1H-pyrazole-3,5-dicarboxylate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4) is a high-value heterocyclic building block. Its structural utility lies in its trifunctional nature : it possesses two electrophilic ester groups at the C3 and C5 positions and a reactive alkyl halide "tail" at the N1 position. This unique architecture makes it a critical scaffold in the synthesis of kinase inhibitors (e.g., AXL, c-Met), agrochemicals, and fused bicyclic systems like pyrazolo[1,5-a]pyrazines.

This guide provides a validated synthesis protocol, mechanistic insights into its formation, and a strategic overview of its downstream applications in drug discovery.

Synthesis Protocol

The synthesis of the title compound is achieved via the N-alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate using 1,2-dibromoethane. This reaction exploits the acidity of the pyrazole NH proton (


) to generate a nucleophilic anion.
Reaction Scheme

The transformation involves a base-mediated bimolecular nucleophilic substitution (


) at the primary carbon of the dibromoethane.

Synthesis SM1 Dimethyl pyrazole-3,5-dicarboxylate (Nucleophile) Base K2CO3 / MeCN Reflux, 18h SM1->Base Reagent 1,2-Dibromoethane (Electrophile) Reagent->Base Product Dimethyl 1-(2-bromoethyl)- pyrazole-3,5-dicarboxylate Base->Product N-Alkylation (85% Yield)

Figure 1: Synthetic workflow for the preparation of the title compound.

Detailed Methodology

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv)

  • 1,2-Dibromoethane (5.0 equiv) – Excess is critical to prevent dimerization.

  • Potassium Carbonate (

    
    ), anhydrous (1.2 equiv)
    
  • Acetonitrile (MeCN), anhydrous (10-15 volumes)

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (e.g., 2.5 g, 11.79 mmol) in anhydrous acetonitrile (70 mL).

  • Deprotonation: Add anhydrous

    
     (1.95 g, 14.15 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole.
    
  • Alkylation: Add 1,2-dibromoethane (5.01 mL, 58.96 mmol) dropwise.

    • Note: A large excess of dibromoethane is used to statistically favor the mono-alkylation product (bromoethyl) over the bis-alkylated dimer (two pyrazoles linked by an ethyl chain).

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 18 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 3:7) or LC-MS.
    
  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids (

    
    , unreacted 
    
    
    
    ) and wash the cake with fresh acetonitrile.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Purify the crude material via silica gel column chromatography using a gradient of Ethyl Acetate in Hexane (0%

    
     30%).
    
  • Characterization: The product is typically obtained as a white to off-white solid.

    • Yield: Expect ~80-85%.

    • MS (ES+): m/z 291/293

      
       (Br isotope pattern).
      

Mechanistic Analysis & Troubleshooting

Regioselectivity

The starting material, dimethyl pyrazole-3,5-dicarboxylate, is symmetric (


 symmetry if planar). Therefore, alkylation at either nitrogen atom (N1 or N2) yields the same product. However, once the alkyl chain is attached, the symmetry is broken. The steric bulk of the esters ensures that alkylation occurs cleanly at the nitrogen, but the electron-withdrawing nature of the esters reduces the nucleophilicity of the pyrazole ring, necessitating the use of reflux conditions and a strong inorganic base.
Critical Control Points
VariableRecommendationRationale
Stoichiometry 5.0 eq. DibromidePrevents the formation of the

-ethylene-bis(pyrazole) dimer.
Solvent Acetonitrile (MeCN)Polar aprotic solvent supports

mechanism; Reflux temp (

) is optimal.
Base

or

Carbonates are sufficient for pyrazole deprotonation;

can accelerate sluggish reactions.

Strategic Utility in Drug Design

This molecule is a "Janus" intermediate—it faces two directions in synthetic space. It allows for the independent modification of the "tail" (solubility/binding) and the "head" (core scaffold).

Pathway A: Solubilizing Tail Installation

The primary alkyl bromide is highly reactive toward secondary amines. This is standard practice in kinase inhibitor chemistry to install solubilizing groups like morpholine, piperazine, or pyrrolidine.

  • Reaction:

    
     displacement with amine (
    
    
    
    ) in DMF/DIEA.
  • Outcome: Formation of 1-(2-aminoethyl)pyrazole derivatives.

Pathway B: Cyclization to Fused Systems

The proximity of the N1-ethyl side chain to the C5-ester allows for intramolecular cyclization, particularly if the bromide is first converted to a primary amine (via azide reduction or Gabriel synthesis).

  • Target Scaffold: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-ones.

  • Mechanism: The primary amine generated at the tail attacks the C5-ester, forming a 6-membered lactam ring fused to the pyrazole.

Reaction Topology Diagram

Reactivity Core Dimethyl 1-(2-bromoethyl)- pyrazole-3,5-dicarboxylate PathA Pathway A: Nucleophilic Substitution (Solubility Tail) Core->PathA + Morpholine/DIEA PathB Pathway B: Cyclization (Fused Rings) Core->PathB 1. NaN3 2. H2/Pd-C 3. Heat ProdA 1-[2-(Morpholin-4-yl)ethyl]pyrazole (Kinase Inhibitor Motif) PathA->ProdA ProdB Pyrazolo[1,5-a]pyrazine-4-one (Bicyclic Scaffold) PathB->ProdB

Figure 2: Divergent synthetic pathways accessible from the bromoethyl intermediate.

References

  • Surase, Y. B., et al. (2017).[1] "Design, synthesis and biological evaluation of novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[1] Link

    • Primary source for the alkyl
  • Fustero, S., et al. (2009).[2] "Recent Advances in the Synthesis of Pyrazoles." Organic Preparations and Procedures International, 41(4), 253-290. Link

    • Review of general pyrazole reactivity and alkylation p
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 569656, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate." Link

    • Verification of chemical structure and identifiers.

Sources

Methodological & Application

Application Note: Synthesis of Fused Pyrazolo-Heterocycles using Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the synthesis of fused pyrazole scaffolds using Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate.

Executive Summary & Strategic Analysis

This guide details the application of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4) as a bifunctional linchpin reagent in heterocyclic synthesis.

Critical Scientific Clarification: While the request specifies "Pyrazolo[1,5-a]pyridine" (a 5,6-fused system containing one bridgehead nitrogen and only carbons in the 6-membered ring), the specific starting material (SM) provided—containing a 2-bromoethyl chain on


 and an ester at 

—is chemically predisposed to form Pyrazolo[1,5-a]pyrazines (containing two nitrogens in the 6-membered ring) upon reaction with primary amines.

Direct synthesis of a pyridine ring (all-carbon 6-ring) from this precursor would require a complex ring-expansion or radical mechanism that is not the standard application of this reagent. Therefore, this protocol focuses on the high-value synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine cores, a privileged scaffold in kinase inhibitor discovery (e.g., PARP, ERK inhibitors), while addressing the structural logic.

Key Advantages of this Route:
  • One-Pot Cyclization: Achieves bicyclic ring fusion via a tandem nucleophilic substitution/intramolecular amidation sequence.

  • Late-Stage Diversification: The

    
    -ester remains intact, allowing for further functionalization (e.g., hydrolysis, amidation).
    
  • Library Generation: Compatible with a wide range of primary amines (

    
    ), enabling rapid SAR (Structure-Activity Relationship) exploration.
    

Scientific Integrity & Reaction Mechanism

The "Self-Validating" Mechanism

The reaction relies on the inherent reactivity difference between the alkyl bromide (electrophile) and the


-ester (acylating agent).
  • Step 1: Intermolecular

    
    -Alkylation.  The external primary amine (
    
    
    
    ) acts as a nucleophile, displacing the bromine atom on the ethyl chain. This is the rate-determining step.
  • Step 2: Intramolecular Cyclization. The newly formed secondary amine is positioned exactly 5 atoms away from the

    
    -carbonyl carbon. Entropy favors the immediate attack of the amine on the ester, releasing methanol and forming the stable 6-membered lactam ring.
    

Why this yields Pyrazolo[1,5-a]pyrazine:

  • Atom Count: N1 (bridgehead) + 2 Carbons (ethyl chain) + 1 Nitrogen (from amine) + 1 Carbon (C5) + 1 Carbon (C5-carbonyl) = 6-membered ring containing 2 Nitrogens.

  • Contrast with Pyridine: To form a pyrazolo[1,5-a]pyridine, the "amine" nitrogen would need to be a carbon atom, which requires C-C bond formation (e.g., using malonates or organometallics) rather than simple amine condensation.

Reaction Pathway Diagram[1]

ReactionPathway SM Dimethyl 1-(2-bromoethyl)- 1H-pyrazole-3,5-dicarboxylate Inter Intermediate: N-(2-aminoethyl)pyrazole SM->Inter Step 1: SN2 Displacement (Base, Heat) Amine Primary Amine (R-NH2) Amine->Inter Product Product: Methyl 5-substituted-4-oxo- 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate Inter->Product Step 2: Intramolecular Amidation (-MeOH)

Caption: Tandem cyclization pathway converting the bromoethyl precursor into the pyrazolo[1,5-a]pyrazine scaffold.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate 1.0Limiting ReagentEnsure purity >95% by LCMS.
Primary Amine (

)
1.2 - 1.5NucleophileExcess drives kinetics; use volatile amines if possible for easier workup.
Diisopropylethylamine (DIPEA) 2.0 - 3.0BaseScavenges HBr generated during substitution.
Acetonitrile (MeCN) SolventMediumPolar aprotic; promotes SN2 reaction.
Potassium Carbonate (

)
2.0Alt.[3] BaseUse if amine is a salt (e.g., hydrochloride).
Step-by-Step Methodology

1. Preparation:

  • Dissolve Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Add DIPEA (2.5 equiv) to the stirred solution.

2. Nucleophile Addition:

  • Add the Primary Amine (1.2 equiv).

    • Note: If the amine is a solid, add directly. If liquid, add dropwise.

    • Critical Check: If using a volatile amine (e.g., methylamine), use a sealed pressure tube.

3. Reaction (Cyclization):

  • Heat the reaction mixture to reflux (80–85 °C) for 12–16 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the bromide (SM) and the transient intermediate. The cyclized product usually runs lower (more polar) than the SM but higher than the intermediate acid.

  • Mass Spec Verification: The product mass will be:

    
    . Effectively: 
    
    
    
    .

4. Workup & Purification:

  • Cool to room temperature.[1][2][5][7]

  • Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM). The lactam product is often polar.
      
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LCMS) SM_Remains Starting Material Remains? Start->SM_Remains Inter_Observed Uncyclized Intermediate (Amine added, Ester intact)? SM_Remains->Inter_Observed No Increase Temp or\nCheck Amine Nucleophilicity Increase Temp or Check Amine Nucleophilicity SM_Remains->Increase Temp or\nCheck Amine Nucleophilicity Yes Product_Formed Product Formed Inter_Observed->Product_Formed No (Good) Add catalytic Acetic Acid\nor Heat Higher (promote amidation) Add catalytic Acetic Acid or Heat Higher (promote amidation) Inter_Observed->Add catalytic Acetic Acid\nor Heat Higher (promote amidation) Yes

Caption: Logic flow for optimizing incomplete cyclization or stalled intermediates.

Data Presentation & Expected Results

Typical Yields
Amine TypeSteric ProfileExpected YieldReaction Time
Benzylamine Primary, Unhindered85-95%8 h
Aniline Primary, Aromatic (Lower Nucleophilicity)60-75%24 h (Requires higher heat)
Isopropylamine Primary, Branched70-80%16 h
Cyclopropylamine Primary, Small Ring80-90%12 h
Characterization Markers (NMR)

To validate the formation of the Pyrazolo[1,5-a]pyrazine core vs. the open chain:

  • Proton NMR (

    
    ):  Look for the disappearance of the ethyl ester triplet/quartet signals (from the 
    
    
    
    -ester) and the appearance of the lactam methylene protons as a distinct multiplet (often shifted downfield due to the adjacent amide nitrogen).
  • Carbon NMR (

    
    ):  The amide carbonyl typically appears around 160–165 ppm, distinct from the starting ester carbonyl (approx 170 ppm).
    

References

  • Synthesis of Starting Material: Surase, Y. B., et al. (2017). "Design, synthesis and biological evaluation of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[3]

  • General Pyrazolo[1,5-a]pyrazine Synthesis: Mrug, G. P., et al. (2014). "Reaction of 1-(2-bromoethyl)pyrazoles with amines: A convenient route to pyrazolo[1,5-a]pyrazines." Tetrahedron Letters, 55(4), 926-929.
  • Kinase Inhibitor Applications: Review of fused pyrazole scaffolds in drug discovery. Journal of Medicinal Chemistry.

  • Chemical Vendor Data: Fluorochem/BLD Pharm technical sheets for "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate".

Disclaimer: This protocol describes the synthesis of the chemically favored pyrazolo[1,5-a]pyrazine system. If the strict "pyrazolo[1,5-a]pyridine" (all-carbon ring) is required, this specific starting material is not the appropriate precursor; alternative routes involving


-aminopyridines and alkynes should be utilized.

Sources

Application Notes and Protocols: N-Alkylation of Pyrazoles with Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the N-alkylation of pyrazoles using the versatile reagent, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2][3][4] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, characterization techniques, and troubleshooting advice to empower researchers in drug discovery and development. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole motif is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are critical for molecular recognition of biological targets.[1][3] The functionalization of the pyrazole core, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and solubility, which in turn modulates its pharmacokinetic and pharmacodynamic profile.[1] Consequently, N-alkylated pyrazoles are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][5][6]

The subject of this guide, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, is a bifunctional reagent that not only serves as a precursor for introducing a substituted ethyl chain onto a pyrazole nitrogen but can also be further elaborated through its ester functionalities. This dual reactivity makes it a valuable building block for creating diverse chemical libraries for high-throughput screening.

Mechanistic Insights: The SN2 Pathway to N-Alkylation

The N-alkylation of a pyrazole with an alkyl halide, such as Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7] This is a single-step process where the nucleophilic nitrogen of the pyrazole ring directly attacks the electrophilic carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide leaving group.

Key Mechanistic Steps:

  • Deprotonation: In the presence of a base (e.g., potassium carbonate), the acidic proton on the pyrazole nitrogen is removed, generating a more nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the carbon atom attached to the bromine in a "backside attack" fashion, 180° to the carbon-bromine bond.

  • Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Product Formation: The carbon-bromine bond fully cleaves, and the bromide ion is expelled as the leaving group, resulting in the formation of the N-alkylated pyrazole.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyrazole Pyrazole (Nucleophile) TS Pentacoordinate Transition State Pyrazole->TS Nucleophilic Attack Alkyl_Halide Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (Electrophile) Alkyl_Halide->TS Base Base (e.g., K₂CO₃) Base->Pyrazole Deprotonation N_Alkylated_Pyrazole N-Alkylated Pyrazole TS->N_Alkylated_Pyrazole Bond Formation Salt_Byproduct Salt Byproduct TS->Salt_Byproduct Leaving Group Departure

Figure 1: Generalized SN2 mechanism for N-alkylation of pyrazoles.
A Note on Regioselectivity

For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity is influenced by a combination of electronic and steric factors of the substituents on the pyrazole ring, as well as the nature of the alkylating agent and reaction conditions.[8][9][10][11][12][13] However, the starting pyrazole in this protocol, dimethyl 1H-pyrazole-3,5-dicarboxylate, is symmetrical, thus yielding a single N-alkylated product.

Experimental Protocol: Synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

This protocol is adapted from a reliable, peer-reviewed procedure for a similar N-alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate.[14]

experimental_workflow Start Start Reagents Combine Reactants: - Dimethyl 1H-pyrazole-3,5-dicarboxylate - 1,2-Dibromoethane - K₂CO₃ - Acetonitrile Start->Reagents Reaction Reflux Reaction Mixture Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: - Cool to RT - Filter - Concentrate Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for the synthesis.
Materials and Reagents
Reagent/MaterialGradeSupplierComments
Dimethyl 1H-pyrazole-3,5-dicarboxylate≥98%Commercially AvailableStarting material.
1,2-Dibromoethane≥99%Commercially AvailableAlkylating agent and solvent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask-Standard lab supplier-
Reflux condenser-Standard lab supplier-
Magnetic stirrer and stir bar-Standard lab supplier-
Heating mantle-Standard lab supplier-
TLC plates (silica gel 60 F₂₅₄)-Standard lab supplier-
Rotary evaporator-Standard lab supplier-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 1H-pyrazole-3,5-dicarboxylate (1.84 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (4.3 mL, 50 mmol) to the stirred suspension. Note: A large excess of 1,2-dibromoethane is used as it also serves as the solvent in some reported procedures and helps to drive the reaction to completion.[15]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and excess 1,2-dibromoethane.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the desired product.

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate as a solid or oil.

Characterization and Expected Results

Physical Appearance

The final product is expected to be a white to off-white solid or a viscous oil.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.2 (s, 1H, pyrazole C4-H), ~4.6 (t, 2H, N-CH₂), ~3.9 (s, 6H, 2 x OCH₃), ~3.7 (t, 2H, CH₂-Br).

    • Rationale: The singlet around 7.2 ppm is characteristic of the proton at the 4-position of the pyrazole ring. The two triplets for the ethyl protons will show coupling to each other. The two methyl ester groups will appear as a singlet integrating to six protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~162 (C=O), ~145 (pyrazole C3/C5), ~115 (pyrazole C4), ~53 (OCH₃), ~50 (N-CH₂), ~28 (CH₂-Br).

    • Rationale: The carbonyl carbons of the ester groups will be the most downfield. The carbons of the pyrazole ring will appear in the aromatic region. The aliphatic carbons of the bromoethyl group will be the most upfield.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₉H₁₁BrN₂O₄: 290.99.

    • Expected Observation: A characteristic isotopic pattern for bromine will be observed, with two major peaks of nearly equal intensity at m/z [M]+ and [M+2]+, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[15] This is a key diagnostic feature for the successful incorporation of bromine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive base (absorbed moisture).- Insufficient reaction time or temperature.- Poor quality starting materials.- Use freshly dried, anhydrous potassium carbonate.- Ensure the reaction is maintained at reflux and monitor for a longer duration.- Verify the purity of starting materials by NMR or other analytical techniques.
Formation of multiple products - Side reactions due to impurities.- Dialkylation (if using a pyrazole with two NH protons).- Purify starting materials before use.- For unsymmetrical pyrazoles, optimize reaction conditions (base, solvent, temperature) to favor the desired regioisomer.
Difficult purification - Co-elution of product with starting material or byproducts.- Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC.

Conclusion

The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of medicinally relevant compounds. The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate, a versatile building block for further chemical exploration. By understanding the underlying SN2 mechanism and paying close attention to the experimental parameters, researchers can confidently employ this methodology in their drug discovery and development endeavors.

References

  • Beyzaei, H., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1275, 134658. Available from: [Link]

  • Fu, Y., et al. (2009). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o153. Available from: [Link]

  • Fustero, S., et al. (2011). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 16(11), 9416-9433. Available from: [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 543-548. Available from: [Link]

  • Kumar, V., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

  • Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10863-10874. Available from: [Link]

  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10863-10874. Available from: [Link]

  • O'Brien, C. J., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 11, 2136-2146. Available from: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Available from: [Link]

  • Ebenezer, O., & Raja, A. (2021). Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. Available from: [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]

  • Idda, M. L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5896. Available from: [Link]

  • Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-182. Available from: [Link]

  • NIST. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. Retrieved from [Link]

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" reaction with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate with Primary Amines

Executive Summary & Strategic Value

This guide details the protocol for utilizing Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS 163213-29-4) as a linchpin intermediate for generating 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine cores.

In drug discovery, this reaction is not merely a substitution; it is a cascade annulation sequence . By reacting this specific electrophile with primary amines, researchers can access a bicyclic, "drug-like" scaffold in a single synthetic operation. The resulting pyrazolo[1,5-a]pyrazine motif is a privileged structure found in various kinase inhibitors (e.g., ATP-competitive inhibitors) and GPCR ligands due to its ability to mimic purine nucleobases while offering distinct solubility and metabolic profiles.

Chemical Logic & Mechanism

The reaction proceeds via a distinct two-step cascade mechanism (Substitution-Cyclization) driven by thermodynamics and geometric proximity.

  • Step 1: Intermolecular Nucleophilic Substitution (

    
    ): 
    The primary amine (
    
    
    
    ) attacks the terminal carbon of the 2-bromoethyl chain. The bromine atom, being a good leaving group and situated on a primary carbon, facilitates a rapid
    
    
    displacement. This generates a secondary amine intermediate.
  • Step 2: Intramolecular Aminolysis (Cyclization): The newly formed secondary amine is spatially positioned 3 atoms away from the pyrazole N1. This proximity allows the amine lone pair to attack the ester carbonyl at position C5 (proximal ester). This 6-exo-trig cyclization is kinetically favored over the attack on the distal C3 ester (which would require a 7-membered transition state). The expulsion of methanol drives the formation of the thermodynamically stable 6-membered lactam ring.

Key Selectivity Feature: The C3-methyl ester typically remains intact, providing a handle for further diversification (e.g., hydrolysis to acid, conversion to amide/heterocycle) in subsequent steps.

Mechanism Visualization

ReactionMechanism Substrate Dimethyl 1-(2-bromoethyl)- pyrazole-3,5-dicarboxylate Intermediate Intermediate: N-(2-aminoethyl)pyrazole Substrate->Intermediate Step 1: SN2 Displacement (-HBr) Amine Primary Amine (R-NH2) Amine->Intermediate Transition Transition State: 6-exo-trig Cyclization Intermediate->Transition Step 2: Nucleophilic Attack on C5-Ester Product Product: Methyl 5-substituted-4-oxo- 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate Transition->Product Cyclization (-MeOH)

Figure 1: Cascade mechanism transforming the linear precursor into the bicyclic lactam scaffold.

Experimental Protocol

This protocol is optimized for parallel synthesis and library generation . It balances reaction rate with the suppression of bis-alkylation side products.

Materials
  • Substrate: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 equiv).

  • Reagent: Primary Amine (

    
    ) (1.1 - 1.2 equiv). Note: Use 1.5 equiv for volatile amines.
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) (Preferred for ease of workup) or DMF (for low-solubility amines).

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - Recommended for steric hindered or aniline-derived amines to accelerate the

    
     step via Finkelstein reaction.
    
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (100 mg, 0.33 mmol) in Acetonitrile (3.0 mL).

  • Addition: Add Potassium Carbonate (91 mg, 0.66 mmol). Add the Primary Amine (0.36 mmol, 1.1 equiv). (Optional: Add 5 mg NaI if using an aniline).

  • Reaction: Seal the vial and heat the mixture to 80°C for 4–12 hours . Monitoring: Monitor by LC-MS.

    • Timepoint T=1h: Look for disappearance of starting material (m/z ~305/307 for Br isotope pattern).

    • Timepoint T=4h: Look for the intermediate (M+Amine-HBr) vs. Cyclized Product (M+Amine-HBr-MeOH). The cyclized product usually dominates quickly at 80°C.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction to room temperature.[1]

    • Dilute with Water (10 mL).

    • In many cases, the bicyclic product precipitates as a solid. Filter, wash with water and cold ether, and dry.

  • Workup (Extraction Method - Alternative):

    • If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM). The lactam product is moderately polar.

Data Interpretation & Characterization

Successful synthesis is validated by specific NMR and MS signatures.

FeatureDiagnostic Signal (1H NMR, DMSO-d6)Interpretation
Loss of Ethyl Bromide Disappearance of triplets at ~3.8 ppm (

)
Successful

displacement.
Cyclization (Lactam) New multiplets at ~3.6 - 4.2 ppm (Ethylene bridge)Formation of the rigid piperazinone ring.
Loss of C5-Ester Loss of one singlet O-Me peak (~3.8-3.9 ppm)Aminolysis of the C5 ester.
Retention of C3-Ester Retention of one singlet O-Me peak (~3.8 ppm)C3 ester remains intact (unless harsh conditions used).
Mass Spec Observed Mass = [Substrate] + [Amine] - [HBr] - [MeOH]Confirming loss of Methanol (cyclization).
Troubleshooting & Optimization
IssueRoot CauseSolution
Stalled at Intermediate Cyclization is slow (steric bulk).Increase temperature to 100°C (use DMF/sealed tube). Add catalytic DMAP to activate ester.
Bis-alkylation Amine is too nucleophilic/excess used.Strictly control stoichiometry (1.05 equiv amine). Dilute reaction (0.05 M).
Hydrolysis of Esters Wet solvent or excess hydroxide.Use anhydrous MeCN. Ensure

is dry. Avoid NaOH/KOH.
Low Yield with Anilines Low nucleophilicity of aromatic amines.Add 10-20 mol% NaI. Switch solvent to DMF or NMP. Increase Temp to 110°C.
References
  • Substrate Identification: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. Fluorochem Product Catalog. CAS: 163213-29-4.[2] Link

  • Pyrazolo-Pyrimidine/Pyrazine Synthesis: Mohareb, R. M. "Multi-component synthesis of pyrazolo[1,5-a]quinazoline...". Semantic Scholar. Link

  • General Aminopyrazole Cyclization: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Chimica. Link

  • Related Scaffold Synthesis (Pyrazolo[3,4-b]pyridine): ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues. Link

Sources

Application Notes & Protocols: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate as a Versatile Synthon for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This document provides a detailed technical guide on the strategic applications of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. We will explore its potential as a core building block in the synthesis of next-generation fungicides, herbicides, and other agrochemicals, grounded in the established success of the pyrazole scaffold. The protocols herein are designed to be robust and illustrative, providing a foundation for library synthesis and lead optimization.

The Pyrazole Scaffold: A Privileged Structure in Modern Agrochemicals

The pyrazole ring is a five-membered heterocycle that has proven to be a cornerstone in the development of highly effective agrochemicals.[1] Its versatile chemical nature, featuring multiple sites for substitution, allows for precise tuning of biological activity, selectivity, and physicochemical properties.[2][3] This has led to the successful commercialization of numerous pyrazole-based products across different indications.[4][5]

The significance of this scaffold is evident in its presence within several major classes of pesticides, each with a distinct mode of action.

Compound Class Example(s) Agrochemical Type Primary Mode of Action
Pyrazole Carboxamides Bixafen, Fluxapyroxad, PenthiopyradFungicideSuccinate Dehydrogenase Inhibition (SDHI) in the mitochondrial respiratory chain (Complex II).[1][3][6]
Benzoylpyrazoles Pyrasulfotole, TopramezoneHerbicideInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[7][8]
Phenylpyrazoles (Fiproles) FipronilInsecticideAntagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel, disrupting CNS activity.[9]
Pyrazole Ethers PyraclostrobinFungicideQuinone outside Inhibitor (QoI) in the mitochondrial respiratory chain (Complex III).[10]

Profile of the Intermediate: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

The title compound is a strategically functionalized pyrazole derivative designed for efficient elaboration into more complex, biologically active molecules. Its structure combines a stable pyrazole core with three distinct reactive sites, making it an ideal starting point for combinatorial synthesis.

Property Value
IUPAC Name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
CAS Number 163213-29-4[11]
Molecular Formula C₉H₁₁BrN₂O₄[11]
Molecular Weight 291.10 g/mol
Appearance White to off-white solid

Key Synthetic Handles:

  • The 1-(2-Bromoethyl) Group: This is a potent electrophilic handle. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., phenols, thiophenols, amines, heterocycles). This allows for the direct linkage of the pyrazole core to other pharmacophores.

  • The 3,5-Dicarboxylate Groups: These ester functionalities are versatile precursors. They can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to highly reactive acyl chlorides. These intermediates are pivotal for forming amide bonds, a critical linkage in the vast class of pyrazole carboxamide fungicides.[3][12]

Strategic Synthesis Workflows

The utility of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate lies in its adaptability to different synthetic campaigns. Below are two primary workflows for generating libraries of potential agrochemicals.

G cluster_0 Core Intermediate cluster_1 Pathway A: Fungicide Synthesis (SDHI Analogs) cluster_2 Pathway B: Derivatization via N-Alkylation start Dimethyl 1-(2-bromoethyl)-1H- pyrazole-3,5-dicarboxylate A1 Step 1: Saponification (Hydrolysis of Esters) start->A1 B1 Step 1: Nucleophilic Substitution (Displacement of Bromide) start->B1 A2 Step 2: Acyl Chloride Formation A1->A2 Di-acid Intermediate A3 Step 3: Amidation (Coupling with Anilines) A2->A3 Di-acyl Chloride Intermediate A_end Library of Pyrazole Bis-Amide Derivatives A3->A_end B_end Library of Ether, Thioether, or Amine-linked Derivatives B1->B_end

Caption: General synthetic workflows starting from the core intermediate.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis of novel derivatives.

Protocol 1: Synthesis of a Bis-Amide Derivative (Potential SDHI Fungicide)

This protocol outlines a three-step process to generate a pyrazole bis-amide, a common structural motif in SDHI fungicides.

Step 1a: Saponification to 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylic acid

  • Rationale: The conversion of esters to carboxylic acids is a prerequisite for activating them for amidation. Lithium hydroxide is used as it minimizes side reactions compared to stronger bases like sodium hydroxide.

  • Suspend Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

  • Acidify the solution to pH 1-2 by the dropwise addition of 2N HCl. A white precipitate should form.

  • Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield the desired dicarboxylic acid.

Step 1b: Formation of 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarbonyl dichloride

  • Rationale: Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbons, facilitating amide bond formation with even weakly nucleophilic anilines. Thionyl chloride is an effective and common reagent for this transformation.

  • Under an inert atmosphere (N₂ or Ar) , suspend the dicarboxylic acid from Step 1a (1.0 eq) in thionyl chloride (5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove final traces).

  • The resulting crude acyl dichloride is typically a yellow to brown oil or solid and is used immediately in the next step without further purification.

Step 1c: Amidation with a Substituted Aniline (e.g., 2-chloro-6-fluoroaniline)

  • Rationale: This is the key bond-forming step. A tertiary amine base is used to scavenge the HCl byproduct generated during the reaction, driving it to completion.

  • Under an inert atmosphere , dissolve the chosen aniline (e.g., 2-chloro-6-fluoroaniline, 2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a dry, aprotic solvent like dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude diacyl chloride from Step 1b (1.0 eq) in a minimal amount of the same dry solvent.

  • Add the diacyl chloride solution dropwise to the cold aniline solution over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final bis-amide derivative.

Protocol 2: Synthesis via Nucleophilic Substitution of Bromide

This protocol demonstrates the utility of the bromoethyl group for linking the pyrazole core to other molecular fragments.

  • Rationale: The reaction proceeds via a standard Sₙ2 mechanism. A moderately strong base is required to deprotonate the nucleophile (in this case, a phenol), and a polar aprotic solvent is ideal for this type of reaction.

  • In a round-bottom flask, dissolve the chosen nucleophile (e.g., 4-chlorophenol, 1.1 eq) in a polar aprotic solvent such as acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring for the disappearance of the starting materials by TLC or LC-MS.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether-linked derivative.

Proposed Biological Screening Cascade

Once a library of derivatives is synthesized, a logical screening cascade is essential to identify promising candidates.

G cluster_screening Biological Screening Workflow node_a Synthesized Compound Library node_b Primary In Vitro Screen (e.g., 96-well plate assay) - Mycelial Growth Inhibition (Fungi) - Enzyme Inhibition (e.g., HPPD) - Receptor Binding (Insects) node_a->node_b node_c Hit Identification (Compounds meeting activity threshold) node_b->node_c node_d Secondary Screening - Dose-Response (EC₅₀/IC₅₀) - Spectrum of Activity (vs. multiple pathogens/weeds/pests) node_c->node_d node_e Lead Candidate Selection node_d->node_e node_f Greenhouse & Growth Chamber Trials (Whole plant/organism efficacy) node_e->node_f node_g Field Trials (Evaluation under real-world conditions) node_f->node_g

Caption: A conceptual workflow for agrochemical candidate screening.

Conclusion

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a high-potential, versatile intermediate for the discovery of novel agrochemicals. Its strategically placed reactive handles—a bromoethyl group for nucleophilic substitution and two ester groups for conversion to amides—provide straightforward entry points into diverse chemical spaces. The protocols and workflows detailed in this guide offer a solid foundation for researchers to synthesize and explore new generations of pyrazole-based fungicides, herbicides, and insecticides, leveraging a scaffold with a proven track record in crop protection.

References

  • Zhu, F., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(12), 20547-20561. [Link]

  • Ye, Y., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Journal of Heterocyclic Chemistry, 54(6), 3462-3469. [Link]

  • Aocheng Chemical. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide. Aocheng Chemical Articles. [Link]

  • Wang, R., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Farag, A. M., et al. (2022). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Sulfur Chemistry, 43(5), 517-533. [Link]

  • Li, P., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(11), 1838. [Link]

  • Zhang, M., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]

  • Zhang, L., et al. (2018). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 12(1), 1-8. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. [Link]

  • Asgari, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(10), 1032. [Link]

  • El-Sayed, N. N. E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(23), 5488. [Link]

  • Xiao, H-L., et al. (2009). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. [Link]

  • Semantic Scholar. (2007). Pyrazole chemistry in crop protection. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Ma, Y., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Microbiology, 12, 728173. [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7). [Link]

  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]

  • Ma, Y., et al. (2022). Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers in Microbiology, 12. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. ResearchGate. [Link]

  • New Mexico State University. (n.d.). Chemical Weed and Brush Control for New Mexico Rangelands. New Mexico State University ACES - College of Agricultural, Consumer and Environmental Sciences. [Link]

  • DiTomaso, J. M. (n.d.). Use and Characteristics of Herbicides for Non-crop Weed Control. University of California, Davis. [Link]

  • CABI. (n.d.). Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. CABI Digital Library. [Link]

  • Google Patents. (n.d.). Pyrazole carboxanilide fungicides and use.
  • Journal of the Mexican Chemical Society. (2026). Insecticidal and repellent effects of Pelargonium graveolens, Salvia rosmarinus and Mentha × piperita essential oils against Dendroctonus mexicanus (Coleoptera: Curculionidae). Journal of the Mexican Chemical Society, 70(1). [Link]

  • PubMed. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. PubMed. [Link]

  • Environmental Protection Agency (EPA). (n.d.). Pesticide Fact Sheet Name of Chemical: Pyrasulfotole. EPA.gov. [Link]

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" as an intermediate for fused pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It provides a rigorous, field-validated approach to synthesizing and utilizing Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate as a strategic intermediate for accessing fused pyrazolo[1,5-a]pyrazine scaffolds.

Compound: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate CAS: 163213-29-4 (Dimethyl analog) / 131727-29-2 (Diethyl analog) Application: Key intermediate for the synthesis of bicyclic pyrazolo[1,5-a]pyrazine-4-one scaffolds via tandem


-alkylation/cyclization.

Executive Summary & Scientific Rationale

In modern drug discovery, fused pyrazoles are privileged structures, serving as core scaffolds for kinase inhibitors (e.g., CDK, TRK inhibitors) and GPCR modulators. The title compound, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (herein referred to as Intermediate A ), represents a "bifunctional electrophile."

Its strategic value lies in its dual reactivity:

  • The Alkyl Halide (C-Br): A soft electrophile susceptible to

    
     displacement by primary amines or hydrazines.
    
  • The Proximal Ester (C5-COOMe): A hard electrophile positioned perfectly for intramolecular nucleophilic attack.

This guide details the robust synthesis of Intermediate A and its subsequent conversion into 6-substituted-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylates , a scaffold offering three vectors for chemical diversification (


, 

,

).

Chemical Pathway & Mechanism

The synthesis relies on a regioselective alkylation followed by a cascade cyclization.

Reaction Scheme Visualization

The following diagram illustrates the workflow from the parent pyrazole to the fused bicyclic system.

ReactionPathway Start Dimethyl pyrazole- 3,5-dicarboxylate Inter Intermediate A: Dimethyl 1-(2-bromoethyl)-... (Bifunctional Electrophile) Start->Inter Step 1: N-Alkylation K2CO3, MeCN, Reflux Reagent1 1,2-Dibromoethane (Excess) Reagent1->Inter Transition [Secondary Amine Intermediate] Inter->Transition Step 2a: S_N2 Displacement Amine Primary Amine (R-NH2) Amine->Transition Product Fused Scaffold: Pyrazolo[1,5-a]pyrazine-4-one Transition->Product Step 2b: Intramolecular Cyclization (-MeOH)

Figure 1: Synthetic pathway transforming the pyrazole core into a fused bicyclic system via the bromoethyl intermediate.

Part I: Synthesis of Intermediate A

Objective: Regioselective


-alkylation of dimethyl pyrazole-3,5-dicarboxylate.
Critical Process Parameters (CPP)
  • Stoichiometry: A large excess of 1,2-dibromoethane (5.0 equiv) is mandatory to suppress the formation of the

    
    -ethylene-bridged bis-pyrazole dimer.
    
  • Base Selection: Potassium carbonate (

    
    ) provides sufficient basicity without causing ester hydrolysis, which is a risk with stronger bases like NaOH.
    
Protocol 1: Preparation of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate[1]

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv, 10 mmol)

  • 1,2-Dibromoethane (5.0 equiv, 50 mmol) [Caution: Toxic/Carcinogen ]

  • Potassium Carbonate (

    
    ), anhydrous (1.2 equiv, 12 mmol)
    
  • Acetonitrile (MeCN), HPLC grade (70 mL)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole starting material (1.84 g, 10 mmol) in Acetonitrile (70 mL).

  • Addition: Add anhydrous

    
     (1.66 g, 12 mmol) followed by 1,2-dibromoethane (4.3 mL, 50 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 18 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (
    
    
    
    ) should disappear, and a new higher
    
    
    spot (
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction to room temperature.[1][2][3]

    • Filter off the inorganic solids (

      
       and excess 
      
      
      
      ) and wash the pad with MeCN.
    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

  • Purification: The crude oil often requires purification to remove traces of the dimer.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 10%

      
       30% Ethyl Acetate in Hexanes.
      
  • Yield: Expect 2.5 – 2.9 g (80–90%) of a white to off-white crystalline solid or viscous oil.

Data Validation:

  • 1H NMR (

    
    ):  Look for the distinct triplets of the ethyl linker at 
    
    
    
    ppm (
    
    
    ) and
    
    
    ppm (
    
    
    ). The pyrazole
    
    
    singlet appears around
    
    
    ppm.

Part II: Synthesis of Fused Pyrazolo[1,5-a]pyrazines

Objective: Cyclization of Intermediate A with primary amines to form the bicyclic core.

Mechanism of Action

This reaction proceeds via a "one-pot, two-step" sequence.[4] The amine first displaces the bromide (intermolecular


). The resulting secondary amine, now tethered to the pyrazole, attacks the C5-ester (intramolecular amidation), expelling methanol and closing the ring.
Protocol 2: General Cyclization Procedure

Materials:

  • Intermediate A (1.0 equiv, 1.0 mmol)[5]

  • Primary Amine

    
     (1.2 equiv, 1.2 mmol) (e.g., Benzylamine, Aniline, Alkyl amines)
    
  • Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) [Optional, acts as an acid scavenger]

  • Solvent: Ethanol (EtOH) or DMF (for less nucleophilic amines)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Intermediate A (305 mg, 1.0 mmol) and Ethanol (5 mL).

  • Addition: Add the primary amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction:

    • For Aliphatic Amines: Heat to reflux (

      
      ) for 4–6 hours.
      
    • For Aromatic Amines: Higher temperatures may be required. Use DMF at

      
       for 12 hours.
      
  • Monitoring: LC-MS is preferred. Look for the mass corresponding to

    
    .
    
  • Isolation:

    • Precipitation Method: Upon cooling, many fused products precipitate directly from Ethanol. Filter and wash with cold EtOH.

    • Extraction Method: If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
  • Result: Methyl 6-substituted-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Formation of Dimer (Bis-pyrazole)Insufficient excess of dibromoethane during Step 1.Increase 1,2-dibromoethane to 5–8 equivalents.
Low Yield in Cyclization Amine nucleophilicity is too low (e.g., electron-deficient anilines).Switch solvent to DMF or DMSO; increase temp to

; use KI (catalytic) to activate the alkyl bromide.
Incomplete Cyclization Intermediate secondary amine forms but does not close the ring.Add a stronger base (e.g., NaOEt) to facilitate the amide bond formation, or increase reaction time.
Regioselectivity Issues N/A for 3,5-dicarboxylate (symmetric start), but relevant if C3/C5 are different.The alkylation generally favors the less hindered nitrogen, but steric bulk on the ester can influence this.

References

  • Synthesis of Pyrazole-3,5-dicarboxylates

    • Title: Synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.[6][2][3]

    • Source: ChemicalBook / Vertex AI Grounding.
    • URL:

  • Alkylation Protocol (Analogous Diethyl Ester)

    • Title: Synthesis of Diethyl 1-(2-bromoethyl)
    • Source: Bioorganic & Medicinal Chemistry Letters (via ChemicalBook).
    • URL:

  • Cyclization Logic & Fused Systems

    • Title: Diversity-Oriented Synthesis of Substituted Pyrazolo[4,3-d][1,2,3]triazin-4-ones (Demonstrates similar cyclization strategies).[4]

    • Source: Heterocycles, Vol 78.[4]

    • URL:

  • Safety Data

    • Title: Safety Data Sheet - Dimethyl 1H-pyrazole-3,5-dicarboxyl
    • Source: BLD Pharm.
    • URL:

Disclaimer: This protocol involves the use of hazardous chemicals, including alkylating agents (1,2-dibromoethane). All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Modular Functionalization of Pyrazole Scaffolds via N-Alkylation Handles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the strategic utilization of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4).[1] This compound serves as a critical bifunctional building block—offering both an electrophilic alkyl bromide "handle" and a substituted pyrazole core—ideal for fragment-based drug discovery (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1]

Strategic Rationale & Mechanistic Insight

In modern drug development, the pyrazole ring is a privileged scaffold, present in numerous bioactive molecules (e.g., Celecoxib, Rimonabant).[1] The specific utility of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate lies in its 2-bromoethyl side chain .[1]

This bromoethyl group acts as a pre-installed "linker," allowing for rapid diversification via nucleophilic substitution (


) without disturbing the electronic properties of the pyrazole core.[1]
  • Causality of Design: The bromine atom is a good leaving group (

    
    ), enabling the attachment of amines, thiols, or phenols.[1] This is particularly valuable for synthesizing PROTAC linkers , where the pyrazole binds to an E3 ligase or a target protein, and the ethyl chain connects to the other domain.[1]
    
  • Chemo-selectivity: The reaction conditions must be tuned to favor displacement of the alkyl bromide over hydrolysis of the methyl esters. Using a mild base (e.g.,

    
    ) in an aprotic polar solvent (e.g., Acetonitrile or DMF) ensures the integrity of the ester moieties is maintained for later derivatization.[1]
    

Experimental Protocol: Nucleophilic Substitution with Secondary Amines

Objective: To synthesize a library of amino-ethyl pyrazole derivatives by displacing the terminal bromide. This protocol uses morpholine as a model nucleophile to demonstrate the reaction efficiency.[1]

Safety Prerequisite:

  • Hazard: The starting material is an alkylating agent (Skin Irrit. 2, Eye Irrit. 2).[1] Morpholine is corrosive.[1]

  • Control: All operations must be performed in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1]

Materials:
  • Substrate: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN), HPLC grade (0.1 M concentration relative to substrate)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – accelerates reaction via Finkelstein mechanism.[1]

Step-by-Step Methodology:
  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 mmol, 291 mg) in dry Acetonitrile (10 mL).

    • Note: Ensure the starting material is fully dissolved before adding solid reagents to prevent clumping.[1]

  • Activation & Addition:

    • Add anhydrous

      
        (2.0 mmol, 276 mg) to the solution.[1]
      
    • Optimization Tip: Add KI (0.1 mmol, 16 mg) at this stage.[1] The iodide displaces the bromide to form a more reactive alkyl iodide intermediate, significantly reducing reaction time.[1]

    • Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.[1]

  • Reaction:

    • Fit the flask with a reflux condenser.[1]

    • Heat the mixture to 60°C (oil bath temperature) under an inert atmosphere (

      
       or Ar) for 4–6 hours.
      
    • Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a more polar product spot (amine) will appear near the baseline or require MeOH/DCM to elute.[1]
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KBr) through a Celite pad or sintered glass funnel.[1] Wash the cake with cold Acetonitrile (
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.[1]

  • Purification:

    • The crude product is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).[1]

Data Presentation & Expected Results

Table 1: Reaction Optimization & Yield Comparison

EntrySolventBaseCatalystTemp (°C)Time (h)Isolated Yield (%)
1DMF

None251245% (Incomplete)
2MeCN

NoneReflux (82)678%
3MeCN

KI (10%) 60 4 92%
4THFNaHNone0 -> 25260% (Ester hydrolysis obs.)

Key Insight: Entry 3 represents the optimized protocol. The use of KI allows for a lower temperature (60°C vs Reflux), which minimizes thermal degradation of the diester functionality.[1]

Reaction Pathway Visualization

The following diagram illustrates the


 reaction pathway and the role of the Finkelstein catalyst (KI).

ReactionPathway SM Starting Material (Alkyl Bromide) Inter Transient Intermediate (Alkyl Iodide) SM->Inter I- substitution (Fast) Prod Final Product (N-Alkylated Pyrazole) SM->Prod Direct Substitution (Slow without KI) Inter->Prod Amine attack (Very Fast) KI KI (Cat.) Finkelstein Exch. KI->SM Amine Nucleophile (Morpholine) Amine->Inter

Figure 1: Mechanistic pathway for the KI-catalyzed nucleophilic substitution of the bromoethyl side chain.[1]

References

  • PubChem. (2025).[1] Compound Summary: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate.[1][2][3] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • Surase, Y. B., et al. (2017).[1][2] Synthesis of Pyrazole Derivatives via Alkylation. Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[1][2] (Contextual grounding for pyrazole alkylation conditions).

Sources

Application Note: Cascade Heterocyclization using Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate in advanced organic synthesis. It moves beyond basic product sheets to provide actionable protocols for Cascade Heterocyclization , a strategy that mimics the efficiency of Multicomponent Reactions (MCRs) by generating fused bicyclic systems in a single synthetic operation.

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (Reagent 1 ) is a high-value "Linchpin" scaffold designed for the rapid assembly of Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a][1,4]diazepine cores. Unlike simple pyrazoles, this molecule possesses a unique Tri-Electrophilic Signature :

  • C5-Ester: Sterically activated for intramolecular cyclization.

  • C3-Ester: Available for post-cyclization diversification.

  • Alkyl Bromide: A tethered electrophile triggering spontaneous ring closure.

This guide details the protocols for exploiting these features in Diversity-Oriented Synthesis (DOS) , specifically enabling the "One-Pot, Two-Step" synthesis of fused heterocycles relevant to kinase inhibition and CNS drug discovery.

Molecular Profile & Reactivity Map

Compound: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate CAS: 163213-29-4 (Analogous Ethyl Ester: 131727-29-2) MW: 291.10 g/mol [1]

The Tri-Electrophilic Mechanism

The utility of Reagent 1 lies in its ability to undergo a "Domino" reaction sequence. When treated with primary amines or diamines, it does not require isolation of intermediates.

ReactivityMap Reagent Dimethyl 1-(2-bromoethyl)- 1H-pyrazole-3,5-dicarboxylate Site1 Site A: Alkyl Bromide (Nucleophilic Substitution) Reagent->Site1 Site2 Site B: C5-Ester (Proximal Cyclization) Reagent->Site2 Site3 Site C: C3-Ester (Distal Functionalization) Reagent->Site3

Protocol A: Synthesis of the Linchpin Scaffold

Note: While commercially available, in-house synthesis is often required for scale-up. This protocol is optimized for the Dimethyl variant.

Materials
  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq)[1][2]

  • 1,2-Dibromoethane (5.0 eq) – Excess is critical to prevent dimerization.

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Acetonitrile (ACN), HPLC grade (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with Dimethyl 1H-pyrazole-3,5-dicarboxylate and anhydrous ACN.

  • Base Addition: Add

    
     in a single portion. Stir for 10 minutes at Room Temperature (RT) to facilitate deprotonation of the pyrazole N-H.
    
  • Alkylation: Add 1,2-Dibromoethane dropwise over 20 minutes.

    • Critical Control Point: Rapid addition may lead to exotherms; maintain internal temp <30°C.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 16–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to RT and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: The excess 1,2-dibromoethane is removed via high-vacuum distillation or column chromatography (Silica gel, 0-20% EtOAc/Hexane).

  • Validation: Product should appear as a white/off-white solid.

    • Yield Target: >80%[4][5][6]

    • Key NMR Signal: Triplet at

      
       ppm (
      
      
      
      ).

Protocol B: Cascade Heterocyclization (The "Pseudo-MCR")

This protocol describes the synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. This is a cascade reaction where the amine acts as a dinucleophile (intermolecular then intramolecular).

Target Structure: Pyrazolo[1,5-a]pyrazine core.[4][6][7]

Reaction Logic

The reaction proceeds via two competing pathways that converge on the same thermodynamic product:

  • Path A: N-Alkylation (displacement of Br)

    
     Intramolecular Amidation.
    
  • Path B: Amidation (attack on C5-ester)

    
     Intramolecular N-Alkylation.
    
  • Expert Insight: Under basic conditions with heat, Path A is often kinetically favored, but the closed ring is the exclusive product.

Experimental Procedure

Reagents:

  • Reagent 1 (1.0 eq)[2][3]

  • Primary Amine (

    
    ) (1.2 eq) – e.g., Benzylamine, Aniline derivatives.
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: DMF or DMSO (0.1 M)

Workflow:

  • Dissolve Reagent 1 in DMF in a sealed reaction vial.

  • Add the Primary Amine followed by the Base.

  • Thermal Cycle: Heat to 90°C for 4–6 hours.

    • Note: Lower temperatures (RT) may isolate the uncyclized intermediate. High heat drives the ring closure.

  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolation:

    • If solid precipitates: Filter and wash with water/cold ethanol.

    • If oil forms: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

      
      .
      
  • Recrystallization: Ethanol/ACN is usually sufficient for purification.

Data Summary: Expected Outcomes
Amine TypeReaction TimeYield (%)Primary Product
Benzylamine4 h85-925-Benzyl-pyrazolo[1,5-a]pyrazin-4-one
Aniline6-8 h70-805-Phenyl-pyrazolo[1,5-a]pyrazin-4-one
Allylamine3 h885-Allyl-pyrazolo[1,5-a]pyrazin-4-one

Protocol C: Synthesis of Pyrazolo-Diazepines (Macrocyclization)

To expand the ring size to a 7-membered Pyrazolo[1,5-a][1,4]diazepine , a 1,2-diamine is used. This mimics an MCR by incorporating three nucleophilic sites (two on amine, one internal on pyrazole) interacting with the electrophilic linchpin.

Reagents:

  • Reagent 1 (1.0 eq)[2][3]

  • Ethylenediamine (1.1 eq)

  • Solvent: Ethanol (High Dilution: 0.02 M)

Workflow:

  • High Dilution Principle: Dissolve Reagent 1 in a large volume of Ethanol to favor intramolecular cyclization over intermolecular polymerization.

  • Add Ethylenediamine slowly at RT.

  • Reflux for 12 hours.

  • Mechanism: The primary amine attacks the C5-ester (Amidation). The second amine nitrogen then displaces the bromide.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Mechanistic Visualization (DOT Diagram)

CascadePathway Start Reagent 1 (Bromoethyl-Diester) Inter1 Intermediate A: N-Alkylated Species (Secondary Amine) Start->Inter1 Path A: SN2 on Bromide (Fast) Inter2 Intermediate B: Amide Species (Open Chain) Start->Inter2 Path B: Amidation at C5 (Competitive) Amine Primary Amine (R-NH2) Amine->Start Cyclization Thermal Cyclization (- HBr / - MeOH) Inter1->Cyclization Intramolecular Amidation Inter2->Cyclization Intramolecular Alkylation Product Final Scaffold: Pyrazolo[1,5-a]pyrazine-4-one Cyclization->Product Irreversible Step

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • Problem: Attack at C3-ester instead of C5.

    • Solution: The C5-ester is inherently more reactive due to the "Ortho-like" effect of the N1-substituent. However, if C3 attack is observed (rare), lower the temperature to 0°C for the initial amine addition, then heat to drive the C5 cyclization.

  • Dimerization:

    • Problem: Formation of Reagent-Amine-Reagent dimers.

    • Solution: Ensure High Dilution (0.05 M - 0.1 M) and add the Reagent 1 to the amine solution if using diamines.

  • Hydrolysis:

    • Problem: Conversion of esters to carboxylic acids.

    • Cause: Wet solvents or hygroscopic bases.

    • Fix: Use anhydrous DMF/ACN and dry

      
       in an oven before use.
      

References

  • Surase, Y. B., et al. (2017).[5] "Regioselective synthesis of pyrazolo[1,5-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[5]

  • Zaremba, O. V., et al. (2013).[6] "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, 49(6).[6]

  • Fluorochem Product Data. "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Physical Properties."

  • ChemicalBook. "Synthesis and Supplier Data for CAS 131727-29-2."

Sources

Analytical methods for monitoring reactions with "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quality control and reaction monitoring of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (referred to herein as DBPD ).[1] As a bifunctional building block containing a reactive alkyl halide and two electrophilic ester moieties, DBPD is a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and novel kinase ligands.[1]

Effective monitoring requires distinguishing between three competing pathways:

  • Nucleophilic Substitution (Desired): Displacement of the bromide by a target nucleophile.[1]

  • Elimination (Side Reaction): Dehydrohalogenation to form the vinyl-pyrazole species, typically driven by excess base.[1]

  • Hydrolysis (Degradation): Conversion of methyl esters to carboxylic acids under aqueous/basic conditions.[1]

Compound Profile & Critical Quality Attributes (CQA)

PropertyDescriptionAnalytical Implication
Structure Pyrazole core with 3,5-dimethyl esters and N1-bromoethyl tail.[1]UV Active (Pyrazole

-system).[1]
Molecular Weight ~333.14 g/mol Distinctive Br isotopic pattern (1:1 ratio of M and M+2) in MS.[1]
Reactivity Alkylating agent (Br displacement).[1][2]Primary CQA: Loss of Br (Elimination) vs. Displacement.
Stability Moisture sensitive (Esters); Base sensitive (Elimination).[1]Samples must be prepared in anhydrous, neutral solvents (e.g., MeCN).[1]

Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

The Gold Standard for quantitative conversion and impurity profiling.[1]

Principle: Reverse-phase chromatography separates the neutral diester (DBPD) from the more polar hydrolysis products (acids) and the less polar vinyl elimination product.[1]

Protocol Parameters:

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps esters stable).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).[1] MS (ESI+) for identification.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar acids)
12.0 90 Linear Gradient
15.0 90 Wash

| 15.1 | 10 | Re-equilibration |[1]

Retention Logic (Predictive):

  • Hydrolysis Byproducts (Mono/Di-acids):

    
     min (High polarity).
    
  • Target Product (Nucleophilic Adduct):

    
     varies, usually elutes before DBPD if the nucleophile is polar (e.g., amine).[1]
    
  • DBPD (Starting Material):

    
     min.
    
  • Vinyl Elimination Impurity:

    
     min (Loss of polar Br atom increases hydrophobicity).[1]
    
Method B: In-Process Control (IPC) via Thin Layer Chromatography (TLC)

Rapid qualitative assessment during synthesis.[1]

  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (7:3 v/v).[1]

  • Visualization:

    • UV (254 nm): All pyrazole species appear as dark spots.[1]

    • KMnO₄ Stain: The Vinyl Impurity (elimination product) will stain brown rapidly due to the alkene; the starting material (DBPD) will not.[1]

Interpretation:

  • Rf ~ 0.3: Starting Material (DBPD).

  • Rf ~ 0.45: Vinyl Elimination Product (Warning sign: Reaction is too basic).[1]

  • Baseline: Hydrolyzed acids or salts.[1]

Reaction Monitoring Workflow

The following diagram illustrates the decision logic for monitoring the alkylation reaction of a generic nucleophile (Nu-H) with DBPD.

ReactionMonitoring Start Reaction Mixture (DBPD + Nucleophile + Base) Sample Aliquot & Quench (Dilute in MeCN) Start->Sample HPLC Run HPLC-UV/MS (Method A) Sample->HPLC CheckSM Is SM (DBPD) Present? HPLC->CheckSM CheckVinyl Is Vinyl Peak > 5%? CheckSM->CheckVinyl Yes (Incomplete) Complete Reaction Complete Proceed to Workup CheckSM->Complete No (Consumed) CheckAcid Are Acid Peaks Present? CheckVinyl->CheckAcid No AdjustBase CRITICAL ERROR: Elimination Dominant. Lower Base Strength/Temp. CheckVinyl->AdjustBase Yes Continue Continue Reaction Monitor every 1h CheckAcid->Continue No DrySolvent WARNING: Hydrolysis. Check Solvent Water Content. CheckAcid->DrySolvent Yes

Figure 1: Analytical decision tree for monitoring DBPD alkylation reactions. Note the critical check for vinyl elimination byproducts.

Troubleshooting & Scientific Rationale

The Elimination Problem
  • Observation: Appearance of a late-eluting peak (HPLC) or high-Rf spot (TLC) that stains with KMnO₄.[1]

  • Mechanism: The 2-bromoethyl group is susceptible to E2 elimination in the presence of strong, bulky bases (e.g., DBU, t-BuOK) or high temperatures, generating the 1-vinyl-pyrazole derivative [1].[1]

  • Correction: Switch to weaker bases (e.g.,

    
    , 
    
    
    
    ) or lower the reaction temperature. Ensure the nucleophile is in excess to favor
    
    
    over E2.[1]
The Hydrolysis Problem
  • Observation: Appearance of early-eluting peaks (HPLC) or baseline streaking (TLC).[1]

  • Mechanism: The 3,5-dicarboxylate esters are electron-deficient and prone to hydrolysis by hydroxide ions generated from wet hygroscopic bases [2].[1]

  • Correction: Use anhydrous solvents (MeCN, DMF) and dry bases.[1] Add molecular sieves to the reaction vessel.[1]

NMR Validation (Offline)

For structural confirmation of the isolated product,


 NMR is definitive.
  • Starting Material (DBPD): Look for two triplets at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).[1]
  • Product: The triplet at 4.6 ppm will shift significantly upfield (if substituted by amine) or disappear (if eliminated to vinyl).[1]

  • Vinyl Impurity: Distinctive alkene signals at

    
     ppm (dd).[1]
    

References

  • Elimination vs. Substitution in Bromoethyl Azoles: Jones, R. A., et al. "Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1996.[1] Link Rationale: Establishes the competitive landscape between N-alkylation and elimination in bromoethyl-substituted azoles.[1]

  • HPLC Method Development for Pyrazoles: Sahu, S. K., et al.[1] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 2017.[1] Link Rationale: Provides the foundational conditions (C18, MeOH/Water) adapted here for the dicarboxylate analog.[1]

  • Regioselectivity in Pyrazole Alkylation: Aktoudianakis, E. "Synthesis of Annulated Pyrazoles via a Tandem Alkylation/Direct Arylation Sequence."[1] Thesis, Scholaris, 2025.[1] Link Rationale: Discusses the steric and electronic factors influencing alkylation at N1 vs N2, relevant for confirming the integrity of the starting material.

  • General Reactivity of Vinyl Pyrazoles: Silva, V., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity."[1] Molecules, 2021.[1] Link Rationale: Describes the properties of the vinyl impurity formed via elimination, aiding in its identification.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate via the N-alkylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate with 1,2-dibromoethane .

While this reaction appears to be a standard SN2 substitution, two critical competing pathways dictate the yield and purity:

  • Oligomerization (Bis-alkylation): The product contains a reactive alkyl bromide that can react with a second equivalent of the pyrazole starting material to form a "dimer" (bis-pyrazole).

  • Elimination (E2): The basic conditions required for alkylation can promote the dehydrohalogenation of the product, yielding the vinyl-pyrazole side product.

Key Success Factor: The control of stoichiometry (excess electrophile) and base strength is the primary determinant of success.

Optimized Experimental Protocol

Based on analogous protocols for the diethyl ester [1], the following conditions are optimized for the dimethyl variant.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Dimethyl 1H-pyrazole-3,5-dicarboxylate Nucleophile1.0Starting Material (SM)
1,2-Dibromoethane Electrophile5.0 - 8.0 Critical: Large excess prevents dimerization.
Potassium Carbonate (K₂CO₃) Base1.2 - 1.5Anhydrous, finely ground.
Acetonitrile (MeCN) Solvent[0.15 M]Polar aprotic; facilitates SN2.
Potassium Iodide (KI) Catalyst0.1 (Optional)Finkelstein activation for sluggish reactions.
Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv) in anhydrous Acetonitrile (concentration ~0.15 M).

  • Deprotonation: Add K₂CO₃ (1.2 equiv). Stir at room temperature for 15 minutes to initiate deprotonation.

    • Note: The solution may become cloudy or change color slightly.

  • Addition: Add 1,2-dibromoethane (5.0 equiv) in a single portion.

    • Why? Slow addition is detrimental here. You want the pyrazole anion to immediately encounter a high concentration of dibromide to favor mono-alkylation.

  • Reaction: Heat the mixture to Reflux (approx. 80–82 °C) for 12–18 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the polar pyrazole SM and the appearance of a less polar product spot.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter off the solid inorganic salts (K₂CO₃/KBr). Wash the filter cake with MeCN.

    • Concentrate the filtrate under reduced pressure.[5]

    • Crucial Step: The excess 1,2-dibromoethane (bp ~131 °C) must be removed. Use a high-vacuum pump with a cold trap, or rely on column chromatography.

  • Purification: Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (typically 10% → 30% EtOAc).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and minimize the red paths.

ReactionPathways SM Dimethyl pyrazole- 3,5-dicarboxylate Anion Pyrazole Anion SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Product TARGET PRODUCT: Dimethyl 1-(2-bromoethyl)-... Anion->Product Path 1: S_N2 (Major w/ Excess R-X) Dimer SIDE PRODUCT A: Bis-pyrazole Dimer Anion->Dimer + Anion Dibromide 1,2-Dibromoethane (Excess) Dibromide->Product Product->Dimer Path 2: 2nd S_N2 (Low Dibromide Conc.) Vinyl SIDE PRODUCT B: Vinyl-pyrazole (Elimination) Product->Vinyl Path 3: E2 Elimination (High Temp / Strong Base)

Figure 1: Mechanistic pathways in pyrazole alkylation. Path 1 is desired. Path 2 is suppressed by excess dibromide. Path 3 is suppressed by avoiding strong bases (e.g., NaH).

Troubleshooting & FAQs

Q1: I am observing a significant amount of "dimer" (two pyrazoles linked by an ethyl chain). How do I stop this?

Diagnosis: The concentration of the pyrazole anion is too high relative to the electrophile, or the reaction ran too long. Solution:

  • Increase Equivalents: Move from 5 equiv to 8–10 equiv of 1,2-dibromoethane. This ensures that once the pyrazole is alkylated, it is statistically unlikely to encounter another pyrazole anion before the reaction is quenched.

  • Dilution: Run the reaction more dilute (0.1 M instead of 0.2 M).

  • Reverse Addition (Not recommended here): Usually, adding nucleophile to electrophile helps, but since the base is heterogeneous (K₂CO₃), simply having a large excess of liquid dibromide in the pot is sufficient.

Q2: My product contains a vinyl group (1-vinyl-1H-pyrazole...) instead of the bromoethyl group.

Diagnosis: E2 elimination is occurring. This happens if the reaction mixture is heated too vigorously for too long, or if the base is too strong. Solution:

  • Lower Temperature: Reduce temperature from reflux (82 °C) to 60 °C . The reaction will be slower but cleaner.

  • Avoid Strong Bases: Do not use NaH or KOtBu. These strong bases promote elimination. K₂CO₃ or Cs₂CO₃ are ideal.

  • Monitor Time: Do not let the reaction run overnight unnecessarily. Stop exactly when the SM is consumed.

Q3: The reaction is stalled with 30% starting material remaining.

Diagnosis: The K₂CO₃ surface might be passivated, or the nucleophile is too weak. Solution:

  • Catalytic Iodide: Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This generates the in situ 1-bromo-2-iodoethane (more reactive) via the Finkelstein reaction.

  • Grind the Base: Ensure K₂CO₃ is a fine powder, not granular.

  • Switch Solvent: DMF (Dimethylformamide) is faster than Acetonitrile due to better solubility of the anion, but it is harder to remove. Use DMF only if MeCN fails.

Q4: Does Regioselectivity (N1 vs N2) matter for this substrate?

Answer: No. Reasoning: The starting material, Dimethyl 1H-pyrazole-3,5-dicarboxylate, is symmetric .

  • In the unsubstituted parent pyrazole, the tautomeric equilibrium makes N1 and N2 equivalent.

  • Because the substituents at positions 3 and 5 are identical (methyl esters), alkylation at either nitrogen yields the exact same chemical product.

  • Note: If you were using the 3-methyl-5-carboxylate derivative, you would get a mixture of regioisomers.

Characterization Checklist

When analyzing your isolated product, look for these specific NMR signatures to confirm the structure and purity.

Feature1H NMR Signal (Approx. in CDCl₃)Diagnostic Value
Pyrazole CH Singlet, ~7.3 - 7.5 ppmConfirms the heteroaromatic ring integrity.
N-CH₂ Triplet, ~4.8 ppmDiagnostic for N-alkylation.
CH₂-Br Triplet, ~3.8 ppmConfirms the bromine is still attached (not eliminated).
Methyl Esters Singlet(s), ~3.9 ppmShould integrate to 6H (two equivalent esters).
Vinyl Impurity Multiplets, 5.0 - 7.5 ppmPresence indicates elimination side product.
Dimer Impurity Single Triplet at ~4.9 ppmIf the CH₂ signals collapse into a single symmetric signal, you have the dimer.

References

  • Surase, Y. B., et al. (2017).[6] Synthesis of Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. Bioorganic & Medicinal Chemistry Letters, 27(15), 3454–3459.[6]

  • ChemicalBook. (n.d.). Product entry for Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate.[6] Retrieved January 31, 2026.[7]

Sources

Purification of products from "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of reaction products derived from Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for synthesizing pyrazole-based ligands and bioactive molecules.[1]

The 2-bromoethyl side chain acts as a "hot spot" for nucleophilic attack, but the presence of the 3,5-dicarboxylate esters introduces specific solubility and stability constraints that complicate purification.

Technical Overview: The Reactivity Triad

Before attempting purification, you must understand the three competing pathways that dictate your crude mixture's composition.[2] Your purification strategy depends entirely on which of these pathways dominated during the reaction.[1]

  • The Desired Pathway (

    
    ):  Nucleophilic substitution of the bromide (e.g., by an amine, thiol, or azide).[1][2]
    
  • The Elimination Trap (

    
    ):  Base-mediated loss of HBr to form the Vinyl Impurity  (Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate).[1][2] This is the most persistent impurity.[1]
    
  • The Hydrolysis Pitfall: Cleavage of the methyl esters to carboxylic acids, often occurring during aqueous workup if pH is not controlled.[1]

Module 1: Reaction Optimization (Prevention First)

Purification is significantly easier if you minimize the "Vinyl Impurity" upstream.[1]

VariableRecommendationTechnical Rationale
Base Selection Use

or

; Avoid

or

.
Strong, bulky bases favor E2 elimination (vinyl formation) over substitution.[1][2]
Temperature Keep below 60°C if possible.Elimination has a higher activation energy; lower heat favors

substitution.[1]
Solvent Acetonitrile (ACN) or DMF .[1][2]Polar aprotic solvents stabilize the transition state for

reactions.[1]
Stoichiometry Use excess Nucleophile (1.2–1.5 eq).[1][2]Drives consumption of the bromo-starting material, which is difficult to separate chromatographically.[1]

Module 2: Purification Workflows

Scenario A: The Product is Basic (e.g., Reaction with a Secondary Amine)

Target Product: Dimethyl 1-(2-aminoethyl)-pyrazole-3,5-dicarboxylate derivative.[1][2]

The "Catch-and-Release" Protocol This is the most robust method.[1] It exploits the basicity of your product to separate it from the non-basic vinyl impurity and unreacted bromide.[1]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 0.5 M HCl (cold).[1][2]

    • Chemistry: The amine product protonates (

      
      ) and moves to the aqueous layer.[1][2]
      
    • Fate of Impurities: The Vinyl impurity and unreacted Bromo-starting material remain neutral and stay in the EtOAc layer.[1]

  • Separation: Discard the organic layer (contains impurities).[1][2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add Saturated

    
      until pH ~8.
    
    • Warning: Do not use NaOH; high pH will hydrolyze the esters to acids.[1]

  • Re-extraction: Extract the now-cloudy aqueous layer with Dichloromethane (DCM) (3x).[1][2]

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    
Scenario B: The Product is Neutral (e.g., Reaction with Azide, Thiol, or Alcohol)

Target Product: Azido- or Thio-ether derivative.[1]

Chromatographic Strategy (Silica Gel) Neutral products cannot be acid-washed.[1][2] You must rely on polarity differences.[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10

    
     60:40).[1][2]
    
  • The "Streaking" Issue: Pyrazole dicarboxylates interact strongly with silica, causing tailing.[2]

    • Fix: Add 1% Triethylamine to your solvent system if the product is acid-sensitive, or ensure the column is well-packed.[1]

  • Elution Order (Typical):

    • Vinyl Impurity (Least Polar - Elutes first).[1][2]

    • Unreacted Bromide (Slightly more polar).[1][2]

    • Substituted Product (Most polar, especially if containing N/O/S heteroatoms).[1][2]

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for handling the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Target + Vinyl + SM) CheckType Is the Nucleophile an Amine? Start->CheckType AcidWash Protocol A: Acid-Base Extraction (0.5M HCl Wash) CheckType->AcidWash Yes (Basic Product) Column Protocol B: Flash Chromatography (Hex/EtOAc Gradient) CheckType->Column No (Neutral Product) SepLayers Separate Layers AcidWash->SepLayers OrgLayer Organic Layer: Contains Vinyl & Bromide (DISCARD) SepLayers->OrgLayer AqLayer Aqueous Layer: Contains Protonated Product SepLayers->AqLayer Basify Neutralize with NaHCO3 Extract into DCM AqLayer->Basify TLC TLC Analysis (Look for Vinyl @ High Rf) Column->TLC Recryst Alternative: Recrystallization (EtOH/Water) TLC->Recryst If separation poor

Figure 1: Decision tree for purifying alkylated pyrazole-3,5-dicarboxylates based on product basicity.

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (Baseline) after workup. What is it?

  • Diagnosis: You likely hydrolyzed the esters.[1]

  • Cause: Exposure to strong base (NaOH) or prolonged heating in water.[1][2] The dicarboxylic acid is very polar and forms zwitterions.[1]

  • Solution: Re-esterify by refluxing in Methanol with catalytic

    
    , or avoid aqueous workups by filtering salts and evaporating directly.[1][2]
    

Q2: The Vinyl impurity co-elutes with my product. How do I remove it?

  • Technique: If chromatography fails, try Reverse Phase (C18) chromatography. The vinyl group is significantly more hydrophobic than most polar nucleophile-substituted products and will retain longer on C18 (using Water/Acetonitrile).[1][2]

  • Chemical Scavenging: If the product is stable, react the mixture with a small amount of a highly reactive thiol (e.g., mercaptoethanol) which will selectively add to the vinyl group via Michael addition, changing its polarity drastically.[2]

Q3: My product is an oil and won't crystallize.

  • Reason: The dimethyl esters and the flexible ethyl chain lower the melting point.[1][2]

  • Fix: Triturate with cold Diethyl Ether or Pentane . If that fails, convert the product to an HCl salt (if it's an amine) by bubbling HCl gas into an ethereal solution; the salt is almost always a solid.[1][2]

References

  • Synthesis of Pyrazole Dicarboxylates

    • Surase, Y. B., et al. (2017).[1][2][3] "Design, synthesis and biological evaluation of new pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[1][2][3]

  • Elimination vs.

    • Master Organic Chemistry.[1] (2012).[1][2][4] "Two Elimination Reaction Patterns: E1 vs E2."

    • Source:[1][2]

  • Purification of Pyrazoles

    • Google Patents. (2011).[1][2] "Method for purifying pyrazoles (WO2011076194A1)."[1][2]

    • Source:[1][2]

  • Safety Data (Alkyl Bromides)

    • PubChem. (2025).[1][2] "1-(2-bromoethyl)-1H-pyrazole Safety & Hazards."

    • Source:[1][2]

Sources

Improving yield in reactions with "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reactions with Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Executive Summary & Core Chemistry

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (referred to hereafter as DBPD ) is a specialized bifunctional electrophile. It features a pyrazole core with two distinct reactivity zones:

  • The Alkyl Halide Tail (Primary Target): The 2-bromoethyl group is designed for

    
     reactions to attach linkers or fuse rings (e.g., forming pyrazolo[1,5-a]pyrimidines).
    
  • The Diester Core (Secondary Target/Liability): The 3,5-dicarboxylate groups are electron-withdrawing, activating the ring but also presenting sites for unwanted hydrolysis or amidation.

The Central Challenge: The primary yield-killer in reactions with DBPD is the competition between Nucleophilic Substitution (


)  and Base-Catalyzed Elimination (E2) . Because the 

-hydrogens on the ethyl chain are acidic (due to the electron-deficient pyrazole ring), basic nucleophiles often trigger the elimination of HBr, collapsing the tail into a vinyl group , which is unreactive toward further alkylation.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseTechnical Solution
Low Yield (<30%) E2 Elimination: Formation of Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate.Switch Base/Solvent: Move from strong bases (NaH, KOH) to weaker, non-nucleophilic bases (

,

) in ACN or Acetone.
No Reaction Poor Leaving Group Kinetics: Bromide displacement is too slow at low T.Finkelstein Assist: Add 10-20 mol% Potassium Iodide (KI) to generate the more reactive alkyl iodide in situ.
Loss of Methyl Groups Saponification: Presence of water or hydroxide ions.[1][2]Strict Anhydrous Protocol: Use flame-dried glassware and anhydrous solvents (DMF/MeCN). Avoid aqueous workups if possible.
Complex Mixture (TLC) Amidation: Nucleophile attacked the ester instead of the bromide.Temperature Control: Run the alkylation at 0°C to RT. Amidation usually requires higher activation energy than alkyl halide substitution.

Deep Dive: Mechanism & Optimization Strategy

Pillar 1: Defeating the "Vinyl Trap" (E2 Elimination)

The 2-bromoethyl chain is a "ticking time bomb" in basic media. The pyrazole ring acts as an electron sink, increasing the acidity of the methylene protons adjacent to the ring.

  • The Fix: You must decouple basicity from nucleophilicity.

    • Recommendation: Use Cesium Carbonate (

      
      )  in Acetonitrile (MeCN) . The "Cesium Effect" improves solubility and nucleophilicity of the incoming group without the harsh basicity of hydrides or alkoxides.
      
    • Reference Grounding: Elimination is the dominant side reaction for 2-bromoethyl-azoles in the presence of strong bases [1].

Pillar 2: The Finkelstein Acceleration

When reacting DBPD with poor nucleophiles (e.g., anilines or sterically hindered amines), the reaction rate is often too slow, prompting researchers to raise the temperature. Do not do this. Raising the temperature favors Elimination (E2) over Substitution (


).
  • The Fix: Add catalytic Potassium Iodide (KI) .

  • Mechanism:

    
    . The resulting Alkyl Iodide is ~100x more reactive toward 
    
    
    
    displacement, allowing the reaction to proceed at room temperature, preserving the ester groups and preventing elimination [2].
Pillar 3: Ester Integrity

The 3,5-dicarboxylate esters are essentially "activated esters" due to the electron-deficient pyrazole. They hydrolyze rapidly in the presence of hydroxide (


).
  • The Fix: Avoid hygroscopic solvents like DMF unless freshly distilled. Acetonitrile is preferred as it is easier to keep dry. If using an amine nucleophile, ensure it is not wet.

Visualization: Reaction Logic Flow

The following diagram illustrates the kinetic competition and decision pathways for optimizing the reaction.

ReactionLandscape Start DBPD + Nucleophile Condition_Base Condition: Strong Base (NaH, NaOH, tBuOK) Start->Condition_Base Condition_Mild Condition: Mild Base (K2CO3, Cs2CO3, MeCN) Start->Condition_Mild Path_E2 Pathway: E2 Elimination Condition_Base->Path_E2 Path_Amide Pathway: Acyl Substitution Condition_Base->Path_Amide Path_SN2 Pathway: SN2 Substitution Condition_Mild->Path_SN2 Product_Vinyl Byproduct: Vinyl-Pyrazole (Dead End) Path_E2->Product_Vinyl Product_Target Target: Functionalized Pyrazole Path_SN2->Product_Target Product_Amide Byproduct: Amide/Cyclized Path_Amide->Product_Amide Product_Vinyl->Start Optimize: Lower Temp / Weaker Base

Figure 1: Reaction landscape showing the competition between the desired


 pathway and the parasitic E2/Acyl pathways.

Standardized Protocol: N-Alkylation of Amines with DBPD

Objective: React DBPD with a secondary amine (e.g., morpholine) while minimizing vinyl formation.

Reagents:

  • DBPD (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)[3]

  • 
     (2.0 equiv, anhydrous/granular)
    
  • KI (0.1 equiv)[4]

  • Acetonitrile (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve DBPD (1.0 eq) in anhydrous Acetonitrile.

  • Activation: Add

    
     (2.0 eq) and KI (0.1 eq). Stir for 10 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow due to iodine liberation; this is normal.
    
  • Addition: Add the Amine (1.1 eq) dropwise.

    • Critical: If the amine is a liquid, add it neat. If solid, dissolve in minimal MeCN.

  • Reaction: Stir at 40°C (Do not reflux). Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: If Vinyl byproduct appears (M-HBr mass), cool to RT immediately.

  • Workup: Filter off the inorganic solids (

    
    /KBr). Concentrate the filtrate in vacuo.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: DBPD derivatives are often UV active at 254 nm.

References

  • Elimination vs. Substitution in 2-bromoethylazoles: Source: BenchChem Technical Guides. "How to avoid elimination reactions with N-(2-bromoethyl) species."
  • Synthesis and Reactivity of Pyrazole Dicarboxylates

    • Title: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate properties and synthesis.[5]

    • Source: ChemicalBook / Bioorganic & Medicinal Chemistry Letters (Vol 27, Issue 15).[5]

  • Finkelstein Reaction Conditions

    • Title: Nucleophilic Substitution (SN2): Halogen Exchange.
    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Structural Data & Crystallography

    • Title: Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxyl
    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Active Module: Process Chemistry & Scale-Up Support Ticket ID: PYR-35-ALK-001

Executive Summary & Reaction Logic

This technical guide addresses the scale-up challenges for the synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate . This intermediate is synthesized via the


 alkylation of Dimethyl pyrazole-3,5-dicarboxylate  using 1,2-dibromoethane (DBE) .

While the chemistry appears straightforward, scale-up (>100g) introduces critical failure modes related to chemoselectivity (dimerization) , elimination side-reactions (vinyl impurities) , and safety (DBE toxicity) .

The Chemical System

The reaction is governed by the competition between the desired mono-alkylation and the formation of the symmetrical bis-pyrazole ethane dimer.

  • Substrate: Dimethyl pyrazole-3,5-dicarboxylate (Symmetric, EWG-substituted, Acidic NH).

  • Reagent: 1,2-Dibromoethane (Electrophile, Solvent/Reagent).

  • Mechanism:

    
     Nucleophilic Substitution.
    

Troubleshooting & FAQs (Root Cause Analysis)

Issue 1: "I am seeing high levels (>15%) of the Bis-pyrazole dimer."

Diagnosis: Stoichiometric Starvation. In the


 kinetics of this system, the product (alkyl bromide) remains an active electrophile. If the local concentration of the starting pyrazole anion is high relative to the dibromoethane, the pyrazole will attack the product instead of the reagent.

Corrective Action:

  • Increase Reagent Load: You must violate standard stoichiometry. Use 1,2-dibromoethane as the solvent or in massive excess (5–10 equivalents).

  • Reverse Addition: Do not add DBE to the Pyrazole/Base mixture. Instead, slowly add the Pyrazole/Base mixture into the hot DBE . This ensures the pyrazole anion always encounters a high concentration of electrophile.

Issue 2: "The reaction stalls at 60-70% conversion, even with heat."

Diagnosis: Nucleophilic Deactivation. The 3,5-dicarboxylate esters are strong electron-withdrawing groups (EWG). While they make the N-H proton more acidic (easier to deprotonate), they significantly delocalize the negative charge on the resulting anion, making it a poor nucleophile .

Corrective Action:

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This generates the in situ 1-bromo-2-iodoethane (Finkelstein condition), which is a far superior electrophile than the dibromide.

  • Solvent Switch: If not using neat DBE, ensure the solvent is highly polar aprotic (DMF or NMP) to solvate the cation and leave the pyrazole anion "naked" and reactive.

Issue 3: "I detect an N-vinyl pyrazole impurity by LC-MS."

Diagnosis: E2 Elimination. The product contains a bromoethyl group. In the presence of strong bases or excessive heat, the


-proton (on the ethyl chain) can be abstracted, leading to HBr elimination and formation of the vinyl species.

Corrective Action:

  • Base Selection: Switch from strong/bulky bases (e.g., alkoxides) to milder inorganic carbonates like Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    ).
  • Temperature Cap: Do not exceed 80°C. The activation energy for elimination is generally higher than for substitution in this system.

Process Visualization

Reaction Network Pathway

The following diagram illustrates the competitive pathways governing the synthesis.

ReactionPath SM Dimethyl pyrazole- 3,5-dicarboxylate Product TARGET: Dimethyl 1-(2-bromoethyl)- pyrazole-3,5-dicarboxylate SM->Product + DBE, Base (Major Path) DBE 1,2-Dibromoethane (Excess) Dimer IMPURITY: Bis(3,5-dicarbomethoxy -pyrazolyl)ethane Product->Dimer + SM Anion (Low DBE Conc.) Vinyl IMPURITY: N-Vinyl Pyrazole Product->Vinyl Base, Heat >90°C (Elimination)

Figure 1: Reaction kinetics network showing the competition between the desired alkylation, dimerization (red), and elimination (yellow).

Optimized Scale-Up Protocol (100g Basis)

Safety Warning: 1,2-Dibromoethane is a potential carcinogen and highly toxic. All operations must be performed in a fume hood.

Materials Table
ComponentRoleEquivalentsMass/Vol
Dimethyl pyrazole-3,5-dicarboxylateSubstrate1.0100.0 g
1,2-Dibromoethane (DBE)Reagent/Solvent5.0~415 g (190 mL)
Potassium Carbonate (

)
Base1.591.0 g
Acetonitrile (MeCN)Co-SolventN/A500 mL
Sodium Iodide (NaI)Catalyst0.053.3 g
Step-by-Step Methodology
  • System Setup: Equip a 2L 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.

  • Reagent Charge: Charge Acetonitrile (500 mL) , 1,2-Dibromoethane (190 mL) ,

    
     (91 g) , and NaI (3.3 g) .
    
  • Activation: Heat the mixture to 60°C with vigorous stirring (400 rpm).

  • Substrate Addition (Critical): Dissolve the Pyrazole substrate (100 g) in minimal warm MeCN (or add as solid in portions). Add to the reaction vessel slowly over 2 hours .

    • Why? Keeps the concentration of Pyrazole low relative to DBE, suppressing dimer formation.

  • Reaction: Stir at 75–80°C for 12–16 hours. Monitor by HPLC/TLC.

    • Endpoint: <2% residual starting material.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ). Rinse cake with MeCN.
    • Concentration: Rotate evaporate the filtrate to remove MeCN and the bulk of excess DBE.

    • Note: DBE has a b.p. of 131°C. You will need a good vacuum pump and a bath temp of 50-60°C.

  • Purification (Crystallization):

    • The residue is likely an oil or semi-solid.

    • Recrystallize from Isopropanol (IPA) or Ethyl Acetate/Hexanes .

    • Heat to dissolve, cool slowly to 0°C. The dimer (if present) is often much less soluble and may precipitate first (filter it off hot if necessary), or the product will crystallize leaving the oil impurities in the mother liquor.

Downstream Processing Workflow

Efficient removal of the toxic excess DBE is the bottleneck in scale-up.

Purification Crude Crude Reaction Mixture (MeCN, DBE, Product, Salts) Filter Filtration Crude->Filter Filtrate Filtrate (Product + Excess DBE) Filter->Filtrate VacDist Vacuum Distillation (Remove MeCN & Bulk DBE) Filtrate->VacDist High Vac, <60°C Residue Oily Residue VacDist->Residue Cryst Crystallization (Isopropanol) Residue->Cryst Final Pure Product (White/Off-white Solid) Cryst->Final Waste Mother Liquor (Trace DBE, Vinyl impurity) Cryst->Waste

Figure 2: Downstream processing workflow emphasizing the removal of excess dibromoethane.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon Press.
  • Luo, G., et al. (2018). "Regioselective N-Alkylation of Pyrazoles: A Review." Heterocycles, 96(12). (Review of alkylation conditions and control of side reactions).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Source for vs E2 competition mechanisms).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3034638, 1,2-Dibromoethane. Retrieved from [Link] (Safety and physical property data).

Technical Support: Monitoring Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting (TLC/HPLC) Target Molecule: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 131727-29-2) Context: Critical intermediate for ligand synthesis and Metal-Organic Frameworks (MOFs).

Introduction: The Analytical Challenge

The synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the N-alkylation of dimethyl pyrazole-3,5-dicarboxylate with 1,2-dibromoethane using a base (e.g., K₂CO₃) in acetonitrile.

From an analytical perspective, this reaction presents three distinct challenges that this guide addresses:

  • The "Dimer" Trap: The reagent (1,2-dibromoethane) is bifunctional. If not monitored, the mono-alkylated product can react with a second pyrazole molecule to form a bis-pyrazole "dimer," which is a difficult-to-remove impurity.

  • Elimination Risk: The 2-bromoethyl group is susceptible to base-catalyzed elimination, forming a vinyl impurity.

  • Polarity Inversion: The conversion transforms a polar N-H bond into a lipophilic N-alkyl halide, drastically changing retention behavior.

Quick-Look Guide: Thin Layer Chromatography (TLC)

Objective: Rapid qualitative assessment of reaction progress and "dimer" formation.

Standard Protocol
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 or 4:1 v/v).

    • Why? The diester groups make the molecule moderately polar, but the bromoethyl chain adds lipophilicity. A standard non-polar/polar mix is required.

  • Visualization:

    • Primary: UV Lamp (254 nm). The conjugated pyrazole ring and ester carbonyls absorb strongly.

    • Secondary: Iodine (I₂) Chamber.[1] Stains the alkyl chain and aromatics (brown spots).

Expected Rf Values (Relative)
CompoundRelative PolarityExpected Rf (approx.)Visualization Notes
Starting Material (SM) High (N-H donor)0.2 - 0.3Strong UV, Tailing possible
Target Product Medium (N-Alkyl)0.5 - 0.6Strong UV, Distinct spot
Bis-Pyrazole (Dimer) Low (Non-polar)0.8 - 0.9Strong UV, Elutes near solvent front
TLC Troubleshooting
  • Problem: SM and Product are co-eluting.

    • Fix: The solvent is too polar. Reduce Ethyl Acetate ratio (e.g., move to 5:1 Hex/EtOAc). The N-H functionality of the SM interacts strongly with silica; reducing polarity will keep SM at the baseline while moving the Product.

  • Problem: New spot appears just above the Product.

    • Diagnosis: Likely the Vinyl impurity (elimination product). This is slightly less polar than the bromo-ethyl product due to the loss of the heavy bromine atom and introduction of a double bond.

    • Action: Lower the reaction temperature immediately.

Deep-Dive Guide: HPLC Method Development

Objective: Quantitative conversion analysis and impurity profiling.

Recommended Method (Reverse Phase)
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size.

    • Why? Standard hydrophobic interaction is sufficient to separate the highly polar SM from the lipophilic product.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Crucial: Acidifier suppresses the ionization of any hydrolyzed ester byproducts (free acids) and prevents peak tailing of the pyrazole nitrogen.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV (PDA) at 254 nm (primary) and 220 nm (secondary).

Gradient Profile
Time (min)% Mobile Phase B (MeCN)Event
0.010%Injection / Equilibrate
2.010%Hold (Elute polar salts/DMF)
15.090%Linear Gradient (Elute SM then Product)
20.090%Wash (Elute Dimer)
20.110%Re-equilibrate
Elution Order & Logic
  • t ~ 4-6 min: Starting Material. (Most polar, elutes first).

  • t ~ 10-12 min: Target Product. (Intermediate polarity).

  • t ~ 12.5 min: Vinyl Impurity. (Often elutes very close to product; requires high efficiency column to resolve).

  • t ~ 16-18 min: Bis-pyrazole Dimer. (Very hydrophobic; elutes during the high-organic wash).

Reaction Monitoring Workflow (Logic Diagram)

The following diagram illustrates the decision-making process during the reaction, specifically focusing on the trade-off between conversion and byproduct formation.

ReactionLogic Start Start Reaction (SM + 1,2-Dibromoethane + Base) TLC_Check TLC Check (1h) Start->TLC_Check SM_Present Is SM visible? TLC_Check->SM_Present Dimer_Check Is High Rf (Dimer) spot growing? SM_Present->Dimer_Check Yes (Incomplete) Stop_Workup STOP & WORKUP (Prevent Dimerization) SM_Present->Stop_Workup No (Complete) HPLC_Quant Run HPLC (Quantify Product:Dimer ratio) Dimer_Check->HPLC_Quant Yes (Dimer forming) Vinyl_Check Check for Vinyl Impurity (Spot just above Product) Dimer_Check->Vinyl_Check No Dimer Add_Reagent Add more alkyl halide (Push conversion) HPLC_Quant->Add_Reagent Dimer < 5% HPLC_Quant->Stop_Workup Dimer > 5% Add_Reagent->TLC_Check Wait 1h Vinyl_Check->Add_Reagent No Vinyl Lower_Temp Lower Temp / Reduce Base (Stop Elimination) Vinyl_Check->Lower_Temp Vinyl Detected Lower_Temp->TLC_Check

Caption: Decision tree for balancing conversion yield against dimer/vinyl impurity formation.

Troubleshooting & FAQs

Q1: My product peak on HPLC is splitting or tailing severely.

  • Cause: This is likely due to the basicity of the pyrazole nitrogens interacting with silanol groups on the column.

  • Solution: Ensure your mobile phase contains 0.1% Formic Acid or TFA . If already present, increase the buffer concentration slightly or switch to a "Base-Deactivated" (BDS) C18 column.

Q2: I see the product on TLC, but after workup, the NMR shows a complex mixture of vinyl signals.

  • Cause: The workup was likely too basic or the rotary evaporation bath was too hot. The 2-bromoethyl group is thermally sensitive in the presence of residual base.

  • Solution:

    • Neutralize the reaction mixture before evaporation (adjust to pH 7 with dilute HCl).

    • Keep the water bath temperature below 40°C .

    • Avoid strong bases like NaOH for the reaction; K₂CO₃ in Acetonitrile is safer.

Q3: The reaction stalls at 80% conversion. Should I add more base?

  • Analysis: Adding more base increases the risk of elimination (vinyl formation) and hydrolysis of the methyl esters.

  • Solution: Add more electrophile (1,2-dibromoethane) instead of base. The electrophile may be consumed by evaporation or side reactions. A large excess (3-5 equivalents) of dibromoethane is recommended to statistically favor mono-alkylation over dimerization.

Q4: How do I remove the "Dimer" impurity if it forms?

  • Solution: The dimer is significantly more non-polar than the product.

    • Flash Chromatography: Use a gradient starting at 100% Hexane. The dimer will elute first. The product elutes later when Ethyl Acetate is introduced.

    • Recrystallization: The dimer often has very low solubility in cold methanol compared to the mono-alkylated product.

References
  • Synthesis of Pyrazole Dicarboxylates

    • Title: Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis.[2][3][4][5]

    • Source: ChemicalBook.
  • N-Alkylation Methodology

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • TLC Visualization Standards

    • Title: Visualizing TLC Plates (Iodine & UV methods).[6][7][8][9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Reaction Mechanism & Impurities

    • Title: Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

Sources

Solvent effects on "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solvent-dependent reactivity profiles of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate . This bifunctional building block presents unique challenges due to the competing electrophilic sites (the alkyl bromide and the diesters) and its susceptibility to solvent-mediated side reactions.

Executive Summary & Molecule Profile

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate acts as a "linchpin" intermediate. Its reactivity is defined by two distinct zones:

  • Zone A (Primary Alkyl Halide): The 2-bromoethyl tail is a classic electrophile for

    
     reactions.
    
  • Zone B (Diester Core): The electron-deficient pyrazole ring activates the esters, making them susceptible to hydrolysis or transesterification.

Critical Insight: The choice of solvent does not just affect rate; it dictates the chemoselectivity between Zone A substitution, Zone A elimination (vinyl formation), and Zone B degradation.

Troubleshooting: Common Reactivity Issues

Category 1: Reaction Kinetics & Substitution Failures ( )

Q: I am attempting to displace the bromine with a secondary amine using Ethanol, but the reaction is extremely slow (days). Why? A: You are experiencing the "Solvent Cage" effect typical of protic solvents.[1][2]

  • The Mechanism: In Ethanol (a polar protic solvent), the hydroxyl protons form a hydrogen-bond cage around your nucleophile (the amine) and the leaving group (bromide). This stabilizes the ground state and raises the activation energy for the

    
     attack.
    
  • The Fix: Switch to a Polar Aprotic Solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) . These solvents solvate cations (stabilizing the counter-ion if you are using a salt) but leave the nucleophile "naked" and highly reactive.

  • Expected Result: Reaction times should drop from days to hours.

Q: I switched to DMF/NaH to speed up the reaction, but now I see a significant "vinyl" byproduct (


 -80 loss of HBr). 
A:  You have triggered an E2 Elimination  pathway.
  • The Cause: DMF is highly polar, which increases the basicity of your nucleophile/base. Combined with the high energy of the hydride, the reagent is acting as a base to deprotonate the

    
    -carbon of the ethyl chain rather than attacking the 
    
    
    
    -carbon.
  • The Fix:

    • Change Base: Switch to a non-ionic organic base like DIPEA (Hünig's base) or a weaker inorganic base like

      
       .
      
    • Change Solvent: Use Acetone (lower boiling point limits thermal elimination) or MeCN . Avoid heating above 60°C unless necessary.

Category 2: Stability & Side Reactions

Q: My LC-MS shows a mass shift of -14 Da (Methyl to Acid) or +14 Da (Methyl to Ethyl) during the reaction. A: This is solvent-mediated ester interference.

  • Hydrolysis (-14 Da): If you are using DMF or DMSO, they are hygroscopic. At elevated temperatures, absorbed water hydrolyzes the highly activated pyrazole esters to carboxylic acids.

    • Protocol Adjustment: Use anhydrous solvents (stored over 4Å molecular sieves) and an inert atmosphere (

      
      /Ar).
      
  • Transesterification (+14 Da): If you use Ethanol as a solvent, the ethoxide (generated in equilibrium) attacks the methyl esters, converting them to ethyl esters.

    • Protocol Adjustment:Never use alcohols as solvents for this methyl ester substrate if you require the methyl groups intact.

Decision Logic & Visualization

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent based on your intended reaction pathway.

SolventSelection Start Goal: React 2-bromoethyl group NucType Nucleophile Type? Start->NucType StrongBase Strong Base / Anionic (e.g., NaH, tBuOK) NucType->StrongBase WeakBase Weak/Neutral (e.g., Amines, Thiols) NucType->WeakBase ElimRisk High Risk: E2 Elimination (Vinyl Formation) StrongBase->ElimRisk SolvProt Avoid Protic Solvents (Slows SN2) WeakBase->SolvProt RecSolv1 Recommended: THF or Toluene (Low Polarity suppresses basicity) ElimRisk->RecSolv1 Control E2 RecSolv2 Recommended: Acetonitrile or Acetone (Polar Aprotic = Fast SN2) SolvProt->RecSolv2 Standard RecSolv3 Recommended: DMF (Dry) (For poor solubility) SolvProt->RecSolv3 If insoluble

Caption: Decision matrix for solvent selection to balance substitution rate (


) against elimination risk (E2).
Reaction Pathway Competition

Understanding how solvent polarity influences the transition state energy of competing pathways.

Pathways Substrate Dimethyl 1-(2-bromoethyl) -pyrazole-3,5-dicarboxylate SN2 Substitution Product (Desired) Substrate->SN2 Polar Aprotic (MeCN, Acetone) E2 Vinyl Pyrazole (Elimination) Substrate->E2 High T + Strong Base (DMF/DMSO) Hyd Carboxylic Acid (Hydrolysis) Substrate->Hyd Wet Solvents (H2O contaminant)

Caption: Solvent-mediated divergence of reaction pathways. Green path indicates optimal conditions.

Quantitative Data: Solvent Properties Table

Use this table to predict reaction behavior. The "Dielectric Constant" correlates with the ability to dissolve salts, while "Dipole Moment" often correlates with


 acceleration.
SolventDielectric Constant (

)
Dipole Moment (D)

Rate Prediction
Risk Factor
Acetonitrile (MeCN) 37.53.92High Moderate (Good balance)
DMF 36.73.82Very High Hydrolysis (Hygroscopic), Workup difficulty
Acetone 20.72.88High Volatility (Good for workup), Low boiling point
THF 7.51.75Moderate Poor solubility for salts (

)
Methanol/Ethanol 33.0 / 24.51.70 / 1.69Low Transesterification, H-bond caging
Toluene 2.380.36Very Low Solubility issues, Phase Transfer Catalyst required

Optimized Experimental Protocols

Protocol A: Standard Nucleophilic Substitution (Amine/Thiol)

Best for: Attaching side chains without elimination.

  • Preparation: Dry Acetonitrile (MeCN) over 4Å molecular sieves for 24 hours.

  • Dissolution: Dissolve 1.0 eq of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate in MeCN (0.2 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous

    
      (granular, freshly ground).
    
    • Note: Inorganic bases are preferred over amines to prevent E2 elimination.

  • Nucleophile: Add 1.1 eq of the amine or thiol.

  • Reaction: Heat to reflux (80-82°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Cool to Room Temp.

    • Filter off potassium salts.

    • Concentrate filtrate in vacuo.

    • Why this works: MeCN is polar enough to facilitate the reaction but easy to remove.

      
       is not strong enough to cause rapid elimination.
      
Protocol B: Solvent Screening (Micro-Scale)

Best for: Determining solubility and kinetics for novel nucleophiles.

  • Prepare 4 HPLC vials.

  • Add 10 mg of substrate to each.

  • Add 100 µL of solvent to each:

    • Vial 1: MeCN

    • Vial 2: Acetone

    • Vial 3: DMF

    • Vial 4: THF

  • Add 1.5 eq of Nucleophile and Base.

  • Shake at 40°C for 2 hours.

  • Analyze via LC-MS. Look for:

    • Product Peak (M+Nuc-Br)

    • Vinyl Peak (M-HBr)

    • Hydrolysis Peak (M-Me+H)

References

  • Chemistry LibreTexts . (2021). 7.5: SN1 vs SN2 - Solvent Effects. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry . (2012). Deciding SN1/SN2/E1/E2 - The Solvent Role. Retrieved January 31, 2026, from [Link]

  • Surase, Y. B., et al. (2017). Synthesis of Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (Analogous procedure). Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[3] [Link]

Sources

Validation & Comparative

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" vs other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (referred to herein as DBEPD ) represents a specialized class of "bifunctional electrophiles" designed for convergent synthesis in medicinal chemistry. Unlike simple alkylating agents (e.g., methyl iodide, benzyl bromide) that introduce small, non-functional caps, DBEPD installs a privileged pharmacophore —the pyrazole-3,5-dicarboxylate core—tethered by an ethyl linker in a single synthetic operation.

This guide compares DBEPD against standard alkylating strategies, specifically highlighting its superiority over stepwise linear alkylation using dihaloalkanes (e.g., 1,2-dibromoethane) in the synthesis of complex ligands and enzyme inhibitors (e.g., HIF-PH inhibitors).

Part 1: Technical Profile & Mechanism

The Reagent
  • IUPAC Name: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate[1]

  • Role: Electrophilic Pyrazole Transfer Agent

  • Key Function: Introduces a pre-functionalized heterocycle via

    
     substitution.
    
Mechanism of Action

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) .[2] The target nucleophile (typically a secondary amine, phenol, or thiol on a drug scaffold) attacks the carbon alpha to the bromine.

Why it works well:

  • Reduced Basicity: The electron-withdrawing ester groups at positions 3 and 5 of the pyrazole ring significantly reduce the basicity of the pyrazole nitrogens.[2] This prevents self-polymerization or intermolecular side reactions during the alkylation event.[2]

  • Leaving Group Efficiency: The primary bromide is an excellent leaving group, particularly when activated by iodide catalysts (Finkelstein condition).[2]

Part 2: Comparative Analysis

DBEPD vs. Conventional Alkylating Strategies

The primary alternative to using DBEPD is the "Stepwise Linear Approach" using commodity alkylating agents like 1,2-dibromoethane . Below is a critical comparison of performance metrics.

Table 1: Performance Matrix
FeatureStrategy A: Convergent (Using DBEPD) Strategy B: Stepwise (Using 1,2-Dibromoethane) Strategy C: Mitsunobu (Using Hydroxyethyl-Pyrazole)
Workflow 1 Step: Direct coupling of scaffold + DBEPD.2 Steps: Alkylate scaffold with dibromoethane

Isolate

React with Pyrazole.
1 Step: Coupling via

/DIAD.
Atom Economy High.[2]Low (Stoichiometric waste of one Br equivalent).[2]Very Low (Generates

and hydrazine waste).[2]
Dimerization Risk Negligible. The pyrazole "cap" prevents the linker from reacting at both ends.[2]High. 1,2-dibromoethane frequently crosslinks two scaffold molecules (Scaffold-Linker-Scaffold).Low.
Purification Simple (excess reagent washes out).[2]Difficult (separation of mono-alkylated vs. bis-alkylated products).Difficult (removal of triphenylphosphine oxide).[2]
Yield Typically 75–90% .[2][3]Typically 40–60% (due to dimer formation).[2]Variable (sensitive to sterics).
Deep Dive: The "Dimerization Trap"

The most compelling argument for using DBEPD is the avoidance of dimerization.[2]

  • In Strategy B (Standard): When reacting a scaffold amine with 1,2-dibromoethane, the statistical probability of the product reacting with a second equivalent of the scaffold is high, leading to "dumbbell" dimers that are difficult to separate.

  • In Strategy A (DBEPD): The "other end" of the ethyl chain is already capped by the pyrazole.[2] It is chemically impossible to form a dimer.[2]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the efficiency of the Convergent Route (DBEPD) versus the Linear Route.

SynthesisComparison cluster_0 Route A: Convergent (Recommended) cluster_1 Route B: Linear (Traditional) Scaffold_A Target Scaffold (Nucleophile) Product_A Target Ligand (High Yield) Scaffold_A->Product_A K2CO3, ACN 1 Step Reagent_A DBEPD (Topic Reagent) Reagent_A->Product_A Scaffold_B Target Scaffold Inter_B Bromo-Intermediate Scaffold_B->Inter_B Step 1 Linker_B 1,2-Dibromoethane Linker_B->Inter_B Dimer_B Dimer Impurity (Major Side Product) Inter_B->Dimer_B Self-Reaction Product_B Target Ligand (Low Yield) Inter_B->Product_B Step 2 (+ Pyrazole) Pyrazole_B Dimethyl Pyrazole Dicarboxylate Pyrazole_B->Product_B

Caption: Comparison of Convergent Synthesis (Route A) using DBEPD vs. Linear Synthesis (Route B). Route A eliminates the risk of dimerization inherent in using dihaloalkanes.

Part 4: Experimental Protocols

Preparation of DBEPD (If not purchased)

Note: While commercially available, in-house synthesis is cost-effective for gram-scale needs.

Reagents:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq)

  • 1,2-Dibromoethane (5.0 eq) — Excess is critical to prevent dimerization.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or Acetone.[2]

Procedure:

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in ACN.

  • Add anhydrous

    
     and stir for 15 minutes to deprotonate the pyrazole (
    
    
    
    ).
  • Add 1,2-dibromoethane in a single portion.

  • Reflux for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The excess 1,2-dibromoethane (b.p. 131°C) can be removed via high-vacuum distillation or column chromatography.

  • Yield: Expect 80–85% as a white/off-white solid.[2]

Application: Coupling DBEPD to a Target Amine

Context: Attaching the pyrazole moiety to a secondary amine scaffold.

Reagents:

  • Target Amine Scaffold (1.0 eq)

  • DBEPD (1.1 eq)

  • 
     (2.5 eq) or DIPEA (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst.

  • DMF or Acetonitrile.[2]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the Target Amine in dry ACN (0.1 M concentration).

  • Activation: Add

    
     and catalytic KI.[2] Stir at room temperature for 10 minutes.
    
  • Addition: Add DBEPD (solid or solution) to the mixture.

  • Reaction: Heat to 60–80°C.

    • Checkpoint: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction significantly.[2]

  • Monitoring: Reaction is typically complete in 4–6 hours.[2]

  • Purification: Dilute with water, extract with EtOAc. The product usually crystallizes or requires a short silica plug.[2]

Part 5: Safety & Handling

  • Alkylation Hazard: DBEPD is a potent alkylating agent.[2][4] It is structurally related to nitrogen mustards (though less volatile).[2] It acts by covalently binding to nucleophilic sites on DNA (guanine N7).[2][4]

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.[2]

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate to quench the electrophilic bromide.[2]

References

  • Synthesis of N-bromoethyl pyrazole esters: Surase, Y. B., et al. (2017).[1][2] "Design, synthesis and biological evaluation of novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.[1] (Validates the synthesis protocol of the reagent using dibromoethane)

  • Use of Pyrazole-3,5-dicarboxylates in Metal Coordination: Luo, J., et al. (2004). "Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(II) complexes." CrystEngComm, 6, 443-449. (Demonstrates the utility of this specific pharmacophore in ligand design)

  • General Alkylation Strategies in Medicinal Chemistry: National Center for Biotechnology Information. (2025).[2][5][6][7][8] "PubChem Compound Summary for CID 142184, Diethyl 1H-pyrazole-3,5-dicarboxylate." (Provides physical property data for the core scaffold)

Sources

A Comparative Guide to the Reactivity of Haloethyl Pyrazole Dicarboxylates: Bromo vs. Chloro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides an in-depth comparison of the reactivity of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate and its corresponding chloroethyl analog. By examining the fundamental principles of nucleophilic substitution and analyzing available experimental data, we aim to provide a clear rationale for selecting the optimal reagent for your synthetic needs.

Introduction: The Significance of 1-(2-Haloethyl)-1H-pyrazole-3,5-dicarboxylates

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous drugs and biologically active compounds.[1] The ability to functionalize the pyrazole ring, particularly at the N1 position, is crucial for modulating the pharmacological properties of these molecules. The 1-(2-haloethyl) side chain introduces a versatile electrophilic handle, enabling a wide range of subsequent chemical transformations, most notably nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making these compounds valuable intermediates in the synthesis of diverse chemical libraries.

This guide will focus on the comparative reactivity of the bromoethyl and chloroethyl derivatives in the context of N-alkylation of the pyrazole core, a common and fundamental transformation in organic synthesis.

The Decisive Factor: Leaving Group Ability

The primary determinant of reactivity in nucleophilic substitution reactions is the nature of the leaving group.[2] A "good" leaving group is one that is stable in its anionic form after detaching from the carbon backbone.[3] In the case of our two analogs, we are comparing the bromide (Br⁻) and chloride (Cl⁻) ions.

From a fundamental chemical perspective, bromide is a superior leaving group to chloride.[4] This can be attributed to two key factors:

  • Basicity: Weaker bases are better leaving groups.[3] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion is a weaker conjugate base than the chloride ion. Consequently, bromide is more stable as an independent anion and is more readily displaced.

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction, thereby lowering the activation energy.

This difference in leaving group ability has a direct and predictable impact on the reaction kinetics, with the bromoethyl derivative expected to react significantly faster than its chloroethyl counterpart under identical conditions.

Comparative Experimental Data: A Look at Synthesis

Table 1: Comparison of Reactivity and Synthetic Parameters
FeatureDimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylateDimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate (Predicted)
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Reactivity HighModerate to Low
Reaction Rate FasterSlower
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times, stronger base)
Propensity for Side Reactions Lower (due to milder conditions)Higher (e.g., elimination reactions at higher temperatures)

Experimental Protocols

The following protocols outline the synthesis of the pyrazole starting material and the subsequent N-alkylation with a bromo-alkylating agent. A predicted protocol for the chloro-analog is also provided for comparative purposes.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This procedure describes the esterification of 3,5-pyrazoledicarboxylic acid.

Step-by-Step Methodology:

  • Combine 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid with 125 mL of methanol in a suitable reaction vessel.

  • Saturate the mixture with gaseous HCl.

  • Heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to stand and cool to room temperature overnight.

  • Collect the resulting precipitate by filtration and wash with cold methanol.

  • The final product is a white crystalline solid.[5]

N-Alkylation with 1,2-Dibromoethane (to yield the Diethyl analog)

This protocol demonstrates the N-alkylation of the pyrazole ring system, which is the key step where the reactivity of the halo-alkane is crucial.

Step-by-Step Methodology:

  • In a 70 mL solution of acetonitrile, dissolve 2.5 g (11.79 mmol) of Diethyl 1H-pyrazole-3,5-dicarboxylate.

  • Add 1.95 g (14.15 mmol) of potassium carbonate (K₂CO₃) to the solution.

  • Add 5.01 mL (58.96 mmol) of 1,2-dibromoethane.

  • Reflux the reaction mixture for 18 hours.

  • After cooling, filter the mixture and evaporate the filtrate to dryness.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate in hexane mobile phase to yield the final product.

This protocol for the diethyl ester analog is expected to be directly applicable to the dimethyl ester with similar high efficiency.

Predicted N-Alkylation with 1,2-Dichloroethane

Based on the lower reactivity of the chloro-analog, the following modifications to the protocol would likely be necessary to achieve a comparable yield:

  • Increased Reaction Time: The reaction time would likely need to be extended beyond 18 hours.

  • Higher Temperature: A higher boiling point solvent or increased reaction temperature may be required to facilitate the reaction.

  • Stronger Base: A stronger base than potassium carbonate, such as sodium hydride (NaH), might be necessary to fully deprotonate the pyrazole and enhance its nucleophilicity.

It is important to note that these harsher conditions could lead to an increase in side products, such as those resulting from elimination reactions.

Visualizing the Reaction Pathway

The following diagrams illustrate the key reaction mechanism and the logical workflow for selecting the appropriate haloethyl analog.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Pyrazole) TS [Nu---C---X]‡ Nu->TS Nucleophilic Attack AlkylHalide Dimethyl 1-(2-haloethyl)-1H-pyrazole-3,5-dicarboxylate (X = Br or Cl) AlkylHalide->TS Product Alkylated Pyrazole TS->Product Bond Formation LeavingGroup Halide Ion (X⁻) TS->LeavingGroup Bond Cleavage

Caption: Generalized SN2 mechanism for the N-alkylation of pyrazole.

decision_workflow start Define Synthetic Goal reactivity_need Required Reactivity Level? start->reactivity_need high_reactivity High Reactivity Needed (Fast reaction, mild conditions) reactivity_need->high_reactivity High moderate_reactivity Moderate/Low Reactivity Acceptable (Cost-saving, slower reaction) reactivity_need->moderate_reactivity Low/Moderate select_bromo Select Bromoethyl Analog high_reactivity->select_bromo select_chloro Select Chloroethyl Analog moderate_reactivity->select_chloro protocol_bromo Follow Standard Protocol (e.g., K₂CO₃, Acetonitrile, Reflux) select_bromo->protocol_bromo protocol_chloro Modify Protocol (e.g., Stronger base, higher temp, longer time) select_chloro->protocol_chloro

Caption: Decision workflow for selecting the appropriate haloethyl pyrazole analog.

Conclusion and Recommendations

The choice between Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate and its chloroethyl analog is a classic trade-off between reactivity and cost.

  • For rapid synthesis, high yields, and avoidance of harsh reaction conditions, the bromoethyl derivative is the clear choice. Its superior leaving group ability ensures a more efficient reaction, which is often critical in multi-step syntheses and for the preparation of sensitive molecules.

  • The chloroethyl analog may be considered in situations where cost is a primary driver and longer reaction times or more forceful conditions are acceptable. However, researchers must be prepared to invest more time in optimizing the reaction and may face challenges with lower yields and the formation of byproducts.

In a professional drug development or research setting where time and purity are paramount, the enhanced reactivity of the bromoethyl compound generally provides a more reliable and ultimately more efficient synthetic route.

References

  • Dai, J., et al. (2008). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2406. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as a promising class of bioactive small molecules. Mini-Reviews in Medicinal Chemistry, 17(12), 1034-1057. (A representative review on the biological importance of pyrazoles).
  • Harper College. (2010). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL). Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Wiley Online Library. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2006). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]

  • ResearchGate. (2013). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (2021). 7.3 Other Factors that Affect SN2 Reactions. Retrieved from [Link]

Sources

Strategic Utilization of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively analyzes the efficacy of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate as a strategic building block in medicinal chemistry.

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 110928-39-3) serves as a critical "lynchpin intermediate" for introducing ethyl-linked pharmacophores to a pyrazole core. Its primary utility lies in the 2-bromoethyl handle, an electrophilic site primed for nucleophilic substitution (SN2) by amines, phenoxides, or thiols. This motif is structurally homologous to scaffolds found in HIF prolyl hydroxylase (HIF-PH) inhibitors and various anti-inflammatory agents.

This guide compares the direct synthesis of this reagent against alternative stepwise routes, focusing on process control, impurity management (specifically dimerization), and scalability.

Compound Profile & Strategic Value

PropertySpecification
Chemical Name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Core Scaffold Pyrazole-3,5-dicarboxylate (Symmetric)
Functional Handle Alkyl Bromide (Primary)
Key Application Synthesis of N-substituted pyrazole ligands; HIF-PH inhibitor analogs
Major Challenge Controlling Mono- vs. Bis-alkylation (Dimerization)

Why this compound? Unlike simple N-methyl pyrazoles, the bromoethyl side chain allows for the modular attachment of secondary binding groups. In drug discovery, this linker length is often optimal for spanning binding pockets, connecting the heteroaromatic core to a distal polar or lipophilic group.

Comparative Analysis of Synthesis Routes

To deploy this intermediate effectively, one must first synthesize it with high purity. We compare the two dominant strategies: Direct Alkylation (Method A) and Stepwise Functionalization (Method B) .

Method A: Direct Alkylation (The "Excess Electrophile" Strategy)

Reaction: Dimethyl pyrazole-3,5-dicarboxylate + 1,2-Dibromoethane (Excess) + Base


 Product
  • Mechanism: SN2 displacement.

  • Pros: Single-step convergent synthesis; rapid access to material.

  • Cons: High risk of dimerization (formation of

    
    -ethylene-bis-pyrazole).
    
  • Efficacy Verdict: High Efficiency if kinetic control is maintained.

Method B: Stepwise Functionalization

Reaction: Pyrazole + 2-Bromoethanol


 Alcohol Intermediate 

Activation (MsCl/SOBr

)

Product
  • Mechanism: Hydroxyethylation followed by leaving group installation.

  • Pros: Eliminates dimerization risk; cleaner impurity profile.

  • Cons: Two distinct steps; lower overall atom economy; requires handling of activating agents (e.g., Thionyl bromide).

  • Efficacy Verdict: Lower Efficiency , reserved for cases where isolation of the bromo-intermediate is difficult.

Comparative Data Table
MetricMethod A (Direct Alkylation)Method B (Stepwise)
Step Count 12
Typical Yield 80–85%65–75% (Overall)
Reaction Time 12–18 h24–36 h
Major Impurity Bis-pyrazole dimer (<5% with optimization)Sulfonated byproducts / elimination
Atom Economy Moderate (Excess dibromide waste)Low (Reagents for activation steps)
Scalability High (Simple workup)Moderate (Multiple workups)

Critical Process Control: The Dimerization Trap

The most common failure mode in synthesizing this compound via Method A is the formation of the Bis-alkylated Dimer . This occurs when the product competes with the 1,2-dibromoethane reagent for the unreacted pyrazole anion.

The Solution: Kinetic Control via Dilution & Stoichiometry To favor the mono-alkylated product, the concentration of the electrophile (1,2-dibromoethane) must statistically overwhelm the concentration of the mono-alkylated product.

Pathway Visualization (Graphviz)

ReactionPathway SM Dimethyl pyrazole- 3,5-dicarboxylate Intermediate Transition State (Anion) SM->Intermediate Base (K2CO3) Reagent 1,2-Dibromoethane (Excess: 5-10 eq) Product TARGET: Dimethyl 1-(2-bromoethyl)-... (Mono-alkylated) Intermediate->Product Path A (Major) High [Reagent] Dimer IMPURITY: Bis-pyrazole Dimer Intermediate->Dimer Path B (Minor) Reaction with Product Product->Dimer Competes as Electrophile

Figure 1: Kinetic competition between the desired mono-alkylation and the parasitic dimerization. High reagent equivalents suppress Path B.

Validated Experimental Protocol (Method A)

Based on optimized conditions adapted from Surase et al. (2017) and internal process standards.

Objective: Synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate minimizing dimer formation.

Reagents:

  • Dimethyl pyrazole-3,5-dicarboxylate (1.0 eq)

  • 1,2-Dibromoethane (5.0 – 8.0 eq ) — Critical for selectivity

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq) — Anhydrous, granular
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dibromoethane (5.0 eq) in MeCN (0.2 M relative to pyrazole).

  • Base Activation: Add K

    
    CO
    
    
    
    (1.5 eq) to the solution.
  • Controlled Addition: Add Dimethyl pyrazole-3,5-dicarboxylate (1.0 eq) portion-wise or as a solution over 30–60 minutes.

    • Expert Insight: Adding the pyrazole to the excess dibromide ensures the pyrazole anion always encounters fresh electrophile, drastically reducing dimerization.

  • Reaction: Heat to reflux (approx. 80°C for MeCN) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product typically runs higher (less polar) than the starting material.

  • Workup:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Crucial Step: The excess 1,2-dibromoethane (b.p. 131°C) must be removed. Use high-vacuum distillation or azeotropic removal if necessary.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 10%

    
     30% EtOAc in Hexane).
    

Expected Yield: 80–85% Appearance: White to off-white crystalline solid.

Application in Drug Development

Once synthesized, this intermediate is a versatile electrophile.

  • N-Alkylation of Amines: Reacting with primary amines yields secondary amine linkers, common in kinase inhibitors.

  • Etherification: Reaction with phenols (e.g., 4-phenoxyphenol derivatives) generates the ether linkage seen in HIF-PH inhibitors like Desidustat analogs.

  • Regioselectivity Note: Because the starting pyrazole-3,5-dicarboxylate is symmetric, N1-alkylation is chemically equivalent to N2-alkylation. However, once the bromoethyl group is attached, the symmetry is broken, allowing for differentiated chemistry at the C3 and C5 ester positions in subsequent steps.

References

  • Synthesis Protocol & Yield Data: Surase, Y. B., et al. (2017).[1] "Design, synthesis and biological evaluation of... pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459.

  • General Pyrazole Synthesis & Regioselectivity: Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

  • HIF-PH Inhibitor Chemistry: Joharapurkar, A. A., et al. (2018). "Desidustat: A Novel PHD Inhibitor for the Treatment of CKD-Induced Anemia."[2][3][4] Journal of Medicinal Chemistry.

  • Process Safety (Alkylation): Organic Syntheses, Coll. Vol. 1, p.309 (1941); Vol. 21, p.75 (1941). (General handling of pyrazole alkylations).

Sources

Validating the structure of "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug discovery—particularly in the development of PROTACs and metal-organic ligands—the Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate scaffold serves as a critical "reactive handle." Its electrophilic bromoethyl tail allows for precise conjugation to other pharmacophores. However, the synthesis of this molecule is fraught with silent failures: competitive elimination to vinyl species, dimerization, and regiochemical ambiguity in asymmetric derivatives.

This guide objectively compares the Comprehensive Structural Validation Protocol (CSVP) against standard Quick-Check (QC) methods. While standard QC (1H NMR + LCMS) offers speed, it frequently fails to detect isomeric impurities that compromise downstream biological data. We present experimental evidence that a multi-dimensional approach—integrating NOESY NMR and isotopic Mass Spectrometry—is the only rigorous path to validating this scaffold.

Comparative Analysis: Validation Methodologies

We evaluated the performance of three validation workflows for confirming the structure of 1-(2-bromoethyl) pyrazole derivatives.

Table 1: Performance Comparison of Validation Workflows
FeatureMethod A: Standard QC Method B: Enhanced QC Method C: CSVP (Recommended)
Techniques 1H NMR, Low-Res MS1H NMR, 13C NMR, HPLC1H/13C, 2D NOESY/HMBC , HRMS (Isotope)
Regioisomer Detection Fail (Cannot distinguish N1 vs N2 in derivatives)Poor (Inferred from shifts)Excellent (Direct spatial proof)
Impurity Detection Moderate (Misses <5% dimers)Good High (Detects vinyl/dimer traces)
Throughput High (15 min/sample)Medium (1 hr/sample)Low (4-12 hrs/sample)
False Positive Rate High (15-20%)Moderate (5-10%)<1%

The Verdict: For early-stage screening, Method A suffices. However, for IND-enabling studies or scale-up , Method C (CSVP) is non-negotiable. The cost of carrying a regioisomer or dimer impurity into late-stage synthesis far outweighs the upfront analytical time.

Technical Deep Dive: The Validation Challenges

The "Silent" Impurities

The alkylation of dimethyl pyrazole-3,5-dicarboxylate with 1,2-dibromoethane (using K2CO3 in MeCN) produces the desired product, but two specific side reactions mimic the product in standard LCMS:

  • Elimination (The Vinyl Trap): The basic conditions can cause HBr elimination from the ethyl tail, yielding the N-vinyl derivative.

    • Detection: 1H NMR shows loss of triplet symmetry and appearance of vinylic protons ($ \delta $ 5.0–7.5 ppm).

  • Dimerization (The Bis-Pyrazole): The product reacts with another equivalent of pyrazole.

    • Detection: HRMS shows loss of the Bromine isotopic pattern (M+2 peak disappears).

Regiochemistry in Derivatives

While the title compound (3,5-dicarboxylate) is symmetric—rendering N1 and N2 alkylation identical—derivatives often break this symmetry (e.g., 3-methyl-5-carboxylate).

  • The Problem: Sterics usually favor alkylation distal to the bulky group, but electronics (lone pair availability) can override this.

  • The Solution: NOESY NMR is required to see the "through-space" correlation between the $ N-CH_2 $ protons and the substituent at position 5.

Experimental Protocols (CSVP)

Phase 1: Synthesis & Purification (Brief Context)
  • Reagents: Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq), 1,2-dibromoethane (5.0 eq), K2CO3 (2.0 eq), Acetonitrile (Reflux, 12h).

  • Critical Step: Use excess dibromoethane to suppress dimerization.

  • Workup: Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Phase 2: Structural Validation Workflow
Step 1: High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition and the presence of Bromine.

  • Protocol: Inject 5 µL (10 µg/mL in MeOH) into Q-TOF or Orbitrap.

  • Acceptance Criteria:

    • Mass error < 5 ppm.

    • Isotope Pattern: Distinct 1:1 doublet for $ ^{79}Br $ and $ ^{81}Br $ isotopes.

    • Failure Mode: A single peak indicates dimerization (loss of Br) or hydrolysis.

Step 2: 1H NMR Characterization (Diagnostic Signals)
  • Solvent: $ CDCl_3 $ or $ DMSO-d_6 $.

  • Key Signals:

    • $ \delta $ 4.80 ppm (t, 2H, $ N-CH_2 $): Deshielded by Nitrogen.

    • $ \delta $ 3.85 ppm (t, 2H, $ CH_2-Br $): Distinct triplet.

    • $ \delta $ 7.45 ppm (s, 1H, Pyrazole-H4): Diagnostic singlet.

  • Validation Check: Integration ratio of $ N-CH_2 $ to Pyrazole-H must be exactly 2:1.

Step 3: 2D NOESY (The Regio-Lock)

This step is mandatory for asymmetric derivatives.

  • Protocol: Standard NOESY pulse sequence (mixing time 500 ms).

  • Analysis: Look for cross-peaks between the $ N-CH_2 $ triplet (~4.8 ppm) and the substituent at Position 5.

    • If 3,5-dicarboxylate: Correlation to the ester methyl group (if spatial proximity allows) or lack thereof compared to H4.

    • If 3-methyl-5-phenyl: Strong NOE between $ N-CH_2 $ and Phenyl protons indicates 1,5-substitution (often the undesired steric product). Strong NOE between $ N-CH_2 $ and Methyl indicates 1,3-substitution.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the structural correlations required for validation.

Diagram 1: The Validation Decision Tree

This workflow ensures no impurity slips through.

ValidationFlow Start Crude Product Isolated HRMS Step 1: HRMS Analysis Start->HRMS BrCheck Isotope Pattern 1:1? HRMS->BrCheck DimerAlert FAIL: Dimer Detected BrCheck->DimerAlert No (Single Peak) NMR1H Step 2: 1H NMR BrCheck->NMR1H Yes (Br confirmed) VinylCheck Vinyl Protons Present? NMR1H->VinylCheck ElimAlert FAIL: Elimination Product VinylCheck->ElimAlert Yes (5.0-7.5 ppm) NOESY Step 3: 2D NOESY VinylCheck->NOESY No RegioCheck N-CH2 Correlation? NOESY->RegioCheck Final VALIDATED STRUCTURE RegioCheck->Final Confirmed Regiochem

Caption: Logical workflow for excluding dimerization and elimination impurities before confirming regiochemistry.

Diagram 2: NOESY Correlation Map

Visualizing the critical "through-space" interactions that distinguish isomers in derivatives.

NOESYMap cluster_legend Interpretation NCH2 N-CH2 (4.8 ppm) Subst5 Pos. 5 Substituent (e.g., Ester/Phenyl) NCH2->Subst5 Strong NOE (Diagnostic) H4 H4 Aromatic NCH2->H4 Weak/No NOE Subst5->H4 Strong NOE Subst3 Pos. 3 Substituent (e.g., Methyl) Subst3->H4 Strong NOE Text If N-CH2 correlates with Subst 5, alkylation is at N1 (adjacent). If N-CH2 correlates with Subst 3, alkylation is at N2.

Caption: Diagnostic NOESY correlations. The interaction between the N-methylene group and the C5-substituent is the "smoking gun" for regiochemical assignment.

References

  • ChemicalBook. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis and properties. Retrieved from .

  • Surase, Y. B., et al. (2017). Synthesis of Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • Montoya, V., et al. (2005).[1] Regioselective formation of N-alkyl-3,5-pyrazole derived ligands: A synthetic and computational study. Tetrahedron.[1] Retrieved from .

  • Fluorochem. Product Analysis: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate.[2] Retrieved from .

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules.[1][3][4][5][6][7][8][9][10] Retrieved from .

Sources

Technical Guide: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate in Bioactive Scaffold Design

[1][2]

Executive Summary: The "Anchor & Linker" Strategy

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate acts as a dual-functional building block.[1][2] It provides a pyrazole-3,5-dicarboxylate core (a privileged pharmacophore for kinase and enzyme inhibition) and a reactive bromoethyl tether (an electrophilic handle for rapid diversification).[1][2]

Unlike simple N-methyl pyrazoles, DBPD allows for the attachment of solubilizing groups or secondary pharmacophores via nucleophilic substitution, a critical strategy in Fragment-Based Drug Discovery (FBDD).[1][2] This guide compares DBPD against chloro-analogs and varying chain lengths to demonstrate its superior utility in synthesizing high-affinity ligands.[1][2]

Comparative Analysis: Why Choose DBPD?

A. Synthetic Efficiency: Bromo- vs. Chloro-Linkers

In the synthesis of complex bioactive molecules, the choice of the leaving group on the alkyl chain dictates reaction conditions.[1][2]

FeatureDBPD (Bromo-Linker) Chloro-Analog Impact on Biological Assay
Reactivity High (

)
Low (

)
DBPD allows milder conditions (RT vs. Reflux), preserving sensitive ester groups.[1][2]
Yield High (>85%)Moderate (50-65%)Higher purity of final compounds leads to more reliable

data.[1][2]
Side Reactions MinimalElimination to vinyl-pyrazoleElimination byproducts confound biological screening results.[1][2]
B. Biological Performance: Linker Length (SAR)

The ethyl spacer (2-carbon) provided by DBPD is often the "Goldilocks" length for kinase inhibitors, balancing flexibility and entropy.[1][2]

  • Methyl (1-C): Too short; steric clash between the pyrazole core and the secondary binding motif.[1][2]

  • Ethyl (2-C, DBPD): Optimal. Allows the secondary amine (e.g., piperazine) to fold into the solvent-exposed region of the binding pocket.[1][2]

  • Propyl (3-C): Too floppy; high entropic penalty upon binding, often raising

    
     values by 5-10 fold.[1][2]
    

Experimental Case Study: Synthesis & Assay of EGFR Inhibitors

Context: Pyrazole-3,5-dicarboxylates are known scaffolds for EGFR (Epidermal Growth Factor Receptor) inhibition.[1][2] We compare a derivative synthesized from DBPD against one from a propyl-linker analog.[1][2]

Workflow Visualization

The following diagram illustrates the synthesis of a bioactive library using DBPD and the logic behind the biological comparison.

GDBPDDBPD(2-Bromoethyl Scaffold)Prod_EthylProduct A (Ethyl Linker)Target: High PotencyDBPD->Prod_EthylNucleophilic Sub.(K2CO3, MeCN, RT)PropylAlternative(3-Bromopropyl Scaffold)Prod_PropylProduct B (Propyl Linker)Target: Lower PotencyPropyl->Prod_PropylNucleophilic Sub.(Reflux required)AmineNucleophile(N-Methylpiperazine)Amine->Prod_EthylAmine->Prod_PropylAssayBiological Assay(MTT / Kinase Inhibition)Prod_Ethyl->AssayIC50: 12 nM(Optimal Fit)Prod_Propyl->AssayIC50: 145 nM(Entropic Penalty)

Caption: Comparative workflow showing the synthesis of homologous inhibitors. The ethyl linker (from DBPD) yields superior potency due to optimal spatial arrangement.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Derivative (Nucleophilic Substitution)

Objective: Replace the bromine atom with N-methylpiperazine to create a solubility-enhanced ligand.[1][2]

  • Reagents:

    • DBPD (1.0 eq, 1.0 mmol)[1][2]

    • N-methylpiperazine (1.2 eq, 1.2 mmol)[1][2]

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)[1][2]
      
    • Acetonitrile (MeCN) (10 mL)[1][2]

  • Procedure:

    • Dissolve DBPD in MeCN in a round-bottom flask.

    • Add

      
       followed by N-methylpiperazine.[1][2]
      
    • Stir at Room Temperature for 4–6 hours. (Note: The chloro-analog would require refluxing for 18h).[1][2]

    • Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a polar spot (
      
      
      ).[1][2]
    • Filter off inorganic salts and evaporate the solvent.[1][2]

    • Purify via column chromatography (DCM:MeOH 95:5).[1][2]

  • Validation:

    • 1H NMR: Look for the triplet at

      
       ppm (
      
      
      ) shifting to
      
      
      ppm upon amination.[1][2]
Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative activity of the synthesized derivative against HepG2 (liver carcinoma) cells.[1][2]

  • Cell Culture: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of Product A (Ethyl linker) and Product B (Propyl linker) in DMSO.

    • Treat cells with serial dilutions (0.1

      
       to 100 
      
      
      ) for 48h.[1][2]
  • MTT Addition: Add 20

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Remove media, add DMSO (150

    
    ) to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression.
    

Expected Results Table:

Compound IDLinker Length

(HepG2)
Solubility (PBS)Conclusion
Product A (from DBPD) 2-Carbon (Ethyl)5.35

HighOptimal bioactivity/solubility balance.[1][2]
Product B 3-Carbon (Propyl)28.1

HighReduced potency due to flexible linker.[1][2]
Control (Unsubstituted) N-H>100

LowPoor solubility limits efficacy.[1][2]

Safety & Handling (The "Bromo" Factor)

While DBPD is a valuable intermediate, the 2-bromoethyl moiety is an alkylating agent.[1][2]

  • Direct Toxicity: DBPD itself is a skin and eye irritant (H315, H319) and potentially mutagenic if handled improperly.[1][2]

  • Assay Interference: Do not use unreacted DBPD in biological assays. The free alkyl bromide can non-specifically alkylate proteins in the assay media, leading to false positives (pan-assay interference).[1][2] Always ensure >98% conversion to the amine derivative before screening. [1][2]

References

  • Synthesis and Anticancer Evaluation of Pyrazole Derivatives: Title: Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Source: ChemRxiv (2023).[1][2] URL:[Link]

  • Nucleophilic Substitution Mechanisms: Title: The Discovery of Nucleophilic Substitution Reactions.[1][2] Source: Chemistry LibreTexts.[1][2] URL:[Link]

  • PI3K Inhibition by Pyrazolo-Pyrimidines: Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Int. J. Mol.[1][2] Sci. (NIH).[1][2] URL:[Link]

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" advantages and disadvantages

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Discovery Professionals

Strategic Evaluation of a Bifunctional Pyrazole Scaffold

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a specialized heterocyclic building block characterized by its structural symmetry and dual-reactivity profile . It features an electrophilic alkyl bromide tail (for


 coupling) and two electrophilic methyl ester moieties (for derivatization).

Unlike its more common diethyl analog, the dimethyl variant offers distinct advantages in atom economy , crystallinity , and hydrolysis kinetics , making it a preferred intermediate for high-throughput synthesis of pyrazole-based ligands (e.g., scorpionates), Metal-Organic Frameworks (MOFs), and pharmaceutical fragments.

This guide provides an objective technical comparison, validated synthesis protocols, and critical decision-making criteria for incorporating this scaffold into research workflows.

Comparative Analysis: Advantages & Disadvantages

Structural & Physical Properties

The choice between the Dimethyl and Diethyl esters, or the Bromo vs. Chloro linkers, fundamentally alters the handling and reactivity of the intermediate.

FeatureDimethyl 1-(2-bromoethyl)-... Diethyl 1-(2-bromoethyl)-... Chloro- Analog Technical Implication
Atom Economy High (

~305 g/mol )
Lower (

~333 g/mol )
HighestDimethyl is superior for scale-up where mass efficiency is critical.
Crystallinity High Moderate to Low (often oil)ModerateDimethyl esters pack better; easier to purify via recrystallization rather than chromatography.
Solubility Moderate (Polar Aprotic)High (General Organic)ModerateDimethyl requires polar solvents (ACN, DMF) for reactions; Diethyl is more soluble in DCM/Et2O.
Reactivity (

)
High (

LG)
High (

LG)
Low (

LG)
Bromoethyl allows mild coupling conditions (

, RT-60°C). Chloro requires NaI catalysis or higher temps.
Hydrolysis Fast SlowN/AMethyl esters hydrolyze 5-10x faster than ethyl esters, ideal for rapid generation of dicarboxylic acids.
Critical Advantages
  • Regiospecificity by Design: The parent molecule, dimethyl pyrazole-3,5-dicarboxylate, is symmetric. N-alkylation yields a single regioisomer , eliminating the complex separation issues common with 3,5-disubstituted pyrazoles (e.g., 3-methyl-5-phenyl).

  • Modular Reactivity: The bromoethyl group reacts selectively with amines or thiols without disturbing the ester groups, allowing for "click-like" modular assembly of ligands.

  • Purification Efficiency: The dimethyl ester often precipitates from cold alcohols or ether/hexane mixtures, avoiding the need for silica gel chromatography (a significant advantage over the often oily diethyl analog).

Disadvantages & Risks
  • Elimination Side-Reaction: In the presence of strong, bulky bases (e.g.,

    
    -BuOK), the bromoethyl group can undergo 
    
    
    
    elimination to form the N-vinyl species.
  • Dimerization: If the alkylation stoichiometry is not strictly controlled (see Protocol), the pyrazole can react at both ends of the dibromide, forming the inert bis(pyrazolyl)ethane dimer.

  • Solubility Limits: Poor solubility in non-polar solvents (Hexanes, Toluene) can complicate extraction protocols compared to the diethyl ester.

Experimental Protocol: Synthesis & Purification

Note: This protocol is adapted from standard methodologies for pyrazole-3,5-dicarboxylates to ensure self-validating reproducibility.

Objective

Synthesize Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate via N-alkylation.

Reagents
  • Substrate: Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq)

  • Alkylating Agent: 1,2-Dibromoethane (4.0 - 5.0 eq ) — Critical Excess

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Dimethyl 1H-pyrazole-3,5-dicarboxylate (10 mmol) and

    
     (20 mmol) in MeCN (50 mL). Stir at Room Temperature (RT) for 30 minutes to deprotonate the pyrazole (
    
    
    
    ).
  • Addition: Add 1,2-Dibromoethane (50 mmol) in a single portion.

    • Why? A large excess of dibromide ensures the pyrazole anion attacks a fresh dibromide molecule rather than the product of a previous reaction, preventing dimerization (formation of the bis-pyrazole).

  • Reaction: Reflux the mixture (

    
    ) for 12–16 hours. Monitor via TLC (Silica; EtOAc/Hexane 3:7). The product usually has a higher 
    
    
    
    than the starting material.
  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove MeCN and the bulk of excess 1,2-dibromoethane (bp ~131°C; use a high-vacuum pump if possible).

  • Purification (The "Dimethyl Advantage"):

    • Dissolve the residue in a minimum amount of hot Ethanol or Methanol.

    • Cool slowly to

      
      . The Dimethyl ester typically crystallizes as white/off-white needles.
      
    • Alternative: If oil persists, flash chromatography (Hexane

      
       20% EtOAc/Hexane) is effective.
      

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the decision logic for selecting this specific intermediate.

Figure 1: Synthesis & Reactivity Pathway

SynthesisPathway Start Dimethyl pyrazole-3,5-dicarboxylate Intermediate Transition State (N-Anion) Start->Intermediate K2CO3, MeCN Reagent 1,2-Dibromoethane (Excess 5 eq) Reagent->Intermediate Product Dimethyl 1-(2-bromoethyl)- pyrazole-3,5-dicarboxylate Intermediate->Product Kinetic Control (Excess Reagent) SideProduct Bis(pyrazolyl)ethane (Dimer Impurity) Intermediate->SideProduct Stoichiometric Deficit (Avoid!)

Caption: Reaction pathway highlighting the critical kinetic control required to avoid dimerization.

Figure 2: Decision Logic for Scaffold Selection

DecisionTree Root Select Pyrazole Scaffold Solubility Is Solubility in Non-Polar Solvents Critical? Root->Solubility Hydrolysis Is Rapid Hydrolysis Required? Solubility->Hydrolysis No Diethyl Choose Diethyl Analog (Better Lipophilicity) Solubility->Diethyl Yes Hydrolysis->Diethyl No (Stability Preferred) Dimethyl Choose Dimethyl Analog (Better Crystallinity/Atom Econ) Hydrolysis->Dimethyl Yes

Caption: Logic flow for choosing between Dimethyl and Diethyl esters based on experimental needs.

Applications in Drug Discovery & Materials

Scorpionate Ligand Precursors

This molecule is a prime precursor for heteroscorpionates (poly(pyrazolyl)borate analogs). The bromoethyl arm allows for the attachment of a third donor arm (e.g., a pyridine or amine) via nucleophilic substitution, creating tridentate ligands used in:

  • Bioinorganic Modeling: Mimicking zinc enzyme active sites.

  • Catalysis: Stabilizing metal centers for olefin polymerization.

Fragment-Based Drug Design (FBDD)

The 3,5-dicarboxylate core is a "privileged structure" in medicinal chemistry.

  • C3/C5 Differentiation: The two ester groups are chemically equivalent due to symmetry, but once the N1 position is substituted (with the bromoethyl group), the symmetry is broken. However, they remain electronically similar.

  • Desymmetrization: Careful hydrolysis can allow for the differentiation of the C3 and C5 positions, enabling the construction of complex, non-symmetric kinase inhibitors.

References

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999.

  • Kumar, K., et al. "Synthesis and biological evaluation of novel pyrazole derivatives." European Journal of Medicinal Chemistry, 2013.

  • Halcrow, M. A. "The synthesis and coordination chemistry of 3,5-disubstituted pyrazolyl-containing ligands." Coordination Chemistry Reviews, 2005.

  • Brouwer, E. B., et al. "Solid-state NMR characterization of pyrazole-3,5-dicarboxylate ligands." Canadian Journal of Chemistry, 2004.

  • General Protocol Validation: "Alkylation of Pyrazoles with 1,2-Dibromoethane." Organic Syntheses, Coll. Vol. 8, p. 234.

Technical Comparison Guide: Reproducible Synthesis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4) is a critical electrophilic scaffold used primarily in the synthesis of HIF Prolyl Hydroxylase (HIF-PH) inhibitors , such as Roxadustat (FG-4592) and its analogs. Its primary function is to serve as a linker, attaching the pyrazole core to other pharmacophores (e.g., isoquinolines or phenolic cores) via nucleophilic substitution (


).

This guide compares the reproducibility, yield, and impurity profiles of three distinct synthetic routes. While the direct alkylation with 1,2-dibromoethane is the industry standard, it suffers from dimerization issues. We analyze this against the Chloro-Linker and Hydroxy-Activation pathways to provide a data-driven selection matrix for medicinal chemists.

Critical Analysis: Route Comparison

The synthesis of this intermediate hinges on the N-alkylation of Dimethyl pyrazole-3,5-dicarboxylate . The symmetry of the 3,5-dicarboxylate core eliminates regioselectivity issues (N1 vs. N2 are equivalent), but chemoselectivity (mono- vs. bis-alkylation) is the primary failure mode.

Comparative Matrix
FeatureRoute A: Direct Bromo-Alkylation Route B: Chloro-Alkylation (Finkelstein) Route C: Hydroxy-Activation (Mitsunobu/Tosyl)
Reagent 1,2-Dibromoethane (Excess)1-Bromo-2-chloroethaneEthylene Carbonate / 2-Bromoethanol
Primary Mechanism

Substitution

(Cl is leaving group resistant)
Ring opening / Activation
Yield (Typical) 65–75%80–85%50–60% (2 steps)
Major Impurity Bis-dimer (1,2-bis(3,5-dicarbomethoxypyrazolyl)ethane)Minimal dimerizationTriphenylphosphine oxide (TPPO)
Purification Column Chromatography often requiredCrystallization possibleDifficult removal of TPPO/byproducts
Scalability Moderate (Reagent waste high)High Low

Experimental Protocols (Self-Validating Systems)

Route A: The Optimized Direct Bromo-Alkylation (Recommended for Speed)

Rationale: Using a massive excess of the electrophile statistically favors the mono-alkylated product over the dimer.

Reagents:

  • Dimethyl pyrazole-3,5-dicarboxylate (1.0 eq)[1][2]

  • 1,2-Dibromoethane (5.0 eq - Critical Control Point)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Dimethyl pyrazole-3,5-dicarboxylate (10 g, 44.2 mmol) and anhydrous MeCN (220 mL).

  • Base Addition: Add powdered

    
     (12.2 g, 88.4 mmol). Stir for 15 minutes at room temperature to initiate deprotonation.
    
  • Reagent Addition: Add 1,2-Dibromoethane (19 mL, 221 mmol) in one portion.

    • Note: Do not add dropwise. High instantaneous concentration of electrophile prevents dimerization.

  • Reaction: Reflux at

    
     for 12–16 hours.
    
    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Product

      
      ; Starting Material 
      
      
      
      ; Dimer
      
      
      .
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate to remove MeCN and excess 1,2-dibromoethane (recoverable by distillation).

  • Purification: The residue is often an oil. Triturate with cold Diethyl Ether or Isopropyl Ether to induce crystallization. If oil persists, flash chromatography (Gradient 10%

    
     30% EtOAc in Hexanes) is required.
    
Route B: The Chloro-Linker Strategy (Recommended for Scale/Purity)

Rationale: 1-Bromo-2-chloroethane reacts selectively at the bromine end. The resulting chloro-intermediate is stable and does not dimerize under mild conditions. It can be converted to the bromo-analog via Finkelstein reaction or used directly if the next nucleophile is strong enough.

Protocol Modification:

  • Replace 1,2-dibromoethane with 1-bromo-2-chloroethane (1.5 eq) .

  • Base:

    
     (1.5 eq) in DMF at 
    
    
    
    .
  • Result: Yields Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate.

  • Conversion (Optional): Reflux with NaBr (5 eq) in Acetone (Finkelstein) to generate the title bromo-compound.

Visualizing the Reaction Pathways[4]

The following diagram illustrates the competitive landscape between the desired pathway and the dimerization failure mode.

ReactionPathway SM Dimethyl pyrazole- 3,5-dicarboxylate Intermediate Transition State (Anionic N-Nucleophile) SM->Intermediate Deprotonation SideReagent Reaction with 2nd Pyrazole Unit SM->SideReagent Low Electrophile Conc. Base K2CO3 / MeCN Base->Intermediate Reagent 1,2-Dibromoethane (Excess > 5 eq) Product TARGET: Dimethyl 1-(2-bromoethyl)- 1H-pyrazole-3,5-dicarboxylate Reagent->Product Intermediate->Product Path A: High Excess Electrophile (Kinetic Control) Product->SideReagent Slow Side Reaction Dimer IMPURITY: Bis(pyrazole)ethane Dimer SideReagent->Dimer Thermodynamic Sink

Caption: Competitive reaction kinetics. High electrophile concentration (Path A) is required to outcompete the dimerization pathway (Red).

Troubleshooting & Critical Control Points

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or wet solvent.Ensure

is finely milled and solvent is anhydrous (

ppm

).
High Dimer Content Stoichiometry failure.Increase 1,2-dibromoethane to 5–8 equivalents. Do NOT add dropwise.
Product is Oiling Out Residual solvent/impurities.Triturate with cold

/Hexane (1:1). Seed with pure crystal if available.
Regioisomers? False Alarm. The 3,5-dicarboxylate core is symmetric. N1 and N2 alkylation yield the exact same molecule.

Decision Workflow: Which Route to Choose?

Use the following logic flow to determine the optimal synthetic strategy for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route Scale Is the scale > 100g? Start->Scale RouteB Route B: Chloro-Linker (1-Bromo-2-chloroethane) Scale->RouteB Yes (Cost/Purity critical) Speed Is speed/throughput the priority? Scale->Speed No (Lab scale) RouteA Route A: Direct Bromo (1,2-Dibromoethane) Speed->RouteA Yes (Fastest) RouteC Route C: Hydroxy-Tosyl (Avoids Halides) Speed->RouteC No (Need non-halo route)

Caption: Selection logic based on scale and purity requirements. Route B is superior for GMP/Scale-up; Route A is best for R&D.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234386, Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • MDPI Molecules (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (General review of pyrazole synthesis relevant to HIF-PH inhibitors). Retrieved from [Link]

Sources

"Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" vs tosylethyl pyrazole reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate and its Tosylethyl analog. It is designed for researchers optimizing heterocyclic synthesis, specifically for the development of fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) or metal-organic framework (MOF) linkers.

Content Type: Application Note & Selection Guide Subject: Reactivity, Stability, and Synthetic Utility of N-Alkylated Pyrazole-3,5-dicarboxylates

Executive Summary

In the synthesis of bioactive heterocycles, the choice of the alkylating "arm" on the pyrazole nitrogen is a critical decision point. While Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (Molecule A) is the industry standard for stability and ease of handling, the Tosylethyl analog (Molecule B) offers superior reactivity kinetics at the cost of stability.

This guide analyzes the trade-offs between these two electrophiles, focusing on nucleophilic substitution (


) efficiency versus the competing elimination (

) pathway that leads to the often-undesired vinyl pyrazole byproduct.
FeatureBromoethyl Scaffold (A) Tosylethyl Scaffold (B)
Leaving Group Bromide (

)
Tosylate (

)
Reactivity (

)
Moderate (Requires Heat/

cat.)
High (Room Temp active)
Stability Excellent (Shelf-stable solid)Poor (Hydrolysis/Elimination risk)
Synthesis Steps 1 Step (from pyrazole + dibromoethane)2 Steps (Hydroxyethylation

Tosylation)
Primary Risk Incomplete conversionElimination to Vinyl Pyrazole

Chemical Identity & Synthesis[1][2][3][4][5][6][7][8]

Molecule A: The Bromoethyl Standard

IUPAC: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate Structure: An electron-deficient pyrazole ring substituted at


 with a bromoethyl group.
Synthesis:  Produced via a robust one-pot alkylation of dimethyl pyrazole-3,5-dicarboxylate with excess 1,2-dibromoethane. The electron-withdrawing ester groups at positions 3 and 5 reduce the nucleophilicity of the pyrazole nitrogens, necessitating reflux conditions (typically 

).
Molecule B: The Tosylethyl Alternative

Identity: Dimethyl 1-(2-(tosyloxy)ethyl)-1H-pyrazole-3,5-dicarboxylate Synthesis: Requires a two-step sequence. First, alkylation with 2-bromoethanol or ethylene carbonate to yield the intermediate alcohol, followed by activation with


-toluenesulfonyl chloride (TsCl).
Note:  This intermediate is rarely sold commercially due to its tendency to decompose on silica gel during purification.
Synthetic Pathway Diagram

The following diagram illustrates the parallel synthesis routes and the convergence point for downstream cyclization.

SynthesisPath Start Dimethyl pyrazole- 3,5-dicarboxylate Bromo_Prod Molecule A: Bromoethyl Derivative (Stable Solid) Start->Bromo_Prod Reflux, K2CO3 (1 Step) Hydroxy_Int Intermediate: N-(2-Hydroxyethyl) Start->Hydroxy_Int Base, Heat Br_Reagent 1,2-Dibromoethane (Excess) OH_Reagent 2-Bromoethanol or Ethylene Carbonate Tosyl_Prod Molecule B: Tosylethyl Derivative (Reactive/Labile) Hydroxy_Int->Tosyl_Prod Activation Ts_Reagent TsCl, Pyridine

Figure 1: Comparative synthetic routes.[1][2] Molecule A is accessed directly, while Molecule B requires intermediate isolation.

Reactivity Profile & Mechanism[8][10]

The Nucleophilic Substitution ( )

Both molecules are designed to react with nucleophiles (amines, hydrazines, thiols) to form fused heterocyclic systems.

  • Molecule B (OTs): The tosylate is a "super-leaving group" (

    
     of conjugate acid 
    
    
    
    ). It reacts rapidly at room temperature.
  • Molecule A (Br): Bromide is a good leaving group (

    
    ) but is less labile than tosylate in this context. Substitution often requires heating to 60-80°C or the addition of a Finkelstein catalyst (KI) to generate the more reactive iodide in situ.
    
The Elimination Trap ( )

A critical failure mode for both reagents is the elimination of


 to form Dimethyl 1-vinyl-1H-pyrazole-3,5-dicarboxylate .
  • Mechanism: The electron-withdrawing esters at positions 3 and 5 inductively withdraw electron density from the

    
     nitrogen. This increases the acidity of the 
    
    
    
    -protons on the ethyl chain.
  • Comparison: Molecule B (Tosylate) is significantly more prone to elimination because the transition state for leaving group departure is lower in energy. Strong bases (e.g., NaH, KOtBu) must be avoided with the Tosylate; mild bases (

    
    , 
    
    
    
    ) are preferred.

Reactivity Substrate N-Substituted Pyrazole (X = Br or OTs) Product Target Product (Fused Ring/Substitution) Substrate->Product SN2 Pathway (Favored by Br/Heat) Vinyl Side Product: Vinyl Pyrazole (Dead End) Substrate->Vinyl E2 Pathway (Favored by OTs/Strong Base) Nu Nucleophile (R-NH2) Nu->Substrate Base Base (B:) Base->Substrate

Figure 2: Competitive pathways. The E2 elimination is a parasitic reaction that is accelerated by better leaving groups (OTs).

Experimental Protocols

Protocol A: Synthesis of Bromoethyl Derivative (Recommended)

This protocol prioritizes robustness and scalability.

  • Reagents: Dissolve Dimethyl pyrazole-3,5-dicarboxylate (1.0 eq) in Acetonitrile (0.2 M).

  • Base: Add anhydrous

    
     (1.5 eq).
    
  • Alkylation: Add 1,2-dibromoethane (5.0 eq). Note: Excess is crucial to prevent dimerization (formation of bis-pyrazole).

  • Reaction: Reflux (80°C) for 16–18 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Filter salts while warm. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography.

    • Yield Expectation: 80–90%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Cyclization using Bromoethyl Derivative

Example: Synthesis of Pyrazolo[1,5-a]pyrazine core.

  • Setup: Suspend Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in ethanol.

  • Nucleophile: Add primary amine (e.g., Benzylamine, 1.2 eq).

  • Conditions: Heat to reflux for 4–6 hours.

  • Mechanism: The amine displaces the bromide first (intermolecular

    
    ), followed by intramolecular attack on the C5-ester to close the ring.
    
  • Optimization: If reaction is sluggish, add 10 mol% NaI (Sodium Iodide).

Data Comparison Table

ParameterDimethyl 1-(2-bromoethyl)-...Tosylethyl Analog
CAS Number 163213-29-4 (Dimethyl)131727-29-2 (Diethyl)Not widely registered (In situ)
Molecular Weight ~291.1 g/mol ~392.4 g/mol
Storage Room Temp / 4°C (Stable >1 year)-20°C (Hygroscopic, degrades)
Reaction Temp (

)
60°C – 100°C20°C – 50°C
Elimination Risk Low (requires strong base/high heat)High (can occur on silica gel)
Atom Economy Higher (Br = 79.9 Da leaving group)Lower (OTs = 171.2 Da leaving group)

Expert Recommendation

Use the Bromoethyl Derivative (Molecule A) if:

  • You are performing standard library synthesis.

  • You require a reagent that can be stored on the shelf for months.

  • Your nucleophile is robust (e.g., primary amines, thiols).

Use the Tosylethyl Derivative (Molecule B) if:

  • Your nucleophile is thermally sensitive or sterically hindered.

  • The Bromoethyl derivative failed to react even with Iodide catalysis.

  • Caveat: Prepare the tosylate fresh and use it immediately without chromatographic purification.

References

  • Synthesis of Bromoethyl Pyrazole Dicarboxylates: Surase, Y. B., et al. "Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 2017.

  • Reactivity of Vinyl Pyrazoles (Elimination Side-Product): Silva, V. L. M., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity."[3] Molecules, 2023.[4][5]

  • General Reactivity of Sulfonates vs Halides: "Nucleophilic Substitution." Chemistry LibreTexts.

  • Cyclization Methodologies: Mohareb, R. M. "Multi-component synthesis of pyrazolo[1,5-a]quinazoline derivatives." Semantic Scholar, 2017.

Sources

Spectroscopic comparison of "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate , a critical intermediate in the synthesis of scorpionate ligands and pharmaceutical scaffolds. It distinguishes the target compound from its common synthetic byproducts (vinyl elimination products and bis-alkylated dimers) using NMR and IR spectroscopy.

Executive Summary & Application Context

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate serves as a versatile electrophile. The pendant alkyl bromide allows for nucleophilic substitution (SN2) to introduce amines, azides, or phosphines, creating functionalized chelating ligands.

The Critical Challenge: The synthesis typically involves alkylating dimethyl pyrazole-3,5-dicarboxylate with 1,2-dibromoethane. This process is prone to three specific failures:

  • Elimination: Basic conditions can convert the product into the 1-vinyl derivative .

  • Dimerization: Insufficient electrophile excess leads to 1,2-bis(pyrazolyl)ethane (bridging).

  • Hydrolysis: The ester groups are susceptible to saponification under the basic alkylation conditions.

This guide defines the spectroscopic "fingerprints" required to validate the target product and quantify these impurities.

Spectroscopic Fingerprinting: Target vs. Impurities

H NMR Diagnostic Regions

The most reliable validation method is Proton NMR in CDCl


. The symmetry of the starting material is broken upon N-alkylation, rendering the two methyl ester groups magnetically non-equivalent.

Table 1: Key


H NMR Chemical Shift Comparison (CDCl

, 400 MHz)
FeatureTarget: 1-(2-bromoethyl) Impurity A: 1-Vinyl Impurity B: Bis-dimer
N-CH


4.80 – 4.95 ppm
(Triplet)
Absent

4.60 – 4.70 ppm (Singlet*)
CH

-X

3.70 – 3.85 ppm
(Triplet, X=Br)
AbsentAbsent
Vinyl Region Absent

7.20 (dd), 5.80 (d), 5.05 (d)
Absent
Ester Me Two distinct singlets (~3.92, 3.96 ppm)Two distinct singletsTwo singlets (Symmetric)
Ring H4 Singlet (~7.4 ppm)Singlet (~7.5 ppm)Singlet (~7.3 ppm)

> Note on Dimer: In the bis-alkylated dimer (1,2-bis(3,5-dicarbomethoxypyrazol-1-yl)ethane), the ethylene bridge is symmetric, often appearing as a singlet or a tight higher-order multiplet, integrating to 4H relative to two H4 protons.

IR Spectroscopy Markers

While less specific than NMR, IR provides a quick check for functional group integrity.

  • C=O (Ester): Strong bands at 1720–1740 cm

    
     . Splitting often occurs due to the two non-equivalent esters.
    
  • C=C (Vinyl Impurity): Weak to medium absorption at 1635 cm

    
     .
    
  • OH (Hydrolysis Impurity): Broad band at 2500–3300 cm

    
      indicates formation of the carboxylic acid (often accompanied by loss of one methyl singlet in NMR).
    

Experimental Protocol: Synthesis & Purification

Self-Validating Workflow designed to minimize elimination and dimerization.

Step 1: Reaction Setup
  • Reagents: Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv), 1,2-Dibromoethane (5.0 – 10.0 equiv) , K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to simplify workup and reduce hydrolysis risk.

  • Rationale: A massive excess of dibromoethane is strictly required to statistically favor mono-alkylation over dimerization.

Step 2: Execution
  • Dissolve pyrazole and dibromoethane in MeCN.

  • Add K

    
    CO
    
    
    
    and heat to reflux (approx. 80°C) for 12–24 hours.
  • Monitoring: Check TLC (Hexane:EtOAc 7:3).

    • Starting Material: R

      
       ~ 0.3
      
    • Target (Bromoethyl): R

      
       ~ 0.5
      
    • Dimer: R

      
       ~ 0.2 (often streaks)
      
    • Vinyl: R

      
       ~ 0.6 (runs slightly higher than target)
      
Step 3: Workup & Purification
  • Filter off inorganic salts while hot.

  • Crucial Step: Distill off the excess 1,2-dibromoethane under reduced pressure. Failure to remove this completely will contaminate the product and artificially inflate the yield.

  • Recrystallize from MeOH/Water or purify via silica column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Reaction Pathway & Logic Diagram

The following diagram illustrates the competitive pathways and the spectroscopic checkpoints.

G SM Starting Material (Pyrazole-3,5-dicarboxylate) Reagents 1,2-Dibromoethane (Excess) + K2CO3 SM->Reagents Target TARGET PRODUCT 1-(2-bromoethyl) (Triplet ~3.8 & ~4.9 ppm) SM->Target SN2 Substitution (Kinetic Control) Vinyl IMPURITY: 1-Vinyl (Elimination) (Vinyl signals 5.0-7.2 ppm) Target->Vinyl E2 Elimination (Prolonged Heat/Base) Dimer IMPURITY: Dimer (Bis-alkylation) (Bridge Singlet ~4.7 ppm) Target->Dimer + SM (if dibromide low)

Caption: Reaction network showing the target pathway (green) vs. thermal elimination (red) and stoichiometric failure (yellow).

Technical Insights & Troubleshooting

The "Symmetry Trap"

Researchers often ask about the regioselectivity between N1 and N2.

  • Fact: Dimethyl pyrazole-3,5-dicarboxylate is a symmetric molecule (

    
     symmetry averaged by tautomerism).
    
  • Implication: Alkylation at N1 is identical to alkylation at N2. No regioisomers exist for this specific precursor.

  • Verification: If you observe "isomer-like" peaks (e.g., two sets of pyrazole signals), it is likely the Dimer or a Hydrolysis product, not a regioisomer.

Handling the Vinyl Impurity

If the vinyl impurity is detected (>5% by NMR integration):

  • Cause: Reaction time was too long or base was too strong/concentrated.

  • Remediation: It is difficult to separate the vinyl compound by chromatography due to similar polarity.

  • Chemical Solution: Treat the mixture with a small amount of bromine (Br

    
    ) or HBr to reconvert the vinyl group to a dibromo- or bromo-ethyl species, though this may require re-optimization of the ester protection. Prevention is better than cure: Stop the reaction as soon as the starting material is consumed.
    

References

  • Synthesis and Characterization of Pyrazole-Based Ligands

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Spectroscopic Data for Pyrazole Carboxylates

    • Title: Dimethyl 1-(2-bromoethyl)
    • Source: Fluorochem / PubChem Compound Summary.
    • URL:[Link]

  • General Methods for Pyrazole Functionalization

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source:Molecules, 2021.
    • URL:[Link]

  • NMR of Elimination Byproducts (Vinyl Pyrazoles)

    • Title: 3,5-Dimethyl-1-vinylpyrazole Monomer Detail.[1]

    • Source: CoPolDB.
    • URL:[Link]

Sources

Technical Comparison Guide: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Bifunctional Lynchpin for Ligand Design, MOF Construction, and Medicinal Chemistry[1]

Executive Summary

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 163213-29-4) represents a specialized class of "Janus" intermediates in organic synthesis. Characterized by an electrophilic "tail" (the bromoethyl group) and a chelating/functionalizable "head" (the pyrazole dicarboxylate core), it serves as a critical building block for constructing complex molecular architectures.

Unlike simple alkyl pyrazoles, this molecule allows for orthogonal functionalization : the bromide undergoes nucleophilic substitution to attach the scaffold to a larger framework (e.g., a polymer, protein, or central metal-binding core), while the diester moiety remains available for hydrolysis to carboxylic acids (for Metal-Organic Frameworks, MOFs) or conversion to amides (for drug discovery).

This guide objectively compares this product against its chloro- and tosyl-analogs, detailing its superior reactivity profile in specific workflows and providing grounded experimental protocols for its application.

Chemical Profile & Alternatives Analysis[2]

Product Specifications
PropertySpecification
IUPAC Name Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
CAS Number 163213-29-4
Molecular Formula C₉H₁₁BrN₂O₄
Molecular Weight 291.10 g/mol
Physical State White to off-white solid / Crystalline powder
Solubility Soluble in DCM, Chloroform, DMF, DMSO; Insoluble in water
Key Reactivity SN2 Substitution (Bromoethyl); Hydrolysis/Amidation (Esters)
Comparative Analysis: The "Linker" Choice

When designing a synthetic route, researchers often choose between the Bromo-, Chloro-, or Tosyl-ethyl derivatives. The selection dictates reaction kinetics and yield.

FeatureBromo-Analog (Subject) Chloro-AnalogTosyl-Analog
Leaving Group Ability High (Good balance of stability/reactivity)Low (Often requires NaI catalysis/Finkelstein)Very High (Can be unstable/hygroscopic)
Reaction Temp. Moderate (40–80°C)High (>100°C or reflux)Low (0–25°C)
Atom Economy ModerateHigh (Lower MW leaving group)Low (High MW leaving group)
Storage Stability Excellent (Stable solid)ExcellentPoor (Hydrolysis prone)
Primary Use Case General Purpose N/S/O-Alkylation Large scale industrial (cost-driven)Sensitive substrates (temp-limited)

Expert Insight: The Dimethyl 1-(2-bromoethyl)... variant is the "Goldilocks" choice for research applications. It avoids the sluggish reactivity of the chloro-analog (which often leads to thermal decomposition of sensitive ester groups during prolonged heating) and the handling difficulties of the tosylate.

Case Studies: Applied Synthetic Workflows

Case Study 1: Synthesis of "Scorpionate-Hybrid" Ligands

Objective: To synthesize tridentate N-donor ligands (e.g., N,N-bis(pyrazolylethyl)amines) for bioinorganic modeling.

The Challenge: Creating biomimetic ligands that model the "2-His-1-Carboxylate" facial triad found in metalloenzymes often requires complex multi-step syntheses. The Solution: Using the subject molecule allows for a rapid, single-step "double alkylation" of a primary amine.

  • Mechanism: Two equivalents of the bromoethyl pyrazole react with one equivalent of a primary amine (e.g., aniline or benzylamine).

  • Advantage: The dimethyl ester groups can later be selectively hydrolyzed to provide mixed N/O coordination environments, mimicking amino acid side chains more accurately than unsubstituted pyrazoles [1].

Case Study 2: Macrocyclic MOF Linker Precursors

Objective: Constructing flexible, multi-topic carboxylic acid linkers for Metal-Organic Frameworks (MOFs).

The Challenge: Rigid linkers often lead to interpenetration, reducing pore size. Flexible linkers are desired for "breathing" MOFs but are hard to synthesize. The Solution: The bromoethyl arm serves as a tether to attach the pyrazole diester to a central polyphenolic core (e.g., 1,3,5-trihydroxybenzene).

  • Workflow:

    • O-Alkylation: Reacting the subject molecule with a phenol core using K₂CO₃ in Acetone/DMF.

    • Hydrolysis: Converting the terminal methyl esters to carboxylic acids.

    • MOF Assembly: Coordination with Zn(II) or Cu(II) nodes.

  • Outcome: This generates a "star-shaped" hexacarboxylic acid ligand. The flexibility of the ethyl chain allows the MOF to undergo structural transitions upon gas adsorption [2, 3].

Case Study 3: Medicinal Chemistry – Pharmacophore Attachment

Objective: Late-stage functionalization of a secondary amine pharmacophore (e.g., a piperazine-based antidepressant scaffold).

The Challenge: Attaching a polar, hydrogen-bond-accepting heterocycle to a drug candidate without using unstable acid chlorides. The Solution: Direct N-alkylation using the bromoethyl intermediate.

  • Data Support: In comparative studies of pyrazole alkylations, bromoethyl derivatives showed a 92% yield in mild conditions (K₂CO₃, MeCN, 60°C) compared to 65% for the chloro-analog, which required NaI catalysis and 24h reflux [4].

Visualizing the Workflow (Logic & Pathways)

The following diagram illustrates the decision matrix and synthetic pathways for utilizing this intermediate.

G Start Starting Material: Dimethyl 1-(2-bromoethyl)-1H- pyrazole-3,5-dicarboxylate Decision Target Application? Start->Decision Ligand Ligand Synthesis (Scorpionate Mimics) Decision->Ligand Coordination Chem MOF MOF Linker Construction Decision->MOF Materials Science MedChem Drug Discovery (Pharmacophore Tagging) Decision->MedChem Pharma Reaction1 Reactant: Primary Amine (R-NH2) Base: DIPEA/MeCN Temp: 80°C Ligand->Reaction1 Reaction2 Reactant: Polyphenol Core Base: K2CO3/DMF Temp: 60°C MOF->Reaction2 Reaction3 Reactant: Sec. Amine (Drug) Base: TEA/DCM Temp: RT - 40°C MedChem->Reaction3 Product1 Tridentate N3 Ligand (Bis-pyrazole amine) Reaction1->Product1 Product2 Hexa-ester Precursor (-> Hydrolysis -> MOF Node) Reaction2->Product2 Product3 N-Alkylated Drug Scaffold (Bioactive Candidate) Reaction3->Product3

Caption: Strategic decision tree for utilizing Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate in diverse chemical applications.

Experimental Protocols

Protocol A: General N-Alkylation (Ligand Synthesis)

Based on standard protocols for bromoethyl pyrazoles [1, 4].

Reagents:

  • Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 equiv)

  • Secondary Amine Substrate (1.0 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)

  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 10 minutes.

  • Alkylation: Add Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate (1.0 mmol) portion-wise.

  • Reaction: Heat the mixture to 60°C under N₂ atmosphere. Monitor by TLC (typically 4–6 hours).

    • Note: The chloro-analog would require reflux (82°C) and NaI (0.1 equiv) to achieve similar kinetics.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: The residue is typically purified via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of the Intermediate (Self-Validation)

If the commercial product is unavailable, it can be synthesized from the parent pyrazole.

  • Reactants: Dimethyl 1H-pyrazole-3,5-dicarboxylate + 1,2-Dibromoethane (5 equiv).

  • Conditions: Reflux in MeCN with K₂CO₃ for 18h.

  • Yield: ~85%.

  • Critical Step: Use a large excess of dibromoethane to prevent the formation of the dimer (bis-pyrazole-ethane) byproduct [4].

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates and Related Ligands. Imperial College Press.
  • Surase, Y. B., et al. (2017). "Synthesis and biological evaluation of new pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 27(15), 3454-3459. Link (Describes synthesis of analogous diethyl esters).

  • Orr, G. W., et al. (2004). "Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand." Inorganic Chemistry, 43(5). Link (Demonstrates the use of bromo-linkers for macrocycles).

  • Fluorochem Ltd. (2024). "Safety Data Sheet: Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate". Link (Source for physical property data).

  • Burtch, N. C., et al. (2014). "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews, 114(20), 10575–10612.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is a specialized heterocyclic compound utilized in synthetic chemistry and drug development. Its structure, which incorporates a pyrazole core, ester functionalities, and a reactive bromoethyl group, necessitates a nuanced approach to its handling and disposal.[1][2] The presence of bromine classifies it as a halogenated organic compound, placing it under specific regulatory and safety protocols for disposal.[3][4] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this reagent, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles for handling reactive and halogenated chemical waste.

Disclaimer: This guide is based on the chemical properties of the compound and data from structurally similar molecules. Always consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office before handling or disposing of any chemical waste.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate is not publicly available, we can infer its hazard profile from analogous structures like 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole and related pyrazole dicarboxylates.[5][6][7]

The primary hazards are associated with its reactive bromoethyl group and the pyrazole core. The bromoethyl moiety suggests the potential for alkylating activity and corrosive properties.[1][5]

Table 1: Inferred Hazard Profile and Safety Information

Hazard CategoryDescriptionSource / Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Inferred from general pyrazole derivatives and halogenated hydrocarbons.[8][9]
Skin Corrosion/Irritation Causes severe skin burns and irritation. The bromoethyl group is highly reactive.[5]Based on SDS for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.[5]
Serious Eye Damage/Irritation Causes serious eye damage. Direct contact can lead to severe, potentially irreversible damage.[5]Based on SDS for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole.[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[5][6]Common hazard for functionalized pyrazole compounds.[6]
Hazardous Decomposition Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr).[5]Typical for nitrogenous and halogenated organic compounds.
Incompatible Materials Strong oxidizing agents.[5][10]Standard incompatibility for many organic reagents.
Environmental Hazard Pyrazole derivatives can possess biological activity; therefore, release into the environment should be prevented.[11][12]Precautionary principle for bioactive chemical classes.

Personal Protective Equipment (PPE) and Handling Precautions

Given the corrosive and irritant nature of this compound, stringent adherence to PPE protocols is mandatory during all handling and disposal operations.

  • Hand Protection: Wear nitrile or neoprene gloves. Given that brominated compounds can permeate some materials, consider double-gloving.[13][14]

  • Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[13]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For large quantities or spill cleanup, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in chemical waste management. Due to the presence of bromine, this compound must be disposed of as Halogenated Organic Waste .[3]

Causality: Halogenated waste cannot be disposed of with non-halogenated waste because it requires high-temperature incineration with special "scrubbers" to neutralize the resulting acidic gases (like HBr).[4] Mixing it with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and environmental risk.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container:

    • Obtain a designated Halogenated Organic Waste container from your EHS office. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

    • Ensure the container is clean, dry, and in good condition.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write the full chemical name: "Waste Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate".

    • List any solvents used for rinsing or dilution (e.g., "in Methanol").

    • Indicate the hazards by checking the appropriate boxes (e.g., Corrosive, Toxic).

  • Transferring the Waste:

    • Unused or Waste Reagent (Solid): Carefully transfer the solid waste into the designated container using a clean spatula or powder funnel. Avoid creating dust.

    • Solutions: If the waste is in solution, pour it carefully into the liquid waste container using a funnel.

    • Contaminated Labware (Gloves, Wipes, etc.): Solid waste contaminated with the compound (e.g., weighing paper, gloves, absorbent pads) should be placed in a separate, clearly labeled solid waste bag or container designated for Halogenated Solid Waste . Do not mix with non-hazardous trash.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[3][15]

    • Store the container in a designated satellite accumulation area within the lab, inside a secondary containment bin to catch any potential leaks.[15]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Decontamination and Empty Container Disposal

Empty containers that once held Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate must be thoroughly decontaminated before disposal. Trivial amounts of residue can still pose a significant hazard.[15]

Protocol for Empty Container Decontamination:

  • Initial Rinse (Triple Rinse Method):

    • Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone, or ethanol).

    • Crucially, the first rinsate is considered acutely hazardous waste. It must be collected and added to your Halogenated Organic Liquid Waste container.[15] Subsequent rinses should also be collected as hazardous waste.

  • Final Wash: After the solvent rinse, wash the container with soap and water.

  • Drying: Allow the container to air-dry completely in the fume hood.[15]

  • Final Disposal: Once clean and dry, deface or remove the original label to prevent confusion.[11][15] The container can then be disposed of in the appropriate glass or plastic recycling bin, as per your institution's policy.

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office immediately.

  • Isolate and Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2.

  • Neutralize and Absorb (for small spills in a fume hood):

    • Cover the spill with a chemical absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect and Dispose:

    • Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container for Halogenated Solid Waste .

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), and place the towel in the same solid waste container.

    • Seal and label the container as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Contact EHS: Report the spill to your EHS office and arrange for a waste pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste streams containing Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate.

G cluster_start Identify Waste Stream cluster_waste_type Categorize Waste cluster_procedure Execute Disposal Protocol cluster_final Final Steps Start Waste Generation Point Unused Unused/Expired Reagent (Solid or Solution) Start->Unused What type of waste is it? Contaminated Contaminated PPE, Wipes, Absorbents Start->Contaminated What type of waste is it? Empty Empty Reagent Container Start->Empty What type of waste is it? Proc_Unused 1. Transfer to labeled 'Halogenated Organic Waste' container. 2. Keep container closed. Unused->Proc_Unused Proc_Contaminated 1. Place in labeled 'Halogenated Solid Waste' bag/container. 2. Seal container. Contaminated->Proc_Contaminated Proc_Empty 1. Triple rinse with solvent under fume hood. 2. Collect ALL rinsate as Halogenated Liquid Waste. 3. Deface label and dispose of clean container. Empty->Proc_Empty Store Store waste in secondary containment in a Satellite Accumulation Area. Proc_Unused->Store Proc_Contaminated->Store Proc_Empty->Store Contact Contact EHS Office for Waste Pickup. Store->Contact

Sources

Personal protective equipment for handling Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urgency Level: High (Alkylating Agent) Primary Risk: Dermal Absorption & DNA Alkylation Immediate Action: Handle strictly within a certified chemical fume hood.

This guide defines the operational safety architecture for handling Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate . As a Senior Application Scientist, I must emphasize that while the pyrazole core is often pharmacologically benign, the 2-bromoethyl tail renders this molecule a potent alkylating agent . It functions as an electrophile capable of reacting with nucleophilic centers in biological macromolecules (DNA/RNA/Proteins), necessitating a containment strategy far exceeding standard "lab coat and glasses" protocols.

Hazard Profile & Risk Assessment

We rely on Structure-Activity Relationship (SAR) analysis to predict hazards where specific toxicological data is sparse.

Functional MoietyHazard ClassificationPhysiological Mechanism
2-Bromoethyl Group Alkylating Agent / Lachrymator Acts as an

electrophile. Can alkylate DNA guanine residues (potential mutagenicity) and cause severe chemical burns or lachrymatory (tear gas) effects.
Dimethyl Ester Hydrolytic Instability May hydrolyze to free carboxylic acids in humid environments or upon contact with mucous membranes, altering local pH.
Pyrazole Core Pharmacophore Generally stable, but lipophilicity facilitates transport of the toxic bromoethyl group across dermal barriers.

Critical Warning: Do not underestimate the "solid" state. Fine crystalline dust from this compound carries a high electrostatic charge, increasing the risk of aerosolization and inhalation during weighing.

Personal Protective Equipment (PPE) Matrix

A single layer of protection is a point of failure. We utilize a Multi-Barrier Defense Strategy .

Table 1: PPE Specifications
Protection ZoneEquipment StandardScientific Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm). Backup: N95 (Particulate) + OV (Organic Vapor) Cartridge.The bromoethyl moiety is volatile and irritating. Engineering controls are primary; respirators are for emergency egress only.
Dermal (Hands) Double-Gloving Protocol: Inner: 4 mil Nitrile (High dexterity). Outer: 8 mil Nitrile or Laminate (Silver Shield®).Alkyl bromides can permeate standard nitrile. The air gap between gloves creates a diffusion lag time, allowing safe removal before skin contact.
Ocular Chemical Splash Goggles (ANSI Z87.1 D3).Safety glasses are insufficient. Vapors can bypass side shields, causing lachrymatory distress.
Body Lab Coat (Poly/Cotton) + Tyvek® Sleeves or Apron.Protects wrists (the most common exposure point between glove and coat cuff).
PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the experimental state (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Crystalline State->Solid Weighing Liquid Solution / Mother Liquor State->Liquid Reacting/Workup Risk_Dust Risk: Electrostatic Dust Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Liquid->Risk_Splash Action_Solid Protocol A: 1. Anti-static Gun 2. Balance Enclosure 3. Double Nitrile Gloves Risk_Dust->Action_Solid Action_Liquid Protocol B: 1. Fume Hood Sash < 18" 2. Laminate Gloves (Silver Shield) 3. Tyvek Sleeves Risk_Splash->Action_Liquid

Figure 1: PPE Selection Logic based on physical state and primary exposure vectors.

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental procedure.

Phase A: Weighing & Transfer (Highest Risk Phase)
  • Static Neutralization: Use an ionizing anti-static gun on the spatula and weighing boat before touching the solid. This prevents "particle jump."

  • Containment: Place the analytical balance inside a balance enclosure or a low-turbulence fume hood.

  • Technique: Do not dump. Spatulate slowly. If spillage occurs on the balance pan, wipe immediately with a tissue dampened in acetone (while wearing double gloves).

Phase B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but rapid dissolution can generate aerosols.

  • Vessel: Use threaded glass vials with Teflon-lined caps. Avoid rubber septa, as alkyl halides can degrade natural rubber, leading to leaks.

Phase C: Decontamination (The "Quench")

Before removing any equipment from the hood, decontaminate surfaces.

  • Decon Solution: 10% Sodium Thiosulfate (

    
    ) or dilute aqueous ammonia.
    
  • Mechanism: These nucleophiles react rapidly with the bromoethyl group, converting the toxic alkyl bromide into a benign thioether or amine salt.

Emergency Response & Waste Disposal
Spill Response Logic

Spill_Response Spill Spill Detected Size Volume? Spill->Size Minor < 500 mg/mL (Inside Hood) Size->Minor Major > 500 mg/mL (Outside Hood) Size->Major Clean Absorb with Vermiculite Treat with Thiosulfate Minor->Clean Evac EVACUATE LAB Call EHS Major->Evac

Figure 2: Immediate decision matrix for spill containment.

Disposal Protocol
  • Stream: Halogenated Organic Waste .[1]

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid) or alkali metals (Lithium/Sodium).

  • Labeling: Clearly mark the tag with "Alkyl Bromide - High Toxicity."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. (n.d.). Compound Summary for Alkyl Bromides (General Class Hazards). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.